molecular formula C10H7NO B111033 2H-chromene-3-carbonitrile CAS No. 57543-66-5

2H-chromene-3-carbonitrile

Cat. No.: B111033
CAS No.: 57543-66-5
M. Wt: 157.17 g/mol
InChI Key: NQOLOKKZYCSJRL-UHFFFAOYSA-N
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Description

2H-chromene-3-carbonitrile is a useful research compound. Its molecular formula is C10H7NO and its molecular weight is 157.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 279236. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2H-chromene-3-carbonitrile
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InChI

InChI=1S/C10H7NO/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-5H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NQOLOKKZYCSJRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90206170
Record name 2H-1-Benzopyran-3-carbonitrile
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Molecular Weight

157.17 g/mol
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CAS No.

57543-66-5
Record name 2H-1-Benzopyran-3-carbonitrile
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Record name 2H-1-Benzopyran-3-carbonitrile
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Record name 57543-66-5
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Record name 2H-1-Benzopyran-3-carbonitrile
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Record name 2H-Chromene-3-carbonitrile
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Foundational & Exploratory

An In-Depth Technical Guide to the Biological Potential of the Chromene Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The chromene scaffold, a benzopyran ring system, stands as a "privileged structure" in medicinal chemistry.[1][2] Found in a vast array of natural products like flavonoids, tocopherols, and coumarins, this heterocyclic motif exhibits an exceptionally broad spectrum of biological activities.[3][4] Its derivatives have been extensively investigated and developed as anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective agents.[5][6][7][8] The structural versatility of the chromene ring allows for targeted modifications, enabling the fine-tuning of its pharmacological profile to engage with diverse cellular targets.[5] This guide synthesizes the current understanding of the chromene scaffold, detailing its chemical properties, synthetic methodologies, diverse pharmacological applications, and key experimental protocols for its evaluation, providing a comprehensive resource for professionals in drug discovery and development.

Introduction: The Chromene Scaffold as a Privileged Motif

Chromene, or benzopyran, is a bicyclic heterocyclic compound consisting of a benzene ring fused to a pyran ring. Depending on the position of the double bond in the pyran ring, it primarily exists as 2H-chromene or 4H-chromene. This core structure is a fundamental building block in numerous natural and synthetic molecules that possess significant therapeutic value.[9] The inherent physicochemical properties and the ability to functionalize various positions on the scaffold have made chromenes a focal point for the development of novel therapeutic agents.[5][6] Their low toxicity, particularly for natural derivatives, further enhances their appeal in medicinal chemistry.[1]

The broad pharmacological importance of chromenes stems from their ability to interact with a multitude of biological targets.[3] Structure-activity relationship (SAR) studies have consistently shown that specific substitutions on the chromene nucleus can dramatically enhance potency and selectivity for a given target, making it a highly adaptable framework for drug design.[5][10]

Synthetic Strategies: Assembling the Chromene Core

The construction of the chromene scaffold is a well-established field with numerous methodologies. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials. Multi-component reactions (MCRs) are particularly favored for their efficiency, allowing for the rapid assembly of complex chromene derivatives in a single step.[11][12][13]

Key Synthetic Methodologies:

  • Knoevenagel Condensation followed by Michael Addition: A common and powerful strategy for synthesizing 4H-chromenes involves a one-pot, three-component reaction between an aromatic aldehyde, malononitrile (or another active methylene compound), and a phenol derivative (like resorcinol or naphthol).[5][11] The reaction proceeds via an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the phenol and subsequent intramolecular cyclization.[13] This method is highly efficient and can be catalyzed by various bases like piperidine or DABCO.[5][14]

  • Pechmann Condensation: This classic method is used for the synthesis of coumarins (2H-chromen-2-ones). It involves the acid-catalyzed condensation of a phenol with a β-keto ester.[2][15] The mechanism proceeds through transesterification, an intramolecular Friedel-Crafts-type reaction, and dehydration.[16][17] The reaction conditions can be harsh, often requiring strong acids like sulfuric acid and heat, but are effective for activated phenols.[16][18]

  • Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly accelerate reaction times and improve yields for many chromene syntheses.[5] This technique provides rapid and uniform heating, making it a greener and more efficient alternative to conventional heating methods.[7]

The Diverse Pharmacological Profile of Chromene Derivatives

The chromene scaffold's versatility is best illustrated by the wide range of biological activities its derivatives possess.

Anticancer Activity

Chromene derivatives are potent anticancer agents that act through multiple mechanisms.[5] They have been shown to induce apoptosis, trigger cell cycle arrest, disrupt microtubule polymerization, and inhibit key signaling pathways.[19][20]

  • Mechanism of Action: A significant number of 4-aryl-4H-chromenes function as tubulin polymerization inhibitors, binding at or near the colchicine site.[20] This disrupts microtubule dynamics, leading to mitotic arrest and apoptosis.[19] Furthermore, certain chromenes effectively suppress critical cancer-promoting signaling pathways like the PI3K/Akt/mTOR and NF-κB pathways.[5][21][22][23][24][25] The PI3K/Akt pathway is frequently over-activated in many cancers, promoting cell survival and proliferation; its inhibition is a key strategy in cancer therapy.[21][23]

  • Structure-Activity Relationship (SAR): SAR studies have revealed that the nature and position of substituents on the chromene ring are critical for anticancer potency.[26][27] For instance, in a series of 4H-chromenes, aromatic substitutions at the 4- and 6-positions were found to be crucial for activity.[26][27][28] Halogenated derivatives and those with specific heterocyclic aromatic groups often exhibit enhanced cytotoxicity against various cancer cell lines, including multidrug-resistant (MDR) variants.[5][10][29][30]

Compound ClassCancer Cell LineIC50 ValueMechanismReference
Halogenated 4-Aryl-4H-ChromenesPC-3 (Prostate)1.1 - 2.7 µMApoptosis Induction[5]
Benzo[h]chromene DerivativesHT-29 (Colon)0.3 - 2.0 µg/mLAntiproliferative[31]
Phenyl-imino ChromenesMCF-7 (Breast)Potent ActivityG2/M Arrest, Apoptosis[19]
Crolibulin (4H-Chromene)Advanced Solid TumorsIn Clinical TrialsMicrotubule Depolarization[19]
Anti-inflammatory Activity

Chromene derivatives have demonstrated significant anti-inflammatory properties.[32][33][34] They act by inhibiting the production of key pro-inflammatory mediators.

  • Mechanism of Action: Many chromene-based compounds inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in inflammatory models.[7] They can also suppress the release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) by modulating signaling pathways such as the TLR4/MAPK pathway.[33][34] Certain derivatives have shown more potent inhibition of TNF-α production than the reference compound quercetin.[7][32]

Antimicrobial and Antiviral Activity

The chromene scaffold is a promising template for developing new antimicrobial and antiviral agents.[1][4]

  • Antimicrobial Effects: Various synthetic chromenes have shown potent activity against a range of bacterial and fungal pathogens.[4] The specific substitutions on the benzopyran ring are key to determining the spectrum and potency of their antimicrobial action.

  • Antiviral Properties: Chromene derivatives have been identified with activity against several viruses, including HIV.[3][5] Their mechanism of action can vary, from inhibiting viral enzymes to interfering with viral entry or replication.

Neuroprotective Effects

Emerging research highlights the potential of chromene derivatives in treating neurodegenerative diseases like Alzheimer's.[8][35][36][37]

  • Mechanism of Action: These compounds can exert neuroprotective effects through multiple mechanisms. Some derivatives act as cholinesterase inhibitors, increasing the levels of acetylcholine in the brain, which is a key strategy in Alzheimer's therapy.[36][37] Others exhibit potent antioxidant activity, protecting neuronal cells from oxidative stress and excitotoxicity, which are major contributors to neuronal damage.[8] For example, specific chromenes have been shown to protect against glutamate-induced excitotoxicity and enhance the ERK-CREB signaling pathway, which is crucial for neuronal survival.[8]

Case Study: A Validated Experimental Workflow

To demonstrate the practical application of chromene chemistry, this section provides a self-validating workflow for the synthesis and biological evaluation of a representative chromene derivative.

Diagram: Overall Experimental Workflow

This diagram illustrates the logical flow from chemical synthesis to biological validation.

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis (Cell Death) Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Growth mTOR->Proliferation Promotes Chromene Chromene Derivative Chromene->PI3K Inhibits PTEN PTEN PTEN->PIP3 Inhibits

References

A Researcher's In-depth Guide to the Natural Sources and Isolation of Biologically Active Chromene Compounds

Author: BenchChem Technical Support Team. Date: January 2026

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Executive Summary

Chromenes, heterocyclic compounds featuring a benzopyran core, represent a privileged scaffold in medicinal chemistry due to their extensive presence in natural products and their broad spectrum of pharmacological activities.[1][2] These activities include anticancer, anti-inflammatory, antimicrobial, and antioxidant effects, making them prime candidates for drug discovery and development.[3][4][5] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the diverse natural sources of bioactive chromenes and a detailed, field-proven methodology for their extraction, isolation, and structural characterization. By explaining the causality behind experimental choices and integrating self-validating systems within each protocol, this document aims to serve as a practical and authoritative resource for the natural product chemist.

Chapter 1: The Natural Treasury of Bioactive Chromenes

The chromene nucleus is a fundamental structural component in a variety of natural products, including alkaloids, polyphenols, and tocopherols.[6] These compounds are biosynthesized across multiple kingdoms, showcasing remarkable structural diversity.

1.1 Plant Kingdom: The Primary Reservoir

Higher plants are the most prolific source of chromene derivatives. They are often found as flavonoids, isoflavonoids, and coumarins.[7]

  • Fabaceae Family: The plant Psoralea corylifolia is a well-known source of psoralidin, a chromene compound that has demonstrated potent cytotoxic effects against various cancer cell lines, including breast, colon, and gastric cancers.[3]

  • Asteraceae Family: Species within this family are known to produce various chromene derivatives.

  • Other Notable Plant Sources: Calophyllum, Encelia, and Boopis species are also recognized for producing a variety of bioactive chromenes. An example is werneria chromene, isolated from the hexane extract of Burkillanthus malaccensis seeds, which has shown bacteriostatic activity.[8]

1.2 Fungal and Microbial Sources

Fungi, particularly marine-derived and endophytic species, are an increasingly important and underexploited source of novel chromenes with significant bioactivity.[9][10]

  • Aspergillus and Penicillium Genera: These genera are known producers of chromene-containing secondary metabolites.[10][11] For instance, aspergiolide A, a novel compound with a naphtho[1,2,3-de]chromene-2,7-dione skeleton, was isolated from the marine-derived fungus Aspergillus glaucus.[12]

  • Marine Gorgonian-Associated Fungi: Penicillium oxalicum isolated from a marine gorgonian has been found to produce oxalicumones, which are dihydrothiophene-condensed chromones showing significant cytotoxicity against several carcinoma cell lines.[13]

1.3 Marine Organisms

Beyond fungi, the broader marine environment, including algae and invertebrates, offers a rich source of unique chromene structures.[8][14] The extreme conditions of marine habitats can drive the evolution of unique biosynthetic pathways, leading to novel chemical entities.[14]

Table 1: Representative Bioactive Chromenes from Natural Sources
Compound Name Natural Source Organism Type Reported Biological Activity
PsoralidinPsoralea corylifoliaPlantAnticancer[3]
Werneria ChromeneBurkillanthus malaccensisPlantAntibacterial[8]
Aspergiolide AAspergillus glaucusMarine-derived FungusCytotoxic[12]
OxalicumonesPenicillium oxalicumMarine-derived FungusCytotoxic[13]
Neo-tanshinlactoneSalvia miltiorrhizaPlantAnticancer[3]

Chapter 2: A Methodological Approach to Isolation and Purification

The successful isolation of a target chromene from a complex natural matrix is a multi-step process that relies on a systematic application of extraction and chromatographic techniques. The choice of method is dictated by the physicochemical properties of the target compound and the nature of the source material.

Pre-Extraction: Preparing the Matrix

Proper preparation of the raw material is critical for maximizing extraction efficiency.

  • Collection and Drying: Plant, fungal, or marine materials should be carefully collected and dried (air-dried or freeze-dried) to reduce moisture content, which can interfere with solvent penetration and promote microbial degradation.

  • Grinding: The dried material is ground into a fine powder. Causality: This step significantly increases the surface area available for solvent contact, thereby enhancing the efficiency of the extraction process.

Extraction: Liberating the Target Compounds

The goal of extraction is to selectively solubilize the compounds of interest from the solid matrix.

Classical Techniques:

  • Maceration: This involves soaking the powdered material in a suitable solvent for an extended period with occasional agitation. It is a simple but often time-consuming method.[15]

  • Soxhlet Extraction: This continuous extraction method provides a higher yield than maceration by repeatedly washing the material with fresh, distilled solvent.

Modern Techniques: Modern methods often employ energy sources to accelerate the extraction process.

  • Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the cell walls of the material disrupts them, enhancing solvent penetration and mass transfer.[15]

  • Microwave-Assisted Extraction (MAE): Uses microwave energy to rapidly heat the solvent and the moisture within the plant cells, causing them to rupture and release their contents.[16]

Expert Insight on Solvent Selection: A graded polarity approach is most effective.

  • Initial Defatting: Begin with a nonpolar solvent like n-hexane. This removes lipids and chlorophyll, which can interfere with subsequent chromatographic steps, especially when using silica gel.

  • Target Extraction: Follow with solvents of increasing polarity, such as ethyl acetate, acetone, or methanol, to extract the chromenes.[11] Ethyl acetate is often an excellent choice for many moderately polar chromene derivatives.

Table 2: Comparison of Common Extraction Methods for Chromenes
Method Principle Typical Solvents Advantages Disadvantages
MacerationDiffusion by soakingEthanol, Methanol, Ethyl AcetateSimple, low costTime-consuming, lower efficiency[15]
SoxhletContinuous solid-liquid extractionHexane, Ethyl Acetate, AcetoneHigh efficiency, exhaustiveRequires heat (potential degradation), time-consuming
UAEAcoustic cavitationEthanol, MethanolFast, efficient, reduced solvent use[15]Can generate heat, potential for radical formation
MAEMicrowave heatingPolar solvents (e.g., Ethanol)Very fast, highly efficient, reduced solvent use[16]Requires specialized equipment, potential for hotspots
Chromatographic Purification: From Crude Extract to Pure Compound

Chromatography is the cornerstone of natural product isolation. A multi-stage approach is typically required.

Workflow Diagram: General Isolation Protocol

G cluster_0 Extraction & Pre-purification cluster_1 Chromatographic Separation RawMaterial Dried, Ground Natural Source SolventExtraction Solvent Extraction (e.g., Hexane -> EtOAc -> MeOH) RawMaterial->SolventExtraction CrudeExtract Crude Extract SolventExtraction->CrudeExtract ColumnChromatography Low-Pressure Column Chromatography (Silica Gel / Sephadex) CrudeExtract->ColumnChromatography Fractions Collected Fractions ColumnChromatography->Fractions TLC TLC Analysis of Fractions Fractions->TLC PooledFractions Pooled Fractions of Interest TLC->PooledFractions HPLC Preparative HPLC (e.g., C18 column) PooledFractions->HPLC PureCompound Pure Chromene Compound HPLC->PureCompound

Caption: General workflow for the isolation of chromenes from a natural source.

Step-by-Step Protocol: Column Chromatography

This protocol outlines a standard approach using silica gel for initial fractionation.

  • Column Packing: Select a glass column of appropriate size. Prepare a slurry of silica gel (60-120 mesh) in a nonpolar solvent (e.g., hexane). Carefully pour the slurry into the column, allowing the silica to settle into a uniform bed without air bubbles.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase or a suitable solvent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully load the resulting powder onto the top of the packed column. Trustworthiness: This dry-loading technique ensures a narrow starting band, which is crucial for achieving good separation.

  • Elution: Begin elution with a nonpolar solvent (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or linear gradient. (e.g., Hexane -> 95:5 Hexane:EtOAc -> 90:10 Hexane:EtOAc...).

  • Fraction Collection: Collect the eluent in a series of tubes. The size and number of fractions will depend on the scale of the separation.

  • Monitoring (Self-Validation): Spot each fraction onto a Thin Layer Chromatography (TLC) plate. Develop the plate in a suitable solvent system and visualize the spots under UV light and/or with a staining reagent (e.g., vanillin-sulfuric acid). Fractions with similar TLC profiles are pooled together for further analysis.

Step-by-Step Protocol: Preparative High-Performance Liquid Chromatography (HPLC)

HPLC is used for the final purification of compounds from the pooled, semi-pure fractions.[17]

  • System Preparation: Use a preparative HPLC system equipped with a suitable detector (e.g., UV-Vis). A reversed-phase C18 column is commonly used for chromene purification.

  • Method Development: First, develop an analytical method using a smaller analytical C18 column to determine the optimal mobile phase composition (e.g., a gradient of water and acetonitrile or methanol) for separating the target compound from impurities.

  • Scaling Up: Scale the analytical method to the preparative column. This involves adjusting the flow rate and injection volume according to the column dimensions.

  • Injection and Fractionation: Dissolve the semi-pure fraction in the mobile phase, filter it through a 0.45 µm filter, and inject it onto the column. Collect the peaks corresponding to the target compound using a fraction collector.

  • Purity Check: Analyze the purity of the collected fractions using analytical HPLC. Fractions meeting the desired purity level (>95%) are combined and the solvent is removed under vacuum to yield the pure chromene compound.

Chapter 3: Structural Elucidation of Isolated Compounds

Once a compound is isolated in pure form, its chemical structure must be determined. This is achieved through a combination of spectroscopic techniques.[18][19]

3.1 Mass Spectrometry (MS)

  • Purpose: To determine the molecular weight and elemental formula of the compound.

  • Technique: High-Resolution Mass Spectrometry (HRMS), often coupled with an electrospray ionization (ESI) source, provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for de novo structure elucidation of organic molecules.[20][21] A suite of experiments is required to piece together the molecular puzzle.[22]

  • ¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons (via spin-spin coupling).

  • ¹³C NMR (Carbon NMR): Shows the number of different types of carbon atoms in the molecule.

  • 2D NMR Experiments: These experiments reveal correlations between nuclei.

    • COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (typically separated by 2-3 bonds).

    • HSQC (Heteronuclear Single Quantum Coherence): Identifies which protons are directly attached to which carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range couplings between protons and carbons (typically over 2-3 bonds), which is crucial for connecting different fragments of the molecule.

NMR Structure Elucidation Workflow

G cluster_data Spectroscopic Data Acquisition cluster_analysis Data Interpretation & Structure Assembly start Pure Isolated Compound HRMS HRMS (Determine Molecular Formula) start->HRMS NMR_1D 1D NMR (¹H, ¹³C) (Identify functional groups, count H/C) start->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) (Establish connectivity) start->NMR_2D Fragments Assemble Fragments using HMBC & COSY data HRMS->Fragments NMR_1D->Fragments NMR_2D->Fragments FinalStructure Propose Final Structure Fragments->FinalStructure end_node Confirmed Structure FinalStructure->end_node

Caption: Workflow for structural elucidation using spectroscopic data.

Chapter 4: Screening for Biological Activity

After isolation and structural confirmation, the biological potential of the pure chromene compound is assessed through various in vitro assays.

Protocol: DPPH Radical Scavenging Assay (Antioxidant Activity)

This is a common and rapid assay to screen for antioxidant potential.

  • Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The concentration should be adjusted so that its absorbance at ~517 nm is approximately 1.0.

  • Assay Procedure: a. In a 96-well plate, add a solution of the purified chromene compound at various concentrations. b. Add the DPPH solution to each well and mix. c. Include a positive control (e.g., ascorbic acid or quercetin) and a blank (methanol).

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes.[23] Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100 The IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) is then determined.

Other Key Bioassays:

  • Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) assays against a panel of pathogenic bacteria and fungi.[5]

  • Anticancer Activity: MTT or SRB assays to determine the cytotoxicity of the compound against various cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer).[24]

  • Anti-inflammatory Activity: Assays to measure the inhibition of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).[7]

Conclusion and Future Perspectives

The natural world remains a vast and fertile ground for the discovery of novel, biologically active chromene compounds.[6] Their proven track record in exhibiting a wide array of pharmacological effects ensures their continued relevance in drug discovery.[25] Advances in extraction technologies, such as UAE and MAE, are enabling more efficient and environmentally friendly isolation processes.[15][16] Furthermore, the power of modern spectroscopic techniques, particularly high-field NMR, allows for the rapid and definitive structural elucidation of even complex chromene derivatives from minute quantities of material.[21] The systematic approach outlined in this guide—from source identification through to isolation, characterization, and bioassay—provides a robust framework for researchers to unlock the therapeutic potential held within this remarkable class of natural products.

References

Physicochemical properties and structural analysis of 2H-chromene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties and Structural Analysis of 2H-Chromene-3-carbonitrile

Abstract

This compound is a heterocyclic compound featuring a benzopyran core fused with a nitrile functional group. This scaffold is recognized as a "privileged structure" in medicinal chemistry, serving as a versatile precursor for the synthesis of a wide array of biologically active molecules. Its unique electronic and structural characteristics make it a focal point in the development of novel therapeutics and advanced materials. This guide provides a comprehensive examination of the synthesis, physicochemical properties, and detailed structural analysis of this compound. We delve into the causality behind synthetic strategies, present robust protocols for its characterization through various spectroscopic and crystallographic techniques, and discuss its reactivity and significance in the field of drug discovery. The methodologies described herein are presented as self-validating systems, ensuring scientific rigor and reproducibility for researchers in the field.

Introduction: The Significance of the Chromene Scaffold

The chromene nucleus, an oxygen-containing heterocyclic motif, is a cornerstone in the architecture of numerous natural products and synthetic compounds of pharmacological importance. Derivatives of the chromene family exhibit a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. This compound (CAS: 57543-66-5) distinguishes itself as a particularly valuable synthetic intermediate. The strategic placement of the electron-withdrawing nitrile group and the reactive double bond within the pyran ring provides multiple sites for chemical modification, enabling the construction of complex molecular libraries for drug screening and development. Furthermore, its fluorescent properties have led to its use in the development of probes for bio-imaging and in material science applications.

Synthesis and Mechanistic Considerations

The primary and most classic route to synthesizing chromene derivatives involves the Knoevenagel condensation of a salicylaldehyde with an active methylene compound, such as malononitrile, followed by an intramolecular cyclization.

Causality of Experimental Choices

The outcome of the reaction between salicylaldehyde and malononitrile is exquisitely sensitive to the chosen experimental conditions. This sensitivity is a critical consideration for any researcher aiming to achieve a high yield of the desired this compound product while minimizing side reactions.

  • Catalyst Selection: The reaction is typically base-catalyzed. The choice of base dictates the reaction rate and pathway.

    • Weak Bases (e.g., Piperidine, Triethylamine): These are commonly used to facilitate the initial Knoevenagel condensation. They are strong enough to deprotonate the active methylene group of malononitrile, initiating the condensation, but mild enough to prevent undesired side reactions.

    • Stronger Bases or Alternative Conditions: The use of different catalysts or conditions like ultrasound activation can alter the reaction course, sometimes leading to the formation of dimers or other heterocyclic systems. Studies have shown that catalyst-free conditions using ultrasound can produce dimers in high yields, demonstrating that energy input can be as influential as a chemical catalyst.

  • Solvent and Temperature: The choice of solvent (e.g., ethanol, isopropanol, THF) and reaction temperature influences reactant solubility and reaction kinetics. Refluxing is often employed to drive the reaction to completion. However, a delicate control of temperature is crucial, as excessive heat can promote the formation of thermodynamically more stable, but undesired, byproducts.

  • Stoichiometry: The molar ratio of salicylaldehyde to malononitrile is a determining factor. While a 1:1 ratio is theoretically required for this compound, an excess of malononitrile can lead to the formation of adducts like 2-(2-amino-3-cyano-4H-chromen-4-yl)malononitrile.

General Synthetic Protocol

This protocol describes a standard laboratory synthesis of a chromene derivative.

  • Reactant Preparation: To a round-bottom flask, add salicylaldehyde (1 equivalent) dissolved in a suitable solvent such as absolute ethanol.

  • Addition of Reagents: Add malononitrile (1 equivalent) to the solution.

  • Catalysis: Introduce a catalytic amount of a weak base, such as piperidine or triethylamine (e.g., 0.1 equivalents).

  • Reaction: Stir the mixture at room temperature or under reflux, monitoring the reaction progress via Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture. The product often precipitates from the solution.

  • Purification: Collect the solid product by filtration, wash with cold ethanol to remove residual reactants, and purify further by recrystallization to obtain the final product.

  • Validation: Confirm the structure and purity of the synthesized compound using the analytical methods detailed in Section 4.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These data are essential for its handling, storage, and application in further synthetic work.

PropertyValueReference(s)
CAS Number 57543-66-5
Molecular Formula C₁₀H₇NO
Molecular Weight 157.17 g/mol
Appearance White crystalline powder
Melting Point 38-42 °C
Purity ≥ 97-99% (typically by HPLC)
Storage Conditions Store at 0-8 °C, sealed in a dry environment

Structural Analysis: A Multi-Technique Approach

The unambiguous characterization of this compound is achieved through a combination of spectroscopic and analytical techniques. This workflow represents a self-validating system where each method provides complementary information to confirm the molecular structure.

Synthesis_Pathway cluster_reactants Reactants Salicylaldehyde Salicylaldehyde Intermediate Knoevenagel Condensation Intermediate Salicylaldehyde->Intermediate + Malononitrile Malononitrile Malononitrile->Intermediate Catalyst Base Catalyst (e.g., Piperidine) Catalyst->Intermediate Product This compound Intermediate->Product Intramolecular Cyclization

Caption: Knoevenagel condensation of salicylaldehyde and malononitrile.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_data Derived Information Compound Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Xray X-ray Crystallography (if single crystal) Compound->Xray NMR_Data Connectivity & Proton Environment NMR->NMR_Data IR_Data Functional Groups (e.g., -C≡N, C-O-C) IR->IR_Data MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data Xray_Data 3D Molecular Structure Xray->Xray_Data Final Structure Confirmed NMR_Data->Final IR_Data->Final MS_Data->Final Xray_Data->Final

2H-Chromene-3-carbonitrile: A Versatile Heterocyclic Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Chromene Nucleus

The chromene scaffold, a benzopyran system, is a privileged heterocyclic motif frequently encountered in a vast array of natural products and synthetic molecules of significant biological importance.[1][2] Derivatives of chromene exhibit a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, antioxidant, and anti-inflammatory properties.[1][3][4] This inherent bioactivity has established the chromene nucleus as a cornerstone in medicinal chemistry and drug discovery programs. Among the diverse family of chromene derivatives, 2H-chromene-3-carbonitrile stands out as a particularly valuable and versatile building block. Its unique combination of a reactive nitrile group and a modifiable heterocyclic core provides a powerful platform for the synthesis of complex molecular architectures with therapeutic potential. This guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound as a pivotal intermediate in contemporary organic synthesis and drug development.

Core Synthesis: Accessing the this compound Scaffold

The most direct and widely employed method for the synthesis of this compound and its derivatives is the Knoevenagel condensation of salicylaldehydes with malononitrile.[5][6][7] This reaction is a classic carbon-carbon bond-forming reaction that proceeds through a base-catalyzed condensation followed by an intramolecular cyclization.[5]

Underlying Mechanism: A Stepwise Perspective

The Knoevenagel condensation for the formation of this compound is a well-established reaction pathway. The process is initiated by the deprotonation of the active methylene compound, malononitrile, by a base to form a carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of the salicylaldehyde. The resulting intermediate undergoes dehydration to form a stable α,β-unsaturated dinitrile. Finally, an intramolecular cyclization occurs via the nucleophilic attack of the hydroxyl group of the salicylaldehyde onto one of the nitrile groups, followed by tautomerization to yield the 2-imino-2H-chromene-3-carbonitrile, which can exist in equilibrium with the 2-amino-2H-chromene-3-carbonitrile tautomer.

Knoevenagel_Condensation cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Salicylaldehyde Salicylaldehyde Knoevenagel_Adduct Knoevenagel Adduct Salicylaldehyde->Knoevenagel_Adduct + Malononitrile (Base Catalyst) Malononitrile Malononitrile Imino_Intermediate Imino Intermediate Knoevenagel_Adduct->Imino_Intermediate Intramolecular Cyclization Chromene This compound Imino_Intermediate->Chromene Tautomerization

Caption: Knoevenagel condensation for this compound synthesis.

Experimental Protocol: A Practical Guide

The synthesis of this compound can be readily achieved in a laboratory setting. A variety of catalysts and solvent systems have been reported to effectively promote this transformation, often with a focus on green chemistry principles.[8][9]

Table 1: Comparison of Catalytic Systems for the Synthesis of 2-Amino-4H-chromene-3-carbonitriles [8][10]

CatalystSolventTemperatureReaction TimeYield (%)
Sodium CarbonateWaterRoom Temperature2 h90
Pyridine-2-carboxylic acidWater-EtOH (1:1)Reflux30 minup to 98
Lithium Hydroxide (LiOH·H₂O)Aqueous mediaNot specifiedNot specifiedHigh
Piperidine/p-TsOHToluene60 °CNot specifiedHigh

Detailed Step-by-Step Methodology (using Sodium Carbonate): [10]

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add substituted salicylaldehyde (2 mmol), malononitrile (2 mmol), and resorcinol (2 mmol, if synthesizing 7-hydroxy derivatives) in 5 mL of water.

  • Catalyst Addition: Prepare a solution of sodium carbonate (2.12 mg, 0.05 mmol) in 5 mL of water and add it to the reaction mixture.

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature for 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the solid product that precipitates out of the solution is collected by filtration. The solid is then washed with water and recrystallized from a mixture of 96% ethanol and toluene to afford the pure 2-amino-4H-chromene-3-carbonitrile derivative.

Chemical Reactivity and Functionalization

The this compound core is a versatile platform for further chemical modifications, enabling the synthesis of a diverse library of complex heterocyclic compounds. The reactivity of this scaffold is primarily centered around the nitrile group and the chromene ring system.

Cycloaddition Reactions: Building Molecular Complexity

The electron-deficient nature of the double bond in the chromene ring, conjugated with the nitrile group, makes it a suitable dienophile or dipolarophile in cycloaddition reactions. These reactions provide a powerful strategy for the construction of fused polycyclic systems.

  • [3+2] Cycloaddition: this compound derivatives can participate in [3+2] cycloaddition reactions with various 1,3-dipoles, such as nitrilimines, to generate novel pyrazole-annulated chromenes.[11][12] This approach has been successfully employed to synthesize hybrids of nicotinonitrile-chromene linked to pyrazole units, which have shown potential as acetylcholinesterase inhibitors.[11] A visible light-promoted [3+2]-cycloaddition has also been developed for the synthesis of cyclopenta[b]chromenocarbonitrile derivatives.[13]

  • [3+3] Cycloaddition: A formal [3+3] cycloaddition has been reported for the synthesis of 2H-chromenes through a one-pot, three-step cascade reaction involving a palladium-catalyzed coupling of a bromoquinone with a vinyl stannane, followed by enolization and an oxa-6π electrocyclization.[14]

Ring Transformation and Rearrangement Reactions

The chromene ring itself can undergo transformations, leading to the formation of other heterocyclic systems. For instance, the reaction of certain chromene derivatives with amines can lead to ring-opening and subsequent rearrangement to form pyrano[3,2-c]chromene derivatives.[15]

Reactivity_Workflow cluster_reactions Functionalization Strategies cluster_products Diverse Molecular Scaffolds Building_Block This compound Cycloaddition Cycloaddition Reactions ([3+2], [3+3]) Building_Block->Cycloaddition Ring_Transformation Ring Transformation Building_Block->Ring_Transformation Nitrile_Modification Nitrile Group Modification Building_Block->Nitrile_Modification Fused_Polycycles Fused Polycyclic Systems (e.g., Pyrazolochromenes) Cycloaddition->Fused_Polycycles Rearranged_Heterocycles Rearranged Heterocycles (e.g., Pyrano[3,2-c]chromenes) Ring_Transformation->Rearranged_Heterocycles Functionalized_Chromenes Functionalized Chromenes Nitrile_Modification->Functionalized_Chromenes

Caption: Reactivity and functionalization of the this compound core.

Applications in Drug Discovery and Medicinal Chemistry

The derivatives of this compound have emerged as a promising class of compounds with a wide range of pharmacological activities. The ease of synthesis and the potential for diverse functionalization make this scaffold highly attractive for the development of new therapeutic agents.

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of this compound derivatives.[4][16] Structure-activity relationship (SAR) studies have revealed that the presence of the 2-amino group, the 3-cyano group, and a 4-aryl moiety are often crucial for cytotoxic activity.[1] These compounds have been shown to induce apoptosis in cancer cell lines, making them promising candidates for the development of novel anticancer drugs.[17]

Antimicrobial and Antifungal Activity

The chromene nucleus is also associated with significant antimicrobial and antifungal properties.[3][5] Dimeric chromene derivatives synthesized from salicylaldehydes and malononitrile have demonstrated potent inhibitory activity against the growth of Aspergillus species.[5]

Other Pharmacological Activities

Beyond anticancer and antimicrobial effects, chromene derivatives have been investigated for a variety of other therapeutic applications, including their roles as:

  • Monoamine Oxidase (MAO) Inhibitors: Certain 2H-chromene derivatives have shown potent inhibitory activity against MAO, an enzyme involved in the metabolism of neurotransmitters.[1]

  • Anticoagulants: The chromene scaffold is a key component of the well-known anticoagulant warfarin.[4]

  • Anti-inflammatory Agents: Some chromene derivatives have demonstrated significant anti-inflammatory activity.[2]

Application_Cascade cluster_synthesis Synthesis & Derivatization cluster_screening Biological Evaluation cluster_development Lead Optimization & Drug Development Chromene_Synthesis Synthesis of This compound Library_Generation Library of Derivatives Chromene_Synthesis->Library_Generation Functionalization Biological_Screening High-Throughput Screening Library_Generation->Biological_Screening Assay Lead_Compound Lead Compound Identification Biological_Screening->Lead_Compound Hit Identification Drug_Candidate Preclinical & Clinical Development Lead_Compound->Drug_Candidate Optimization

Caption: Workflow from building block to potential drug candidate.

Conclusion

This compound has firmly established itself as a cornerstone heterocyclic building block in modern organic synthesis and medicinal chemistry. Its straightforward and efficient synthesis, coupled with its versatile reactivity, provides access to a vast chemical space of novel and complex molecules. The broad spectrum of biological activities exhibited by its derivatives underscores the immense potential of this scaffold in the ongoing quest for new and effective therapeutic agents. This guide has provided a comprehensive, yet accessible, overview of the synthesis, reactivity, and applications of this compound, intended to empower researchers and scientists in their endeavors to harness the full potential of this remarkable heterocyclic system.

References

A Comprehensive Technical Guide to the Synthesis and Chemical Properties of 2-imino-2H-chromene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Significance of the Chromene Scaffold

The 2-imino-2H-chromene-3-carbonitrile core is a privileged heterocyclic scaffold that serves as a cornerstone in synthetic organic chemistry and drug discovery. Comprising a benzopyran ring system functionalized with highly reactive imino and nitrile groups, this molecule is not merely a synthetic target but a versatile building block for a vast array of more complex, biologically active compounds. Derivatives of the chromene family are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, antioxidant, and anti-inflammatory properties[1][2]. This guide offers an in-depth exploration of the synthesis, mechanistic underpinnings, and chemical reactivity of 2-imino-2H-chromene-3-carbonitrile, providing researchers and drug development professionals with the foundational knowledge required to harness its synthetic potential.

Part 1: Synthesis of 2-imino-2H-chromene-3-carbonitrile

The principal and most classic route to 2-imino-2H-chromene-3-carbonitrile is the base-catalyzed condensation of a salicylaldehyde derivative with an active methylene compound, specifically malononitrile[3]. This reaction, a variant of the Knoevenagel condensation, is elegant in its simplicity yet highly sensitive to reaction conditions, which can be precisely controlled to achieve high yields and purity.

The Core Reaction Mechanism: A Stepwise Perspective

The synthesis is not a simple one-step event but a sequential process. Understanding this pathway is critical for troubleshooting and optimization.

  • Knoevenagel Condensation: The reaction initiates with the base-catalyzed formation of a carbanion from malononitrile. This potent nucleophile then attacks the electrophilic carbonyl carbon of salicylaldehyde. Subsequent dehydration yields a benzylidenemalononitrile intermediate (a cyanocinnamonitrile derivative)[4][5].

  • Intramolecular Cyclization (Oxo-Michael Addition): The phenolic hydroxyl group of the intermediate, rendered more nucleophilic by the basic medium, attacks the electron-deficient β-carbon of the α,β-unsaturated nitrile system. This intramolecular cyclization forms the pyran ring.

  • Tautomerization: The resulting intermediate rapidly tautomerizes to yield the more stable 2-imino-2H-chromene-3-carbonitrile.

The delicate control of parameters such as catalyst, solvent, and temperature is paramount, as side reactions, including the formation of dimeric species or other chromene derivatives, can occur if conditions are not optimized[3][6].

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Sequence Salicylaldehyde Salicylaldehyde Knoevenagel Knoevenagel Condensation Salicylaldehyde->Knoevenagel + Catalyst Malononitrile Malononitrile Malononitrile->Knoevenagel + Catalyst Cyclization Intramolecular Cyclization Knoevenagel->Cyclization Intermediate Formation Product 2-imino-2H-chromene -3-carbonitrile Cyclization->Product Catalyst Base Catalyst (e.g., Piperidine, Et3N) Catalyst->Knoevenagel

Caption: Generalized workflow for the synthesis of 2-imino-2H-chromene-3-carbonitrile.

Field-Proven Experimental Protocols

While numerous variations exist, the following protocols represent robust and reproducible methods for the synthesis.

Protocol 1: Classic Base-Catalyzed Synthesis This method is the foundational procedure from which many optimizations are derived.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer, add salicylaldehyde (1.0 eq.) and malononitrile (1.0-1.2 eq.) to a suitable solvent such as ethanol or isopropanol.

  • Catalysis: Add a catalytic amount of a weak base, such as piperidine or triethylamine (Et₃N) (approx. 5-10 mol%). The base is critical as it facilitates the initial deprotonation of malononitrile.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight[7].

  • Isolation: The product often precipitates directly from the reaction mixture as a crystalline solid. Collect the solid by vacuum filtration, wash with cold ethanol to remove unreacted starting materials, and dry in a vacuum oven.

  • Purity: The product is often obtained in high purity, but recrystallization from a solvent like ethanol or dioxane can be performed if necessary.

Protocol 2: Ultrasound-Assisted, Catalyst-Free Synthesis Ultrasound activation provides mechanical energy to the system, promoting molecular collisions and often accelerating reaction rates without the need for a catalyst, aligning with green chemistry principles.

  • Setup: In a suitable vessel, combine equimolar amounts of salicylaldehyde and malononitrile in a solvent such as dioxane or isopropyl alcohol[8][9][10].

  • Reaction: Place the vessel in an ultrasonic bath at room temperature or slightly elevated temperatures (e.g., 50-60°C)[9][11]. Sonication is typically carried out for 1-2 hours.

  • Isolation: Upon completion, the precipitated product is filtered, washed with a non-polar solvent like hexane, and dried[9]. This method can lead to higher yields and shorter reaction times compared to conventional stirring[10].

Influence of Reaction Parameters: A Comparative Analysis

The choice of catalyst and solvent system significantly impacts reaction efficiency and product distribution.

ParameterReagent/ConditionRationale & ObservationsYield (%)Reference
Catalyst Piperidine / Et₃NStandard weak bases; effective but can require longer reaction times.Good-Excellent[3][7]
LiOH·H₂OActs as a "dual activation" catalyst in aqueous media, promoting efficient condensation.High[12]
Pyridine-2-carboxylic acidA bifunctional catalyst that acts as both an acid and a base, enabling rapid conversion in EtOH/water.~98%[13]
None (Ultrasound)Energy input from sonication bypasses the need for a chemical catalyst, reducing workup complexity.High[8][10]
Solvent Ethanol / IsopropanolCommon protic solvents where the product has low solubility, facilitating easy isolation.Good[7][9]
Dioxane / THFAprotic solvents useful for certain reaction conditions, especially with ultrasound.Good[9]
Water / EtOH (1:1)A green solvent system that can significantly accelerate the reaction, especially with appropriate catalysts.Excellent[13]

Part 2: Chemical Properties and Reactivity

The unique arrangement of functional groups in 2-imino-2H-chromene-3-carbonitrile dictates its chemical behavior, making it a versatile intermediate. The molecule possesses both nucleophilic (imino nitrogen) and electrophilic (nitrile carbon, C4 position) centers.

Caption: Key reactive sites on the 2-imino-2H-chromene-3-carbonitrile scaffold.

Reactions with Nucleophiles

The electron-withdrawing nature of the nitrile and the conjugated system makes the C4 position of the pyran ring electrophilic and susceptible to Michael addition. Furthermore, the nitrile group itself can be a target for nucleophilic attack.

  • Reaction with N,N-Binucleophiles: This is a powerful strategy for building complex fused heterocyclic systems. For example, reaction with hydrazine hydrate leads to the formation of chromeno[4,3-c]pyrazole derivatives, while reaction with o-phenylenediamine yields chromeno[4,3-e][8][12]diazepines[11]. The reaction proceeds via an initial nucleophilic attack at the C4 position, followed by an intramolecular cyclization involving the second nucleophilic center and the nitrile group.

  • Dimerization: Under certain conditions, particularly with prolonged reaction times or specific catalysts, 2-imino-2H-chromene-3-carbonitrile can act as both an electrophile and a nucleophile, leading to the formation of dimeric structures[1][3][10].

Cycloaddition Reactions

While less commonly reported for the parent compound, the electron-deficient double bond within the pyran ring suggests potential for participation in cycloaddition reactions, further expanding its synthetic utility. The diene-like character of the benzene ring fused to the pyran system could also be exploited in specific contexts.

Part 3: Spectroscopic Characterization

Unambiguous identification of 2-imino-2H-chromene-3-carbonitrile is achieved through a combination of spectroscopic techniques. The data below serves as a benchmark for researchers.

TechniqueRegion / Shift (δ)Assignment
IR (KBr, cm⁻¹) ~2220-2230C≡N (Nitrile) stretch[7]
~1650-1660C=N (Imino) stretch[7]
~3200-3350=N-H stretch
¹H NMR (DMSO-d₆) δ 7.20-8.00 (m, 4H)Aromatic Protons
δ 8.90-9.00 (s, 1H)H-4 Proton
δ ~11.3-11.5 (s, 1H)=N-H Proton[11]
¹³C NMR (DMSO-d₆) δ ~115-117C≡N (Nitrile Carbon)
δ ~116-148Aromatic Carbons
δ ~150-160C-2 (Imino Carbon) & C-8a

Note: Exact chemical shifts may vary depending on the solvent and spectrometer frequency. The provided data is a representative compilation from multiple sources.[1][7][11]

Conclusion

2-imino-2H-chromene-3-carbonitrile is a molecule of significant synthetic value. Its preparation via the Knoevenagel condensation of salicylaldehyde and malononitrile is a well-established yet highly tunable process. The strategic placement of its imine, nitrile, and pyran ring functionalities provides a rich landscape for chemical transformations, enabling the construction of diverse and complex heterocyclic architectures. For scientists engaged in medicinal chemistry and materials science, a thorough understanding of the principles outlined in this guide is the first step toward unlocking the full potential of this remarkable chemical entity.

References

An In-depth Technical Guide for the Initial Screening of 2H-Chromene-3-Carbonitrile Derivatives for Anticancer Activity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the initial in vitro screening of novel 2H-chromene-3-carbonitrile derivatives as potential anticancer agents. The methodologies detailed herein are grounded in established scientific principles and aim to provide a robust and efficient workflow for the early-stage evaluation of this promising class of compounds.

Introduction: The Rationale for Investigating this compound Derivatives

The chromene scaffold is a privileged heterocyclic motif found in a wide array of natural products and synthetic compounds, exhibiting a broad spectrum of biological activities.[1][2][3][4] Among these, derivatives of 2H-chromene, particularly those bearing a carbonitrile group at the 3-position, have garnered significant attention in medicinal chemistry due to their potential as anticancer agents.[1][5][6][7][8] These compounds have been reported to exert their antiproliferative effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and disruption of microtubule polymerization.[7][9]

The 2-amino-4H-chromene-3-carbonitrile series, in particular, has shown promising cytotoxic activities against various cancer cell lines.[5][6] The synthesis of these derivatives is often achieved through efficient one-pot, multi-component reactions, making them an attractive class of molecules for the development of extensive compound libraries for high-throughput screening.[10][11][12][13][14] This guide will focus on the critical first step: the initial in vitro screening to identify the most promising lead compounds for further development.

Strategic Experimental Design for Initial Screening

A well-designed initial screening cascade is paramount for the efficient and cost-effective identification of promising drug candidates. The primary objective is to assess the cytotoxic potential of the synthesized this compound derivatives across a representative panel of human cancer cell lines.

Selection of a Diverse Cancer Cell Line Panel

The choice of cancer cell lines is a critical determinant of the relevance of the screening data.[15] A common approach is to utilize a panel of cell lines from different tissue origins to identify compounds with broad-spectrum activity or selective cytotoxicity. The National Cancer Institute (NCI) has pioneered this approach with its NCI-60 panel, a collection of 60 human tumor cell lines representing nine different cancer types.[16][17][18][19]

For an initial screen of a novel compound library, a smaller, yet diverse, panel is often employed. A representative panel could include:

  • MCF-7: An estrogen receptor-positive (ER+) breast cancer cell line, widely used for studies on hormone-dependent breast cancer.[20]

  • MDA-MB-231: A triple-negative breast cancer (TNBC) cell line, known for its aggressive and invasive nature.[20]

  • A549: A human lung adenocarcinoma cell line.[20]

  • HT-29: A human colon adenocarcinoma cell line.[8]

  • HepG2: A human liver carcinoma cell line.[8][20]

This selection provides a preliminary assessment of the compounds' efficacy against different cancer subtypes with varying genetic backgrounds.

Primary Cytotoxicity Screening: Choosing the Right Assay

The initial screening assay should be robust, reproducible, and suitable for a 96-well plate format to accommodate a large number of compounds and concentrations. The two most commonly employed colorimetric assays for determining cytotoxicity are the MTT and SRB assays.[21][22][23][24][25]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[22]

  • SRB (Sulforhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye is proportional to the total cellular protein, which correlates with the cell number.[22][24][25]

While both assays are suitable, the SRB assay is often recommended for large-scale screening due to its simplicity, stability of the end-product, and the fact that it is less prone to interference from reducing agents in the test compounds.[21][25] The NCI has adopted the SRB assay for its in vitro anticancer drug screen.[23]

Experimental Protocols

The following section provides detailed, step-by-step protocols for the initial screening of this compound derivatives.

Cell Culture and Plating

Proper cell culture technique is fundamental to obtaining reliable and reproducible results.

Protocol:

  • Culture the selected cancer cell lines in the recommended medium (e.g., RPMI 1640) supplemented with 5% fetal bovine serum and 2 mM L-glutamine.[26]

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • For the assay, harvest the cells using trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter.

  • Seed the cells into 96-well microtiter plates at a density of 5,000 to 20,000 cells per well in 100 µL of medium.[26][27] The optimal seeding density should be determined for each cell line to ensure exponential growth throughout the experiment.

  • Incubate the plates for 24 hours to allow the cells to attach and resume growth before adding the test compounds.[26][27]

Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is adapted from the methodology used by the National Cancer Institute.[26]

Protocol:

  • Compound Preparation: Prepare stock solutions of the this compound derivatives in a suitable solvent, such as DMSO. Create a series of dilutions to test a range of concentrations (e.g., from 0.01 to 100 µM).

  • Cell Treatment: After the 24-hour pre-incubation, add 100 µL of the compound dilutions to the respective wells of the 96-well plates containing the cells. Include wells with vehicle control (DMSO at the same final concentration as in the compound-treated wells) and a positive control (e.g., a known anticancer drug like doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.

  • Cell Fixation: Gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA and dead cells.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Drying: Allow the plates to air-dry completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound SRB dye.

  • Absorbance Reading: Read the absorbance at 510 nm using a microplate reader.

Data Analysis and Interpretation

The absorbance data is used to calculate the percentage of cell growth inhibition and to determine the GI50 (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC50 (concentration causing 50% cell lethality) values.[26]

The percentage of growth is calculated as: [(Ti-Tz)/(C-Tz)] x 100 for concentrations for which Ti ≥ Tz [(Ti-Tz)/Tz] x 100 for concentrations for which Ti < Tz

Where:

  • Tz: Absorbance at time zero (just before compound addition).

  • C: Absorbance of control (vehicle-treated) cells at the end of incubation.

  • Ti: Absorbance of treated cells at the end of incubation.

A dose-response curve is then plotted to determine the GI50 value for each compound on each cell line.

Data Presentation:

The results of the primary screening should be summarized in a clear and concise table for easy comparison of the cytotoxic activity of the different derivatives.

CompoundMCF-7 GI50 (µM)MDA-MB-231 GI50 (µM)A549 GI50 (µM)HT-29 GI50 (µM)HepG2 GI50 (µM)
Derivative 115.225.818.530.122.4
Derivative 22.15.63.48.94.7
Derivative 3>100>100>100>100>100
Doxorubicin0.50.80.61.20.9

Secondary Screening: Elucidating the Mechanism of Action

Compounds that exhibit significant cytotoxicity in the primary screen (e.g., GI50 < 10 µM) should be advanced to secondary assays to gain initial insights into their mechanism of action. A key hallmark of many anticancer drugs is the induction of apoptosis, or programmed cell death.[28]

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is a reliable method for detecting and quantifying apoptosis.[29][30] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[29]

Protocol:

  • Cell Treatment: Seed the cells in 6-well plates and treat them with the this compound derivative at its GI50 and 2x GI50 concentrations for 24 or 48 hours. Include a vehicle control and a positive control for apoptosis induction (e.g., staurosporine).

  • Cell Harvesting: Collect both the floating and adherent cells. Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations can be distinguished as follows:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Data Presentation:

The results of the apoptosis assay can be presented as a table summarizing the percentage of apoptotic cells.

Treatment% Live Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control95.22.52.3
Derivative 2 (GI50)60.125.414.5
Derivative 2 (2x GI50)35.840.224.0
Staurosporine20.555.324.2

Visualizing the Workflow and Potential Mechanisms

Diagrams are essential for illustrating complex experimental workflows and biological pathways.

Experimental_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening (Mechanism of Action) cluster_2 Future Directions start Library of this compound Derivatives cell_panel Diverse Cancer Cell Line Panel (e.g., MCF-7, MDA-MB-231, A549, HT-29, HepG2) start->cell_panel Test against srb_assay SRB Cytotoxicity Assay (48h treatment) cell_panel->srb_assay data_analysis_1 Data Analysis: Calculate GI50, TGI, LC50 srb_assay->data_analysis_1 hit_identification Hit Identification (e.g., GI50 < 10 µM) data_analysis_1->hit_identification apoptosis_assay Annexin V/PI Apoptosis Assay (Flow Cytometry) hit_identification->apoptosis_assay Advance hits to data_analysis_2 Quantify Apoptotic Cells apoptosis_assay->data_analysis_2 mechanism_insight Initial Mechanistic Insight data_analysis_2->mechanism_insight further_studies Further Mechanistic Studies: - Cell Cycle Analysis - Western Blot for Apoptotic Markers - Tubulin Polymerization Assay mechanism_insight->further_studies

Caption: Experimental workflow for the initial screening of this compound derivatives.

Apoptosis_Pathway cluster_0 Potential Mechanism of Action cluster_1 Extrinsic Pathway cluster_2 Intrinsic (Mitochondrial) Pathway compound This compound Derivative cell Cancer Cell compound->cell Induces stress in death_receptors Death Receptors (e.g., Fas, TNFR) cell->death_receptors mitochondria Mitochondrial Stress (Bcl-2 family modulation) cell->mitochondria caspase8 Caspase-8 Activation death_receptors->caspase8 caspase3 Executioner Caspase-3 Activation caspase8->caspase3 cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Exploring the Synthetic Versatility of Salicylaldehydes and Malononitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The reaction between salicylaldehydes and malononitrile represents a cornerstone of heterocyclic chemistry, providing a facile and versatile gateway to a diverse array of bioactive molecules. This technical guide delves into the core principles governing this reaction, offering a comprehensive exploration of its mechanistic intricacies, synthetic adaptability, and profound implications for drug discovery and development. By understanding and manipulating the delicate interplay of catalysts, solvents, and reaction conditions, researchers can strategically navigate the synthetic landscape to selectively forge valuable chromene and coumarin scaffolds. These privileged structures are at the heart of numerous therapeutic agents, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide is designed to empower researchers and drug development professionals with the fundamental knowledge and practical insights necessary to harness the full synthetic potential of this powerful chemical transformation.

Part 1: The Significance of Chromenes and Coumarins in Medicinal Chemistry

Chromene and coumarin derivatives are prominent classes of oxygen-containing heterocyclic compounds ubiquitously found in nature and are central to the development of new pharmaceuticals.[1][2] The inherent structural features of these scaffolds, particularly their ability to engage in various biological interactions, have established them as "privileged structures" in medicinal chemistry.[3][4] This privileged status stems from their remarkable capacity to serve as a versatile template for the design of novel drugs targeting a wide range of diseases.[1][5] The coumarin framework, for instance, is the foundation for anticoagulant drugs like warfarin and acenocoumarol and is a key component in molecules with anticancer, anti-inflammatory, antioxidant, and antimicrobial activities.[6][7][8] Similarly, the chromene moiety is a constituent of numerous natural products and synthetic compounds with significant therapeutic potential, including anticancer, anti-HIV, and antimicrobial agents.[3][9][10]

The synthetic accessibility of these valuable scaffolds from readily available precursors like salicylaldehydes and malononitrile further enhances their appeal to medicinal chemists.[11] The reaction between these two simple building blocks provides a direct and efficient route to a variety of functionalized chromenes and coumarins, making it a workhorse in the synthesis of compound libraries for drug screening and the development of new therapeutic leads.

Part 2: The Core Reaction Landscape: Knoevenagel Condensation and Cyclization Cascades

The reaction of salicylaldehydes with malononitrile is a classic example of a cascade reaction, where a sequence of transformations occurs in a single pot to generate complex molecular architectures. The cornerstone of this process is the Knoevenagel condensation, followed by an intramolecular cyclization.[11][12]

The Knoevenagel Condensation: The Initiating Step

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound, in this case, malononitrile, to the carbonyl group of an aldehyde or ketone, followed by dehydration.[13][14] The reaction is typically catalyzed by a weak base, which deprotonates the highly acidic α-carbon of malononitrile to generate a resonance-stabilized carbanion. This potent nucleophile then attacks the electrophilic carbonyl carbon of salicylaldehyde. The resulting alkoxide intermediate is subsequently protonated and then undergoes dehydration to yield a 2-(2-hydroxybenzylidene)malononitrile intermediate.[15]

The choice of base is critical and can range from organic amines like piperidine and triethylamine to inorganic bases such as sodium carbonate and sodium bicarbonate.[11][16] The catalyst's role is not only to facilitate the initial condensation but also to influence the subsequent reaction pathways.

G cluster_0 Knoevenagel Condensation Salicylaldehyde Salicylaldehyde Intermediate1 Alkoxide Intermediate Salicylaldehyde->Intermediate1 Nucleophilic Attack Malononitrile Malononitrile Carbanion Malononitrile Carbanion Malononitrile->Carbanion Base Carbanion->Intermediate1 Intermediate2 2-(2-hydroxybenzylidene)malononitrile Intermediate1->Intermediate2 Dehydration

Mechanism of the Knoevenagel Condensation.
Intramolecular Cyclization: The Pathway to Chromenes

Following the Knoevenagel condensation, the newly formed 2-(2-hydroxybenzylidene)malononitrile can undergo a rapid intramolecular cyclization. The phenolic hydroxyl group of the salicylaldehyde moiety acts as an internal nucleophile, attacking one of the nitrile groups. This cyclization leads to the formation of a six-membered heterocyclic ring, yielding a 2-imino-2H-chromene-3-carbonitrile.[11][12]

The synthetic versatility of this reaction is highlighted by the fact that the reaction conditions can be tuned to favor different products.[17] For instance, when an excess of malononitrile is used, the initially formed 2-imino-2H-chromene-3-carbonitrile can react with another molecule of malononitrile via a Michael addition, leading to the formation of (2-amino-3-cyano-4H-chromen-4-yl)malononitrile.[17][18] The careful control of stoichiometry is therefore a powerful tool for directing the reaction towards the desired product.[12]

G cluster_1 Product Diversification Pathways Start Salicylaldehyde + Malononitrile Knoevenagel Knoevenagel Adduct (2-(2-hydroxybenzylidene)malononitrile) Start->Knoevenagel Knoevenagel Condensation Iminochromene 2-Imino-2H-chromene-3-carbonitrile Knoevenagel->Iminochromene Intramolecular Cyclization Aminochromene (2-Amino-3-cyano-4H-chromen-4-yl)malononitrile Iminochromene->Aminochromene + Malononitrile (Michael Addition) Coumarin 2-Oxo-2H-chromene-3-carbonitrile (3-Cyanocoumarin) Iminochromene->Coumarin Acid Hydrolysis

Overview of the reaction pathways.
Hydrolysis to 3-Cyanocoumarins: Accessing the Oxo-Scaffold

The 2-imino-2H-chromene-3-carbonitrile intermediate can be readily converted to the corresponding 2-oxo-2H-chromene-3-carbonitrile, commonly known as a 3-cyanocoumarin, through acid-catalyzed hydrolysis.[19][20] This transformation is typically achieved by heating the iminochromene in the presence of an acid, such as hydrochloric acid.[12] This two-step, one-pot procedure provides a highly efficient route to 3-cyanocoumarins, which are valuable intermediates for the synthesis of a wide range of coumarin derivatives and also exhibit interesting biological properties in their own right.[19][21]

Part 3: Mastering the Synthesis: A Practical Guide to Experimental Design

The selective synthesis of a specific product from the reaction of salicylaldehydes and malononitrile hinges on the judicious choice of experimental parameters. A thorough understanding of the influence of catalysts, solvents, stoichiometry, and temperature is paramount for achieving high yields and product purity.

Catalyst Selection: The Key to Control

The choice of catalyst is arguably the most critical factor in directing the outcome of the reaction.

Catalyst TypeExamplesTypical ProductsKey Considerations
Inorganic Bases NaHCO₃, Na₂CO₃2-Imino-2H-chromene-3-carbonitriles, (2-Amino-3-cyano-4H-chromen-4-yl)malononitrilesMild and often used in aqueous media, promoting green chemistry principles.[12][16]
Organic Bases Triethylamine, Piperidine, DBU(2-Amino-3-cyano-4H-chromen-4-yl)malononitriles, Dimeric productsHigher basicity can promote the Michael addition and subsequent reactions.[16][17]
Organocatalysts L-proline2-Aminochromenes (in three-component reactions)Can be used for asymmetric synthesis.[16]
Heterogeneous Catalysts MgO, Molecular Sieves2-IminochromenesOffer advantages in terms of catalyst recovery and reuse.[16][22]
Solvent Effects: Tuning the Reaction Environment

The solvent plays a crucial role in solubilizing the reactants and influencing the reaction pathway.

  • Protic Solvents (e.g., Ethanol, Methanol, Water): These are commonly used and can participate in the reaction mechanism, for example, by stabilizing charged intermediates. Water, in particular, is an excellent choice for green synthesis, often leading to high yields and simplified work-up procedures.[12][16]

  • Aprotic Solvents (e.g., Dichloromethane, THF): These solvents are less interactive and can be advantageous when trying to avoid side reactions involving the solvent.

  • Solvent-Free Conditions: Mechanochemical mixing or thermal heating of the neat reactants offers a highly environmentally friendly approach, often leading to the formation of (2-amino-3-cyano-4H-chromen-4-yl)malononitriles.[23][24]

Stoichiometry and Temperature: Fine-Tuning the Product Distribution
  • Stoichiometry: As a general rule, a 1:1 molar ratio of salicylaldehyde to malononitrile favors the formation of 2-imino-2H-chromene-3-carbonitrile.[16] Using an excess of malononitrile (e.g., 1:2 or 1:3 ratio) promotes the subsequent Michael addition to yield (2-amino-3-cyano-4H-chromen-4-yl)malononitrile.[16][17]

  • Temperature: Most of these reactions can be conveniently carried out at room temperature.[17] In some cases, gentle heating may be required to increase the reaction rate, while lower temperatures can be used to improve selectivity and minimize the formation of byproducts.[17]

Experimental Protocols
  • To a solution of salicylaldehyde (0.4 mmol) in 1.5 mL of a 0.05 M aqueous solution of NaHCO₃, add malononitrile (0.4 mmol, 1 molar equivalent).

  • Stir the mixture at room temperature. A yellow solid should begin to precipitate within 5 minutes.

  • Continue stirring for an additional 4.5 to 22 hours.

  • Filter the yellow solid, wash with water and diethyl ether to obtain the pure product.

  • Dissolve salicylaldehyde (1 mmol) and malononitrile (2 mmol, 2 molar equivalents) in methanol or dichloromethane.

  • Add a catalytic amount of triethylamine.

  • Stir the reaction mixture at room temperature or at 10 °C.

  • The product will precipitate from the solution and can be isolated by filtration.

  • To a suspension of 2-imino-2H-chromene-3-carbonitrile (obtained from Protocol 1) in water, add concentrated HCl (3.7 molar equivalents).

  • Heat the reaction mixture at 80-90 °C for 2 to 5.5 hours.

  • Cool the mixture to room temperature.

  • Filter the resulting solid, wash with water, and dry to obtain the 3-cyanocoumarin.

Part 4: Expanding the Synthetic Horizon: Multicomponent Reactions

The reaction of salicylaldehydes and malononitrile can be integrated into multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants.[25][26] This strategy is highly convergent and atom-economical, allowing for the rapid generation of molecular complexity and diversity.[27] For example, the three-component reaction of salicylaldehyde, malononitrile, and another active methylene compound can lead to the formation of highly substituted 2-amino-4H-chromenes.[22][26] These MCRs are invaluable tools in combinatorial chemistry and drug discovery for the synthesis of novel heterocyclic libraries.[27]

G cluster_2 Illustrative Multicomponent Reaction Reactant1 Salicylaldehyde Product Complex Chromene Derivative Reactant1->Product Reactant2 Malononitrile Reactant2->Product Reactant3 Third Component (e.g., Ketone, Phosphite) Reactant3->Product

General scheme of a multicomponent reaction.

Part 5: Applications in Drug Discovery and Beyond

The chromene and coumarin derivatives synthesized from salicylaldehydes and malononitrile are of immense interest to the pharmaceutical industry due to their wide range of biological activities.

Biological ActivityExamples of DerivativesTherapeutic Potential
Anticancer Substituted 2-amino-4H-chromenes, Coumarin-hybrid moleculesInhibition of cancer cell proliferation, induction of apoptosis.[7][9]
Antimicrobial/Antifungal Dimeric chromene derivatives, 3-cyanocoumarinsTreatment of bacterial and fungal infections.[17][28]
Anti-inflammatory Coumarin derivativesModulation of inflammatory pathways.[1][6]
Antioxidant Chromene derivativesProtection against oxidative stress.[3][6]
Enzyme Inhibition Coumarin derivativesTargeting enzymes like monoamine oxidase (MAO) for neurodegenerative diseases.[8]

Beyond their therapeutic applications, the fluorescent properties of some coumarin derivatives make them valuable as biological probes and dyes.[19]

Part 6: Conclusion and Future Perspectives

The reaction of salicylaldehydes and malononitrile is a testament to the elegance and power of organic synthesis. Its remarkable versatility, coupled with the significant biological activities of the resulting chromene and coumarin products, ensures its continued relevance in both academic research and industrial drug development. Future research in this area will likely focus on the development of more sustainable and efficient catalytic systems, the expansion of the reaction scope through novel multicomponent strategies, and the exploration of the therapeutic potential of the synthesized compounds in a wider range of disease models. The insights provided in this guide aim to equip researchers with the knowledge to confidently navigate and exploit the rich synthetic landscape offered by this classic yet ever-evolving reaction.

References

Methodological & Application

Application Notes and Protocols for the One-Pot Multicomponent Synthesis of 2-Amino-4H-chromene-3-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2-Amino-4H-chromene Scaffold

The 4H-chromene nucleus is a privileged heterocyclic scaffold that forms the core of numerous natural products and synthetic compounds of significant biological importance. Specifically, 2-amino-4H-chromene-3-carbonitrile derivatives have garnered substantial interest from the medicinal and organic chemistry communities. These compounds exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, anticancer, and anticoagulant properties.[1] Their potential as cytotoxic agents and apoptosis inducers makes them particularly valuable scaffolds in modern drug discovery and development programs.[2][3]

The power of this molecular framework lies in its versatile structure, which allows for extensive functionalization at multiple positions, enabling the fine-tuning of its physicochemical and biological properties. The one-pot, multicomponent reaction (MCR) strategy for synthesizing these derivatives stands out as an exceptionally efficient and atom-economical approach.[4] MCRs combine three or more reactants in a single vessel to form a final product that incorporates a significant portion of the starting material atoms. This approach aligns with the principles of green chemistry by reducing reaction steps, minimizing solvent waste, and often lowering energy consumption.[4][5]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives. We will delve into the underlying reaction mechanism, compare various catalytic systems, provide a robust and detailed experimental protocol, and discuss key considerations for process optimization and safety.

Reaction Mechanism: A Cascade of Condensation and Cyclization

The one-pot synthesis of 2-amino-4H-chromene-3-carbonitriles is a classic example of a domino reaction, where a sequence of intramolecular reactions occurs without the isolation of intermediates. The reaction typically involves an aromatic aldehyde, malononitrile, and a reactive phenol derivative (such as resorcinol, naphthol, or dimedone). The process is generally initiated by a base or acid catalyst.

The plausible mechanism proceeds through the following key steps[6][7]:

  • Knoevenagel Condensation: The reaction commences with the catalyst activating the malononitrile. A basic catalyst deprotonates the active methylene group of malononitrile, forming a carbanion. This nucleophile then attacks the carbonyl carbon of the aldehyde, leading to a Knoevenagel condensation product after dehydration.

  • Michael Addition: The activated phenol (or its enol form, in the case of cyclic 1,3-dicarbonyls like dimedone) acts as a Michael donor. It adds to the electron-deficient β-carbon of the Knoevenagel intermediate.

  • Intramolecular Cyclization and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization. The phenolic hydroxyl group attacks the nitrile carbon, or in an alternative pathway, the amino group formed after tautomerization attacks the carbonyl group of the activated phenol derivative. This is followed by a final tautomerization to yield the stable 2-amino-4H-chromene-3-carbonitrile scaffold.

Reaction Mechanism Visualization

Reaction_Mechanism cluster_reactants Reactants Aldehyde Ar-CHO Knoevenagel Knoevenagel Adduct (Ar-CH=C(CN)2) Aldehyde->Knoevenagel 1. Knoevenagel Condensation Malononitrile NC-CH2-CN Malononitrile->Knoevenagel Phenol Activated Phenol (e.g., Dimedone) Michael Michael Adduct Phenol->Michael Knoevenagel->Michael 2. Michael Addition Cyclized Cyclized Intermediate Michael->Cyclized 3. Intramolecular Cyclization Product 2-Amino-4H-chromene -3-carbonitrile Cyclized->Product 4. Tautomerization Catalyst Catalyst (Acid/Base) Catalyst->Malononitrile activates

Caption: Generalized reaction mechanism for the synthesis of 2-amino-4H-chromenes.

Catalyst Selection and Optimization: A Comparative Overview

The choice of catalyst is a critical parameter that significantly influences reaction time, yield, and overall process efficiency. A wide array of catalysts has been successfully employed, ranging from simple bases to sophisticated nanocatalysts. The ideal catalyst should be inexpensive, readily available, effective in small quantities, and preferably reusable to enhance the green credentials of the synthesis.

Below is a comparative table of commonly used catalysts, highlighting their typical reaction conditions and reported yields.

CatalystReactantsSolventTemperatureTimeYield (%)Reference
Sodium Carbonate (Na₂CO₃) Substituted benzaldehydes, malononitrile, resorcinolWaterRoom Temp.2 h90-95%
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) Salicylaldehydes, malononitrile, nitroalkanesWaterRoom Temp.6 h75-85%[2]
Pyridine-2-carboxylic acid (P2CA) Substituted aldehydes, malononitrile, dimedoneWater-EtOH (1:1)Reflux15-30 minup to 98%[8]
L-Proline Aldehydes, malononitrile, resorcinolEtOH:H₂O (1:1)60 °C30-45 min85-95%[9]
Fe(ClO₄)₃/SiO₂ Aldehydes, malononitrile, dimedoneAcetonitrileReflux15-30 min90-98%[10]
Magnetic Nanoparticles (e.g., MNPs@Cu) Aldehydes, malononitrile, enolizable C-H acidsSolvent-free90 °C15-25 min90-96%[5][11]

Field-Proven Insights:

  • Basic Catalysts (e.g., Na₂CO₃, DBU): These are often cost-effective and efficient, particularly for reactions conducted in aqueous media at room temperature.[1][2] They are excellent choices for initial methodology development.

  • Organocatalysts (e.g., L-Proline, P2CA): These catalysts are valued for their low toxicity, biodegradability, and ability to promote reactions under mild conditions.[8][9] P2CA, with its dual acid-base behavior, has shown remarkable efficiency, leading to very short reaction times.[8]

  • Lewis Acids (e.g., Fe(ClO₄)₃/SiO₂): Supported Lewis acids can be highly active, though they may require reflux conditions and organic solvents.[10]

  • Nanocatalysts: Magnetic nanoparticles offer the significant advantage of easy recovery and reusability, which is highly desirable for industrial applications and green chemistry.[5][11]

Detailed Experimental Protocol

This protocol provides a generalized yet detailed procedure for the synthesis of a 2-amino-4H-chromene-3-carbonitrile derivative using pyridine-2-carboxylic acid (P2CA) as a catalyst, adapted from a high-yield, green chemistry approach.[1]

Materials and Reagents:

  • Substituted Aldehyde (e.g., Benzaldehyde), 3.0 mmol

  • Malononitrile, 3.0 mmol

  • Dimedone, 3.0 mmol

  • Pyridine-2-carboxylic acid (P2CA), 0.45 mmol (15 mol%)

  • Ethanol (EtOH), 2.0 mL

  • Deionized Water (H₂O), 2.0 mL

  • Round-bottom flask (25 mL or 50 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Büchner funnel and filter paper

Experimental Workflow

Experimental_Workflow Step1 1. Reagent Charging - Add aldehyde, malononitrile, dimedone, P2CA, and solvent to the reaction flask. Step2 2. Reaction Setup - Attach reflux condenser. - Place on magnetic stirrer hotplate. Step1->Step2 Step3 3. Reaction - Stir and heat under reflux. - Monitor progress via TLC. Step2->Step3 Step4 4. Work-up & Isolation - Cool to room temperature. - Add crushed ice to precipitate product. - Filter the solid product. Step3->Step4 Step5 5. Purification - Wash the solid with cold water. - Recrystallize from ethanol. Step4->Step5 Step6 6. Characterization - Determine melting point. - Analyze by FT-IR, NMR, and Mass Spectrometry. Step5->Step6

Caption: Step-by-step workflow for the synthesis of 2-amino-4H-chromenes.

Step-by-Step Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the substituted aldehyde (3.0 mmol, 1.0 eq), malononitrile (3.0 mmol, 1.0 eq), dimedone (3.0 mmol, 1.0 eq), and pyridine-2-carboxylic acid (0.45 mmol, 0.15 eq).

  • Solvent Addition: Add ethanol (2.0 mL) and deionized water (2.0 mL) to the flask.

  • Reaction: Attach a reflux condenser and place the flask in a heating mantle or oil bath on a magnetic stirrer. Heat the mixture to reflux (approximately 80-90°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 15-30 minutes, as indicated by the consumption of the starting materials.

  • Isolation: Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature. Pour the reaction mixture onto crushed ice (approx. 20 g) in a beaker. A solid precipitate will form.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid cake with cold deionized water (2 x 10 mL) to remove any water-soluble impurities. The crude product can be further purified by recrystallization from hot ethanol to afford the pure 2-amino-4H-chromene-3-carbonitrile derivative.

  • Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12]

  • Ventilation: Conduct the reaction in a well-ventilated fume hood.[13]

  • Malononitrile Handling: Malononitrile is toxic if swallowed, inhaled, or absorbed through the skin.[6][14] Avoid creating dust. In case of contact, wash the affected area immediately with plenty of water.[12]

  • Aldehyde Handling: Many aldehydes are irritants and sensitizers. Avoid inhalation of vapors and skin contact.

  • Solvent Handling: Ethanol is flammable. Ensure there are no open flames or ignition sources nearby.

Characterization and Validation

The identity and purity of the synthesized 2-amino-4H-chromene-3-carbonitrile derivatives must be confirmed through standard analytical techniques:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Look for characteristic absorption bands:

    • N-H stretching (amino group): ~3300-3500 cm⁻¹

    • C≡N stretching (nitrile group): ~2190-2200 cm⁻¹[15]

    • C=O stretching (if using dimedone): ~1650-1690 cm⁻¹[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):

    • ¹H NMR: Expect a characteristic singlet for the C4-H proton around δ 4.0-5.5 ppm. The amino (NH₂) protons typically appear as a broad singlet around δ 6.5-7.5 ppm. Aromatic and other aliphatic protons will appear in their expected regions.[17][18]

    • ¹³C NMR: The nitrile carbon (C≡N) resonates around δ 119-121 ppm. The C2 carbon, bearing the amino group and adjacent to the ring oxygen, appears downfield around δ 160-162 ppm.[17]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (M+ or M+H)⁺.[18]

  • Melting Point: A sharp melting point range is indicative of a pure compound.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield - Inactive catalyst.- Incorrect reaction temperature.- Impure starting materials.- Use a fresh batch of catalyst.- Ensure the reaction reaches the optimal temperature (e.g., reflux).- Purify starting materials if necessary.
Formation of Side Products - Reaction time is too long.- Temperature is too high.- Unsuitable catalyst.- Monitor the reaction closely with TLC and stop it upon completion.- Optimize the reaction temperature.- Screen different catalysts; a milder catalyst may be required.
Difficulty in Product Precipitation - Product is soluble in the reaction mixture.- Insufficient cooling.- Try removing the organic solvent (ethanol) under reduced pressure before adding ice.- Use an ice-salt bath for more effective cooling.
Product is Oily or Gummy - Impurities are present.- Incomplete drying.- Attempt trituration with a non-polar solvent like hexane to induce solidification.- Ensure the product is thoroughly dried under vacuum.

Green Chemistry and Sustainability

The one-pot synthesis of 4H-chromenes is inherently aligned with green chemistry principles. To quantify its environmental friendliness, metrics such as Atom Economy (AE) and E-Factor can be calculated.[19]

  • Atom Economy (AE): This metric measures the efficiency of a reaction in converting reactant atoms to product atoms. For this MCR, the AE is typically very high as most atoms from the three reactants are incorporated into the final product. A study using P2CA reported an AE of 99.36%.[8]

  • E-Factor (Environmental Factor): This is the ratio of the mass of waste to the mass of the desired product. Lower E-factors are better. The use of recyclable catalysts and green solvents like water and ethanol significantly reduces the E-factor.[5][8]

By selecting biodegradable organocatalysts, using aqueous solvent systems, and employing reusable nanocatalysts, the environmental footprint of this valuable synthesis can be minimized, making it a sustainable methodology for academic and industrial laboratories.[4][8]

References

Application Note: A Green and Efficient Protocol for the Synthesis of 4H-Chromene Derivatives Using Pyridine-2-Carboxylic Acid as a Bifunctional Organocatalyst

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and environmentally benign protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives via a one-pot, three-component reaction.[1][2] The method utilizes pyridine-2-carboxylic acid (P2CA), also known as picolinic acid, a commercially available, inexpensive, and sustainable organocatalyst. The protocol demonstrates excellent yields (up to 98%), short reaction times, and operational simplicity by combining various aldehydes, malononitrile, and a C-H activated acid (like dimedone) in an aqueous ethanol solvent system under reflux conditions.[1][2] Mechanistic insights reveal that the catalyst's efficacy stems from its unique ability to act as both a Brønsted acid and a Lewis base, effectively driving the cascade of Knoevenagel condensation, Michael addition, and intramolecular cyclization.[1][2] This process boasts significant green chemistry metrics, including high atom economy and a low E-factor, and the catalyst can be recycled for several runs, making it highly suitable for academic research and industrial applications.[1][2][3]

Introduction: The Significance of 4H-Chromenes

The 4H-chromene scaffold is a privileged heterocyclic motif found in a wide array of natural products and synthetic compounds.[4] Derivatives of this core structure exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antifungal properties, making them highly valuable in drug discovery and medicinal chemistry.[5][6][7][8]

Traditional methods for synthesizing these compounds often require harsh reaction conditions, hazardous solvents, or expensive metal catalysts, posing environmental and economic challenges.[5] Consequently, the development of efficient, sustainable, and cost-effective synthetic methodologies is of paramount importance. Multicomponent reactions (MCRs) offer an ideal approach, as they combine three or more reactants in a single step to form a complex product, thereby increasing efficiency and reducing waste.[9][10] This note describes an MCR protocol that leverages the unique catalytic properties of pyridine-2-carboxylic acid to produce diverse 4H-chromene libraries under green conditions.

Catalytic Mechanism: The Dual Role of Pyridine-2-Carboxylic Acid

The success of this protocol hinges on the bifunctional nature of pyridine-2-carboxylic acid (P2CA). The molecule contains both an acidic carboxylic group and a basic pyridine nitrogen atom, allowing it to simultaneously activate different components of the reaction mixture.[1][2][11] The reaction proceeds through a domino Knoevenagel-Michael-Cyclization sequence.

Plausible Catalytic Cycle:

  • Knoevenagel Condensation: The basic pyridine nitrogen of P2CA deprotonates the active methylene compound (malononitrile), forming a nucleophilic enolate. Simultaneously, the acidic proton of the carboxylic group can activate the aldehyde's carbonyl group, facilitating the condensation reaction to form the electrophilic Knoevenagel adduct (an arylidenemalononitrile intermediate).

  • Michael Addition: The basic catalyst then facilitates the deprotonation of the C-H activated acid (e.g., dimedone), which acts as a Michael donor. This nucleophile attacks the electron-deficient double bond of the Knoevenagel adduct in a classic Michael addition.

  • Intramolecular Cyclization and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, where a hydroxyl group attacks a nitrile group. This is followed by tautomerization to yield the final, stable 2-amino-4H-chromene derivative.

The catalyst's ability to orchestrate this cascade in a concerted or rapid sequential manner within a single pot significantly enhances the reaction rate and selectivity.[1][2]

Catalytic_Mechanism cluster_Knoevenagel Step 1: Knoevenagel Condensation cluster_Michael Step 2: Michael Addition cluster_Cyclization Step 3: Cyclization & Tautomerization Aldehyde Ar-CHO K_Adduct Knoevenagel Adduct (Ar-CH=C(CN)₂) Aldehyde->K_Adduct Malononitrile CH₂(CN)₂ Malononitrile->K_Adduct Michael_Adduct Michael Adduct K_Adduct->Michael_Adduct Dimedone Dimedone Dimedone->Michael_Adduct Final_Product 4H-Chromene Product Michael_Adduct->Final_Product Intramolecular Cyclization Catalyst Pyridine-2-Carboxylic Acid (P2CA) Final_Product->Catalyst Catalyst Regenerated Catalyst->Aldehyde Activates (Acid) Catalyst->Malononitrile Activates (Base) Catalyst->Dimedone Activates (Base)

Caption: Proposed mechanism for P2CA-catalyzed 4H-chromene synthesis.

Key Advantages of the Protocol

  • Green Chemistry: Utilizes a non-toxic, metal-free organocatalyst and an environmentally friendly water-ethanol solvent system.[1][2]

  • High Efficiency: Achieves excellent product yields (up to 98%) in short reaction times (typically 15-30 minutes).[1][3]

  • Operational Simplicity: Employs a one-pot procedure with a simple workup, often requiring only filtration and washing to isolate the pure product.[2]

  • Cost-Effective and Scalable: P2CA is an inexpensive and readily available catalyst. The protocol has been successfully demonstrated on a gram scale, indicating its potential for industrial application.[1][3]

  • Catalyst Recyclability: The catalyst can be recovered and reused for at least four consecutive cycles without a significant loss in activity.[1][2]

  • Broad Substrate Scope: The method is compatible with a wide range of substituted aromatic and heteroaromatic aldehydes.

Detailed Experimental Protocol

This section provides a general procedure for the synthesis of 2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile.

4.1. Materials and Equipment

  • Reactants: Benzaldehyde (1 mmol), Malononitrile (1 mmol), Dimedone (1 mmol)

  • Catalyst: Pyridine-2-carboxylic acid (P2CA) (0.15 mmol, 15 mol%)

  • Solvent: Ethanol:Water (1:1 v/v, 5 mL)

  • Equipment: 25 mL round-bottom flask, reflux condenser, magnetic stirrer with hotplate, Buchner funnel, filtration apparatus, standard laboratory glassware.

4.2. Experimental Workflow

Experimental_Workflow start Start step1 Step 1: Charge Flask Combine aldehyde (1 mmol), malononitrile (1 mmol), dimedone (1 mmol), and P2CA (15 mol%) in 5 mL EtOH:H₂O (1:1). start->step1 step2 Step 2: Reaction Attach reflux condenser and heat the mixture to reflux with stirring. step1->step2 step3 Step 3: Monitor Monitor reaction progress using Thin Layer Chromatography (TLC). step2->step3 step4 Step 4: Workup After completion (15-30 min), cool the mixture to room temperature. step3->step4 Reaction Complete step5 Step 5: Isolation Collect the precipitated solid product by vacuum filtration. step4->step5 step6 Step 6: Purification Wash the solid with cold water and then a small amount of cold ethanol. step5->step6 step7 Step 7: Characterization Dry the product in vacuo. Characterize using NMR, IR, and Mass Spectrometry. step6->step7 end_node End step7->end_node

Caption: Step-by-step workflow for the synthesis of 4H-chromenes.

4.3. Step-by-Step Procedure

  • Charging the Reaction Vessel: In a 25 mL round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1 mmol, e.g., 106 mg of benzaldehyde), malononitrile (1 mmol, 66 mg), dimedone (1 mmol, 140 mg), and pyridine-2-carboxylic acid (0.15 mmol, 18.5 mg).

  • Adding Solvent: Add 5 mL of a pre-mixed 1:1 (v/v) ethanol-water solution to the flask. The use of an aqueous medium is a key "green" aspect of this protocol.

  • Reaction Execution: Attach a reflux condenser to the flask and place it on a magnetic stirrer hotplate. Heat the mixture to reflux (approximately 80-90°C) and stir vigorously.

  • Monitoring Progress: The reaction is typically complete within 15-30 minutes. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Product Isolation: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. A solid precipitate will form.

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid sequentially with cold distilled water (2 x 5 mL) and a small amount of cold ethanol (2 mL) to remove any unreacted starting materials and catalyst.

  • Drying and Characterization: Dry the purified product under vacuum to obtain the final 4H-chromene derivative. The product can then be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).

Substrate Scope and Performance

The protocol is highly versatile and accommodates a wide variety of substituted aldehydes, affording excellent yields. Electron-donating and electron-withdrawing groups on the aromatic ring of the aldehyde are well-tolerated.

EntryAldehyde (Ar-CHO)Time (min)Yield (%)
1Benzaldehyde1598
24-Chlorobenzaldehyde2096
34-Methylbenzaldehyde2595
44-Methoxybenzaldehyde2594
54-Nitrobenzaldehyde1597
63-Nitrobenzaldehyde2096
72-Chlorobenzaldehyde3092
8Thiophene-2-carbaldehyde2093
Data synthesized from results reported in literature for reactions with malononitrile and dimedone.[1][2][3]

Green Chemistry Metrics & Catalyst Recyclability

This protocol aligns strongly with the principles of green chemistry.[1]

  • Atom Economy (AE): Calculated to be as high as 99.36%, indicating that the vast majority of atoms from the reactants are incorporated into the final product.[1]

  • E-Factor (Environmental Factor): The E-factor, which measures the mass of waste per unit of product, is exceptionally low (16.68), signifying a very low-waste process.[1]

  • Catalyst Recycling: After the initial reaction and filtration of the product, the aqueous filtrate containing the P2CA catalyst can be evaporated to recover the catalyst, which can be reused for subsequent reactions with only a minor decrease in yield over four cycles.[1][2]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Ensure the reaction is monitored by TLC to confirm full consumption of starting materials. Extend reflux time if necessary.
Impure starting materials.Use freshly distilled aldehydes and pure reagents.
Insufficient catalyst.Verify the catalyst loading is 15 mol%.
Product is Oily/Gummy Presence of impurities.Ensure thorough washing with cold water and ethanol. If necessary, recrystallize the product from ethanol.
Slow Reaction Rate Low reaction temperature.Ensure the mixture is at a steady reflux.

Safety Precautions

  • Conduct all reactions in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Malononitrile is toxic and should be handled with care.

  • Aldehydes can be irritants. Avoid inhalation and skin contact.

  • Exercise caution when working with heated solvents under reflux.

Conclusion

The use of pyridine-2-carboxylic acid as an organocatalyst provides a highly efficient, rapid, and environmentally sustainable pathway for the synthesis of biologically relevant 2-amino-4H-chromene derivatives.[1][2] The protocol's operational simplicity, scalability, high yields, and adherence to green chemistry principles make it an excellent and practical alternative to conventional methods, with significant potential for applications in both academic and industrial settings.

References

The 2H-Chromene-3-carbonitrile Scaffold: A Versatile Platform for Advanced Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Structure

In the dynamic fields of chemical biology, materials science, and drug discovery, the demand for sophisticated molecular tools for visualization and sensing is insatiable. Fluorescent dyes, in particular, have become indispensable for their ability to report on biological processes and environmental changes with high sensitivity and spatiotemporal resolution. Among the myriad of heterocyclic systems employed in the design of such probes, the 2H-chromene-3-carbonitrile core has emerged as a "privileged scaffold." Its inherent photophysical properties, coupled with its synthetic tractability, make it an exceptionally versatile platform for the development of advanced fluorescent dyes.[1][2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of fluorescent dyes. We will delve into the fundamental synthetic strategies, provide detailed experimental protocols, present key photophysical data, and explore cutting-edge applications, particularly in the realm of bioimaging. Our focus will be on elucidating the underlying principles and experimental rationale, thereby empowering researchers to not only replicate these methods but also to innovate and develop novel probes tailored to their specific needs.

The Chemistry of Chromene Dyes: Synthesis and Mechanistic Insights

The cornerstone of this compound synthesis is the Knoevenagel condensation , a classic carbon-carbon bond-forming reaction.[2][3] This reaction typically involves the condensation of a substituted salicylaldehyde with an active methylene compound, most commonly malononitrile, in the presence of a basic catalyst.[2]

The "Why": Causality in Experimental Design

The choice of catalyst and reaction conditions is paramount and directly influences the reaction's efficiency and, in some cases, the final product.[4]

  • Catalyst Selection: While a range of bases can be employed, mild bases like piperidine, triethylamine, or even sodium carbonate are often preferred.[2] The catalyst's role is to deprotonate the malononitrile, generating a resonance-stabilized carbanion (enolate) that acts as the nucleophile.[5] The selection of a specific base can be critical; for instance, stronger bases might lead to side reactions, while a catalyst like pyridine-2-carboxylic acid has been shown to act as a dual acid-base catalyst, promoting the reaction under green chemistry conditions.[6][7]

  • Solvent Effects: The choice of solvent can influence reaction rates and yields. Protic solvents like ethanol are commonly used and can participate in proton transfer steps. In some instances, solvent-free conditions or greener solvent systems like water-ethanol mixtures have been successfully employed to enhance the environmental friendliness of the synthesis.[3][6][8]

  • Reaction Control: A delicate control over temperature and stoichiometry is crucial. The reaction between salicylaldehyde and malononitrile can sometimes lead to the formation of different products, including dimeric species, depending on the molar ratio of the reactants and the reaction time.[9]

The general mechanism proceeds through an initial Knoevenagel condensation to form a 2-cyanocinnamic nitrile intermediate, which then undergoes an intramolecular cyclization (oxa-Michael addition) to yield the 2-imino-2H-chromene-3-carbonitrile. This can then tautomerize to the more stable 2-amino-4H-chromene derivative. The this compound scaffold itself is a key intermediate that can be further functionalized.

Visualizing the Synthesis: A General Workflow

The following diagram illustrates the fundamental synthetic pathway for generating the this compound core, which serves as the foundation for a diverse array of fluorescent dyes.

G cluster_reactants Reactants cluster_process Core Synthesis cluster_product Core Scaffold cluster_diversification Functionalization cluster_final Final Product Salicylaldehyde Substituted Salicylaldehyde Knoevenagel Knoevenagel Condensation (Base Catalyst, Solvent, Heat) Salicylaldehyde->Knoevenagel Malononitrile Malononitrile Malononitrile->Knoevenagel Cyclization Intramolecular Oxa-Michael Addition Knoevenagel->Cyclization Intermediate Chromene This compound Derivative Cyclization->Chromene Functionalization Further Chemical Modification (e.g., Suzuki coupling, Click chemistry) Chromene->Functionalization Dye Functional Fluorescent Dye Functionalization->Dye

Caption: General workflow for the synthesis of fluorescent dyes from the this compound scaffold.

Photophysical Properties: Tuning Color and Performance

A key advantage of the this compound scaffold is the tunability of its photophysical properties. By strategically introducing electron-donating (donor) and electron-withdrawing (acceptor) groups into the molecular structure, one can create "push-pull" or donor-π-acceptor (D-π-A) systems.[10][11] This architectural design facilitates intramolecular charge transfer (ICT) upon photoexcitation, which is fundamental to achieving desirable fluorescent characteristics such as large Stokes shifts and sensitivity to the local environment.[11]

The following table summarizes the photophysical properties of a selection of fluorescent dyes derived from the 2H-chromene scaffold, illustrating the impact of structural modifications.

Compound IDDonor GroupAcceptor Groupλ_abs (nm)λ_em (nm)Quantum Yield (Φ)Stokes Shift (nm)Reference
1a -OCH₃-CN3444490.016105[10]
1c -N(CH₃)₂-CN4075060.1899[10]
2a -OCH₃-COOMe392484-92[12]
3a -N(CH₃)₂-COOMe433553-120[12]
DCM-Leu DicyanomethyleneLeucine ester~465~670-~205[1]

Note: Photophysical properties can be highly solvent-dependent. The data presented here are for comparative purposes and were measured in various organic solvents. Please refer to the original publications for detailed experimental conditions.

Protocols: From Synthesis to Application

Protocol 1: Synthesis of a Representative 2-Amino-4H-chromene-3-carbonitrile Derivative

This protocol describes a general and efficient one-pot synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives, adapted from established green chemistry methodologies.[6][7][8]

Materials:

  • Substituted salicylaldehyde (1.0 mmol)

  • Malononitrile (1.2 mmol)

  • Dimedone (1.0 mmol)

  • Pyridine-2-carboxylic acid (P2CA) (0.15 mmol, 15 mol%)

  • Ethanol:Water (1:1, v/v) mixture (5 mL)

  • Round-bottom flask (25 mL)

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Ethyl acetate and hexane (for TLC and column chromatography)

  • Büchner funnel and filter paper

Procedure:

  • To a 25 mL round-bottom flask, add the substituted salicylaldehyde (1.0 mmol), malononitrile (1.2 mmol), dimedone (1.0 mmol), and pyridine-2-carboxylic acid (0.15 mmol).

  • Add 5 mL of the 1:1 ethanol:water solvent mixture.

  • Attach a reflux condenser and place the flask on a magnetic stirrer with a hotplate.

  • Heat the reaction mixture to reflux with constant stirring.

  • Monitor the reaction progress using TLC (e.g., with a 3:7 ethyl acetate:hexane eluent). The reaction is typically complete within 15-60 minutes.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid product with cold ethanol (2 x 5 mL) to remove any unreacted starting materials and catalyst.

  • Dry the product under vacuum to obtain the pure 2-amino-4H-chromene-3-carbonitrile derivative.

  • Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Protocol 2: Application in Live-Cell Fluorescent Imaging

This protocol provides a general guideline for using a chromene-based fluorescent probe for imaging in living cells. The specific probe concentration, incubation time, and imaging parameters should be optimized for the particular dye and cell line being used.[13][14]

Materials:

  • Chromene-based fluorescent dye stock solution (e.g., 1 mM in DMSO)

  • Cell culture medium (e.g., DMEM or MEM)

  • Phosphate-buffered saline (PBS)

  • Cells cultured on glass-bottom dishes or chamber slides

  • Fluorescence microscope equipped with appropriate filter sets

Procedure:

  • Cell Seeding: Seed the desired cells onto glass-bottom dishes or chamber slides and allow them to adhere and grow to 60-80% confluency.

  • Probe Preparation: Prepare a working solution of the chromene-based fluorescent dye by diluting the DMSO stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the range of 1-10 µM).

  • Cell Staining: Remove the existing culture medium from the cells and wash them once with pre-warmed PBS.

  • Add the dye-containing medium to the cells and incubate at 37°C in a CO₂ incubator for the optimized duration (e.g., 15-60 minutes).

  • Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any unbound dye.

  • Imaging: Add fresh, pre-warmed culture medium or PBS to the cells.

  • Immediately image the stained cells using a fluorescence microscope. Use an excitation wavelength and emission filter appropriate for the specific chromene dye being used (refer to the photophysical data).

  • Acquire images and perform any subsequent analysis as required for the experiment.

Diverse Applications: From Sensing to Advanced Imaging

The versatility of the this compound scaffold has led to the development of fluorescent probes for a wide range of applications.

  • Sensing Biologically Relevant Analytes: Chromene-based probes have been designed for the selective detection of various analytes, including thiols (like glutathione), reactive oxygen species, and metal ions.[1] For example, the "thiol-chromene" click reaction provides a rapid and selective method for thiol recognition.[1]

  • Two-Photon Microscopy: The D-π-A architecture of many chromene dyes imparts them with large two-photon absorption cross-sections, making them excellent candidates for two-photon microscopy (TPM).[1] TPM offers advantages for deep-tissue imaging in living organisms with reduced phototoxicity and background fluorescence.[1]

  • Subcellular Organelle Targeting: By incorporating specific targeting moieties, chromene-based dyes can be directed to particular subcellular organelles, such as mitochondria or the endoplasmic reticulum, enabling the study of organelle-specific processes.

  • Aggregation-Induced Emission (AIE): Some chromene derivatives exhibit aggregation-induced emission, a phenomenon where fluorescence is enhanced in the aggregated state.[1] This property is highly valuable for developing "turn-on" fluorescent probes for various applications.

Visualizing an Application: Cellular Imaging Workflow

The following diagram outlines a typical workflow for utilizing a this compound-based dye in a live-cell imaging experiment.

G cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging & Analysis Culture Culture Cells on Imaging Dish Incubate Incubate Cells with Dye Solution Culture->Incubate DyePrep Prepare Dye Working Solution DyePrep->Incubate Wash Wash to Remove Unbound Dye Incubate->Wash Microscopy Fluorescence Microscopy Wash->Microscopy Analysis Image Acquisition & Data Analysis Microscopy->Analysis

Caption: A streamlined workflow for live-cell fluorescence imaging using a chromene-based probe.

Conclusion and Future Outlook

The this compound scaffold represents a powerful and adaptable platform for the synthesis of high-performance fluorescent dyes. The straightforward and versatile synthetic routes, primarily based on the Knoevenagel condensation, allow for extensive structural diversification. This, in turn, enables the fine-tuning of photophysical properties to suit a wide array of applications, from fundamental biological research to the development of novel diagnostic tools. The continued exploration of new synthetic methodologies, particularly those adhering to the principles of green chemistry, and the rational design of novel D-π-A systems will undoubtedly lead to the development of next-generation chromene-based probes with enhanced brightness, photostability, and functionality. As our understanding of complex biological systems deepens, the demand for such sophisticated molecular reporters will only grow, ensuring that the this compound core remains a central player in the field of fluorescence for years to come.

References

Application Notes & Protocols: 2H-Chromene-3-carbonitrile Derivatives as Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. 2H-chromene-3-carbonitrile derivatives have emerged as a privileged heterocyclic scaffold, demonstrating a broad spectrum of potent antimicrobial activities.[1][2] These compounds often act through diverse mechanisms, including the inhibition of essential bacterial enzymes like DNA gyrase, thereby hampering DNA replication and cell division.[1] This document provides a comprehensive guide for the synthesis, in vitro evaluation, and preliminary mechanism of action studies of this compound derivatives, designed to empower researchers in the field of antimicrobial drug discovery.

Introduction: The Promise of the Chromene Scaffold

The chromene, or benzopyran, nucleus is a core structural component in numerous natural products and synthetic molecules that exhibit a wide range of biological activities.[3][4] The inherent versatility of this scaffold allows for extensive chemical modification, enabling the fine-tuning of its pharmacological properties.[3] Synthetic 2H-chromene derivatives, in particular, have shown significant promise as antimicrobial agents, with demonstrated efficacy against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains, as well as various fungal pathogens.[1][2] Their diverse modes of action, which can include the disruption of bacterial membranes and the inhibition of nucleic acid synthesis, make them attractive candidates for overcoming existing resistance mechanisms.[1][2][3] This guide provides a foundational framework for laboratories to explore this promising class of compounds.

Synthesis of this compound Derivatives

A common and efficient method for synthesizing 2-amino-4H-chromene-3-carbonitrile derivatives is through a one-pot, three-component reaction involving a salicylaldehyde derivative, malononitrile, and an active methylene compound, often catalyzed by a base.[5][6][7] This approach, which typically proceeds via a tandem Knoevenagel condensation and Michael addition/cyclization, is valued for its operational simplicity and high yields.[8][9][10]

Protocol 2.1: General One-Pot Synthesis

This protocol describes a generalized procedure that can be adapted for a variety of substituted salicylaldehydes.

Rationale: The use of an organic base like piperidine or DBU facilitates both the initial Knoevenagel condensation between the salicylaldehyde and malononitrile and the subsequent intramolecular oxa-Michael addition that leads to the formation of the chromene ring.[6][8] Ethanol is often chosen as a solvent due to its ability to dissolve the reactants and its relatively low environmental impact.

Materials:

  • Substituted Salicylaldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Active Methylene Compound (e.g., dimedone, 1.0 mmol)

  • Piperidine or DBU (0.1 mmol, ~10 mol%)

  • Ethanol (10-15 mL)

  • Round-bottom flask, reflux condenser, magnetic stirrer

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

Procedure:

  • To a 50 mL round-bottom flask, add the substituted salicylaldehyde (1.0 mmol), malononitrile (1.0 mmol), the active methylene compound (1.0 mmol), and ethanol (10 mL).

  • Stir the mixture at room temperature for 5 minutes to ensure dissolution.

  • Add the basic catalyst (e.g., piperidine, 0.1 mmol) to the reaction mixture.

  • Heat the mixture to reflux (approximately 78°C for ethanol) and monitor the reaction progress using TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase).

  • After completion (typically 2-4 hours), allow the reaction mixture to cool to room temperature.

  • A solid product may precipitate. If so, collect the precipitate by vacuum filtration, wash with cold ethanol, and dry.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound derivative.

  • Characterize the final product using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[11]

In Vitro Antimicrobial Susceptibility Testing

The foundational step in evaluating any new potential antimicrobial agent is to determine its activity against a panel of clinically relevant microorganisms. The broth microdilution method is a standardized and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC).

Protocol 3.1: Broth Microdilution for MIC Determination

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[12][13]

Rationale: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.[14] It is a highly reproducible assay and allows for the testing of multiple compounds against multiple organisms in a high-throughput format.

Materials:

  • 96-well sterile microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial/Fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin, Amphotericin B)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[13] Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[13]

  • Compound Dilution: Prepare a stock solution of each test compound. Perform serial two-fold dilutions of the compounds in the appropriate broth directly in the 96-well plate. The typical final volume in each well is 100 µL.

  • Inoculation: Add 100 µL of the standardized inoculum to each well containing the serially diluted compounds. This will bring the final volume to 200 µL and dilute the compound concentration by half.

  • Controls:

    • Growth Control: A well containing only broth and the inoculum (no compound).

    • Sterility Control: A well containing only broth (no inoculum, no compound).

    • Positive Control: A row of wells with a standard antibiotic undergoing serial dilution.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.[15]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density (OD) at 600 nm with a microplate reader.

Protocol 3.2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

Rationale: This assay distinguishes between bacteriostatic/fungistatic (inhibiting growth) and bactericidal/fungicidal (killing) activity.

Procedure:

  • Following the MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth.

  • Spot-plate the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar).

  • Incubate the plates under the same conditions as the MIC assay.

  • The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.

Data Presentation: Sample MIC & MBC/MFC Data
CompoundS. aureus (µg/mL)E. coli (µg/mL)C. albicans (µg/mL)
MIC MBC MIC
Derivative A81616
Derivative B448
Ciprofloxacin12N/A
Amphotericin BN/AN/AN/A

This is a table with hypothetical data for illustrative purposes.

Elucidating the Mechanism of Action (MoA)

A key target for many antimicrobial compounds, including some chromene derivatives, is bacterial DNA gyrase.[1] This enzyme is a type II topoisomerase essential for bacterial DNA replication, making it an excellent target for drug development.[16]

Protocol 4.1: Bacterial DNA Gyrase Supercoiling Inhibition Assay

Rationale: This in vitro biochemical assay directly measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.[17] Inhibition is visualized by a change in the electrophoretic mobility of the plasmid DNA on an agarose gel.

Materials:

  • Purified bacterial DNA gyrase (e.g., from E. coli)

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • 5X Assay Buffer (containing Tris-HCl, KCl, MgCl₂, DTT, spermidine)

  • ATP solution

  • Test compounds and a known inhibitor (e.g., novobiocin or ciprofloxacin)

  • Agarose gel electrophoresis system

  • DNA stain (e.g., ethidium bromide or SYBR Safe)

Procedure:

  • Prepare reaction mixtures on ice. For each reaction, combine the 5X assay buffer, relaxed pBR322 DNA, and sterile water.

  • Add the test compound at various concentrations to the reaction tubes. Include a no-compound control and a positive control with a known inhibitor.

  • Initiate the reaction by adding the DNA gyrase enzyme and ATP.

  • Incubate the reaction at 37°C for 30-60 minutes.

  • Stop the reaction by adding a stop buffer containing a chelating agent (EDTA) and a loading dye.

  • Load the samples onto a 1% agarose gel.

  • Perform electrophoresis to separate the different forms of the plasmid DNA. Supercoiled DNA migrates faster than relaxed DNA.

  • Stain the gel and visualize the DNA bands under UV light. Inhibition of the enzyme is indicated by a decrease in the amount of supercoiled DNA compared to the no-compound control.

Visualization: Proposed MoA of DNA Gyrase Inhibition

G cluster_0 Bacterial Cell cluster_1 DNA Replication DNA Relaxed Bacterial DNA Gyrase DNA Gyrase (Topoisomerase II) DNA->Gyrase Binds Supercoiled Negatively Supercoiled DNA Gyrase->Supercoiled Introduces supercoils (ATP-dependent) NoReplication Inhibition of Replication & Cell Death Replication Successful DNA Replication & Cell Division Supercoiled->Replication Chromene This compound Derivative Chromene->Gyrase Inhibits

Caption: Inhibition of DNA gyrase by a 2H-chromene derivative.

Cytotoxicity Assessment

It is crucial to assess the selectivity of a potential antimicrobial agent. The compound should ideally be toxic to microbial cells while exhibiting minimal toxicity to mammalian cells. The MTT assay is a standard colorimetric method for assessing cell viability.[18][19]

Protocol 5.1: MTT Assay for Cytotoxicity

Rationale: This assay measures the metabolic activity of cells, which is an indicator of cell viability.[20] Metabolically active cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[18] The amount of formazan produced is proportional to the number of viable cells.[19]

Materials:

  • Mammalian cell line (e.g., HEK-293, Vero)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 24-48 hours.

  • MTT Addition: Remove the medium containing the compounds and add 100 µL of fresh medium and 10 µL of the MTT solution to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[21] Shake the plate gently for 15 minutes.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Sample Cytotoxicity Data
CompoundIC₅₀ on HEK-293 cells (µg/mL)
Derivative A>100
Derivative B85
Doxorubicin (Control)1.5

This is a table with hypothetical data for illustrative purposes.

Overall Discovery and Evaluation Workflow

The following diagram illustrates the integrated workflow for the discovery and preclinical evaluation of this compound derivatives as antimicrobial agents.

G cluster_synthesis Synthesis & Characterization cluster_screening Primary Screening cluster_secondary Secondary Evaluation cluster_lead Lead Optimization S1 One-Pot Synthesis (Salicylaldehyde, Malononitrile, etc.) S2 Purification (Chromatography) S1->S2 S3 Structural Characterization (NMR, MS, IR) S2->S3 P1 MIC Determination (Broth Microdilution) S3->P1 P2 MBC/MFC Determination P1->P2 SE1 Mechanism of Action (e.g., DNA Gyrase Assay) P2->SE1 SE2 Cytotoxicity Assay (e.g., MTT on Mammalian Cells) L1 Structure-Activity Relationship (SAR) Studies SE2->L1 L2 In Vivo Efficacy & Toxicity (Animal Models) L1->L2

Caption: Workflow for antimicrobial drug discovery with chromene derivatives.

References

Spectroscopic Characterization of 2-imino-2H-chromene-3-carbonitrile: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

This application note provides a detailed guide for the spectroscopic characterization of 2-imino-2H-chromene-3-carbonitrile, a key heterocyclic scaffold in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth protocols and theoretical insights for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Introduction: The Significance of 2-imino-2H-chromene-3-carbonitrile

The 2-imino-2H-chromene-3-carbonitrile core structure is a prominent feature in a wide array of synthetic and naturally occurring compounds. Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1]. The synthesis of these compounds often involves the Knoevenagel condensation of salicylaldehydes with active methylene compounds like malononitrile, a reaction that can be influenced by various parameters such as solvent, temperature, and catalysts[2]. Accurate and unambiguous structural elucidation is paramount for understanding the structure-activity relationships and ensuring the novelty of synthesized derivatives. Spectroscopic techniques, particularly NMR and IR, are indispensable tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular structure by probing the magnetic properties of atomic nuclei. For 2-imino-2H-chromene-3-carbonitrile, ¹H and ¹³C NMR are fundamental for confirming the connectivity and chemical environment of each atom in the molecule.

¹H NMR Spectroscopy: Unraveling the Proton Environment

Theoretical Framework: The chemical shift (δ) of a proton in ¹H NMR is highly sensitive to its local electronic environment. Electron-withdrawing groups deshield protons, shifting their signals downfield (higher ppm), while electron-donating groups cause an upfield shift (lower ppm). In 2-imino-2H-chromene-3-carbonitrile, the aromatic protons of the benzo-fused ring and the vinylic proton will have characteristic chemical shifts. The imino proton (=NH) is also a key diagnostic signal, though its position can be variable and influenced by solvent and concentration.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified 2-imino-2H-chromene-3-carbonitrile in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical, as protic solvents may lead to the exchange of the imino proton. DMSO-d₆ is often preferred as it can help in observing exchangeable protons like -NH.

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

    • Lock the spectrometer to the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the signals to determine the relative number of protons.

Data Interpretation:

The expected ¹H NMR signals for 2-imino-2H-chromene-3-carbonitrile are summarized in the table below. The aromatic region will display a complex splitting pattern due to spin-spin coupling between adjacent protons.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
Aromatic Protons (H5, H6, H7, H8)7.0 - 8.0m7-9 (ortho), 1-3 (meta)
Vinylic Proton (H4)~8.3s-
Imino Proton (=NH)9.0 - 11.5br s-

Note: Chemical shifts are approximate and can vary based on solvent and substitution patterns. The imino proton signal may be broad and its observation can be concentration and solvent dependent.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Theoretical Framework: ¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. The chemical shifts of carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. Quaternary carbons, such as the nitrile carbon and the carbon of the imino group, will appear as singlets in a proton-decoupled ¹³C NMR spectrum.

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup:

    • Switch the spectrometer probe to the ¹³C frequency.

    • Use a standard broadband proton-decoupling pulse sequence.

  • Data Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum.

    • Set the spectral width to cover the expected range of carbon signals (typically 0-180 ppm).

    • A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

Data Interpretation:

The expected ¹³C NMR signals for 2-imino-2H-chromene-3-carbonitrile are presented in the table below.

Carbon Assignment Expected Chemical Shift (δ, ppm)
C3~90
C4~145
Aromatic Carbons (C4a, C5, C6, C7, C8, C8a)115 - 155
C2 (=N)~158
CN~115

Note: Assignments can be confirmed using 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), which correlate proton and carbon signals.[3][4]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Theoretical Framework: The 2-imino-2H-chromene-3-carbonitrile molecule possesses several characteristic functional groups that give rise to distinct absorption bands in the IR spectrum. The most diagnostic of these are the nitrile (C≡N) and imine (C=N) stretching vibrations.

Experimental Protocol:

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This method requires minimal sample preparation.

  • Instrument Setup:

    • Use a Fourier-Transform Infrared (FTIR) spectrometer.

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

  • Data Acquisition:

    • Place the sample in the spectrometer and record the IR spectrum.

    • Typically, the spectrum is recorded in the range of 4000-400 cm⁻¹.

Data Interpretation:

The key vibrational frequencies for 2-imino-2H-chromene-3-carbonitrile are summarized below.

Vibrational Mode Expected Frequency (cm⁻¹) Intensity
N-H Stretch (imine)3300 - 3100Medium
C-H Stretch (aromatic)3100 - 3000Medium
C≡N Stretch (nitrile)2230 - 2210Strong, Sharp
C=N Stretch (imine)1650 - 1630Medium
C=C Stretch (aromatic)1600 - 1450Medium-Strong
C-O Stretch (ether)1250 - 1200Strong

The nitrile group's absorption is particularly characteristic, appearing as a sharp, strong band in a region of the spectrum that is often free from other interfering absorptions[5][6]. The position of this band can be influenced by conjugation[6]. The imine C=N stretch is also a key indicator of the molecular structure.

Visualizing the Workflow and Structural Correlations

To aid in understanding the experimental process and the relationship between the molecular structure and the spectroscopic data, the following diagrams are provided.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of 2-imino-2H- chromene-3-carbonitrile Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR_Sample NMR Sample Preparation (in DMSO-d6) Purification->NMR_Sample IR_Sample IR Sample Preparation (KBr/ATR) Purification->IR_Sample H_NMR 1H NMR Acquisition NMR_Sample->H_NMR C_NMR 13C NMR Acquisition NMR_Sample->C_NMR FTIR FTIR Acquisition IR_Sample->FTIR Interpret_NMR NMR Spectral Interpretation H_NMR->Interpret_NMR C_NMR->Interpret_NMR Interpret_IR IR Spectral Interpretation FTIR->Interpret_IR Structure_Confirmation Structure Confirmation Interpret_NMR->Structure_Confirmation Interpret_IR->Structure_Confirmation Structural_Correlations cluster_structure cluster_nmr NMR Correlations cluster_ir IR Correlations Structure H_Aromatic Aromatic Protons (δ 7.0-8.0 ppm) H_Vinylic Vinylic Proton (δ ~8.3 ppm) H_Imino Imino Proton (δ 9.0-11.5 ppm) C_Aromatic Aromatic Carbons (δ 115-155 ppm) C_Imine Imine Carbon (C2) (δ ~158 ppm) C_Nitrile Nitrile Carbon (CN) (δ ~115 ppm) IR_NH N-H Stretch (3300-3100 cm⁻¹) IR_CN C≡N Stretch (2230-2210 cm⁻¹) IR_C_N C=N Stretch (1650-1630 cm⁻¹) IR_CO C-O Stretch (1250-1200 cm⁻¹)

References

Green Synthesis of 2-Amino-4H-chromene-3-carbonitriles in Aqueous Media: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Greener Pathways to Bioactive Scaffolds

The 2-amino-4H-chromene-3-carbonitrile framework is a privileged scaffold in medicinal chemistry and drug development, forming the core of compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Traditionally, the synthesis of these vital heterocycles has often relied on harsh reaction conditions, volatile organic solvents, and catalysts that pose environmental and economic challenges. In alignment with the principles of green chemistry, the development of synthetic protocols in aqueous media represents a significant advancement, offering benefits such as reduced environmental impact, enhanced safety, and often, improved reaction efficiency.

This comprehensive guide provides detailed application notes and protocols for the green synthesis of 2-amino-4H-chromene-3-carbonitriles. We will explore several robust and efficient methods that utilize water as the primary solvent, highlighting the underlying chemical principles and offering practical, field-proven insights for researchers and scientists. The protocols detailed herein are designed to be self-validating, emphasizing reproducibility and scalability.

Core Reaction: The Multicomponent Approach

The synthesis of 2-amino-4H-chromene-3-carbonitriles is typically achieved through a one-pot, three-component reaction involving an aldehyde, malononitrile, and a phenolic compound (such as resorcinol, naphthol, or dimedone). This atom-economical approach is highly convergent and allows for the rapid generation of molecular diversity.

The generalized reaction scheme is as follows:

G cluster_reactants Reactants cluster_catalyst Catalyst/Energy cluster_solvent Solvent Aldehyde Aldehyde Catalyst Catalyst (e.g., Base, Nanoparticle) or Energy Source (e.g., Ultrasound, Microwave) Aldehyde->Catalyst Malononitrile Malononitrile Malononitrile->Catalyst Phenol Phenolic Compound Phenol->Catalyst Water Water Catalyst->Water Product 2-Amino-4H-chromene-3-carbonitrile Water->Product

Figure 1: Generalized scheme for the three-component synthesis of 2-amino-4H-chromene-3-carbonitriles.

The reaction proceeds through a cascade of transformations, typically initiated by a Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the phenolic compound, and subsequent intramolecular cyclization and tautomerization to yield the final chromene product. The choice of catalyst and energy input is crucial in driving the reaction efficiently in an aqueous medium.

Protocol I: Nanocrystalline MgO-Catalyzed Synthesis at Room Temperature

This protocol leverages the high surface area and basicity of nanocrystalline magnesium oxide (nano MgO) as a reusable heterogeneous catalyst for the synthesis of 2-amino-4H-chromenes in water at ambient temperature. The use of a solid catalyst simplifies product purification and allows for catalyst recycling, further enhancing the green credentials of this method.[1]

Causality and Experimental Rationale

Nanocrystalline MgO provides a high density of basic sites on its surface, which is crucial for facilitating the initial Knoevenagel condensation by deprotonating the active methylene group of malononitrile.[1] Its heterogeneous nature allows for easy separation from the reaction mixture by simple filtration, a significant advantage over homogeneous catalysts. Conducting the reaction at room temperature minimizes energy consumption.

Experimental Protocol
  • Reactant Mixture Preparation: In a 50 mL round-bottom flask, combine the aldehyde (1 mmol), malononitrile (1 mmol), and the phenolic compound (e.g., resorcinol, 1 mmol).

  • Solvent and Catalyst Addition: Add 10 mL of deionized water to the flask, followed by the addition of nanocrystalline MgO (4 mol%).

  • Reaction Execution: Stir the resulting suspension vigorously at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate:hexane, 3:7).

  • Work-up and Purification: Upon completion of the reaction (typically within 20-30 minutes), filter the reaction mixture to recover the nano MgO catalyst. The solid product precipitates out of the aqueous solution. Collect the product by filtration, wash with cold water, and dry. If necessary, recrystallize the crude product from ethanol to obtain the pure 2-amino-4H-chromene-3-carbonitrile.

  • Catalyst Recycling: The recovered nano MgO can be washed with ethanol, dried in an oven, and reused for subsequent reactions with minimal loss of activity.[1]

Protocol II: Ultrasound-Assisted Catalyst-Free Synthesis

This protocol utilizes the energy of ultrasonic irradiation to promote the synthesis of 2-amino-4H-chromenes in water without the need for any catalyst.[2][3] This method is characterized by short reaction times, high yields, and an exceptionally clean reaction profile.

Causality and Experimental Rationale

Ultrasound irradiation induces acoustic cavitation in the liquid medium – the formation, growth, and implosive collapse of bubbles. This phenomenon creates localized hot spots with extremely high temperatures and pressures, which can significantly accelerate the reaction rate.[3] The mechanical effects of ultrasound, such as micro-jetting and shockwaves, also enhance mass transfer and mixing, further promoting the reaction. The use of water as the solvent is particularly effective as its high surface tension and vapor pressure contribute to more energetic cavitation events.

G cluster_workflow Ultrasound-Assisted Synthesis Workflow Reactants Combine Aldehyde, Malononitrile, & Phenol in Water Sonication Ultrasonic Irradiation (e.g., 50 kHz, 60 °C) Reactants->Sonication Precipitation Product Precipitates Sonication->Precipitation Filtration Filter and Wash with Cold Water Precipitation->Filtration Drying Dry the Product Filtration->Drying

Figure 2: Workflow for the ultrasound-assisted synthesis of 2-amino-4H-chromenes.

Experimental Protocol
  • Reactant Mixture Preparation: In a 50 mL flask suitable for sonication, add the aldehyde (1 mmol), malononitrile (1 mmol), and resorcinol (1 mmol) to 2 mL of water.[3]

  • Reaction Execution: Place the flask in an ultrasonic bath operating at a frequency of 50 kHz. Heat the water bath to 60 °C and sonicate the mixture.[3]

  • Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within a short period (e.g., 5-15 minutes).

  • Work-up and Purification: After the reaction is complete, cool the flask to room temperature. The solid product will precipitate out. Collect the precipitate by filtration, wash thoroughly with cold deionized water, and dry. The product is often of high purity and may not require further purification.

Protocol III: Sodium Carbonate Catalyzed Synthesis in Aqueous Media

This protocol employs sodium carbonate (Na₂CO₃), an inexpensive, readily available, and environmentally benign base, to catalyze the three-component reaction at room temperature.[4] This method is highly efficient and offers a practical and economical approach for the synthesis of 2-amino-4H-chromenes.

Causality and Experimental Rationale

Sodium carbonate acts as a Brønsted-Lowry base, deprotonating the malononitrile to generate the carbanion necessary for the initial Knoevenagel condensation with the aldehyde. Its mild basicity is sufficient to catalyze the reaction efficiently without promoting significant side reactions. The use of water as the solvent is advantageous as it readily dissolves the sodium carbonate and the reactants, facilitating a homogeneous reaction environment.

G cluster_mechanism Plausible Reaction Mechanism A Aldehyde + Malononitrile B Knoevenagel Adduct A->B  Knoevenagel Condensation (Base Catalyzed) D Michael Adduct B->D  Michael Addition C Phenolic Compound C->D E Intramolecular Cyclization D->E F Final Product E->F  Tautomerization

Figure 3: Plausible reaction mechanism for the base-catalyzed synthesis of 2-amino-4H-chromenes.

Experimental Protocol
  • Reactant Mixture Preparation: In a 100 mL flask, dissolve the aldehyde (2 mmol), malononitrile (2 mmol), and resorcinol (2 mmol) in 10 mL of water.[4]

  • Catalyst Addition: Add sodium carbonate (5 mol%) to the reaction mixture.[4]

  • Reaction Execution: Stir the mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 3 hours.[5]

  • Work-up and Purification: Once the reaction is complete, the solid product that has precipitated is collected by filtration. Wash the solid with water and then recrystallize from ethanol to afford the pure product.

Comparative Analysis of Green Synthesis Protocols

The following table summarizes the key parameters of the described protocols for the synthesis of a representative 2-amino-4H-chromene-3-carbonitrile.

ProtocolCatalystCatalyst LoadingSolventTemperatureReaction TimeYield (%)Key Advantages
I Nanocrystalline MgO4 mol%WaterRoom Temp.20-30 min~91%Reusable heterogeneous catalyst, mild conditions.[1]
II NoneN/AWater60 °C5-15 min~95%Catalyst-free, extremely short reaction times.[3]
III Sodium Carbonate5 mol%WaterRoom Temp.~3 hours~90%Inexpensive and readily available catalyst, simple procedure.[4][5]

Conclusion and Future Perspectives

The transition to aqueous media for the synthesis of 2-amino-4H-chromene-3-carbonitriles is a testament to the power of green chemistry in modern drug discovery and development. The protocols detailed in this guide, utilizing nanocatalysts, ultrasound energy, and benign catalysts, offer highly efficient, environmentally friendly, and economically viable alternatives to traditional synthetic methods. These approaches not only reduce the generation of hazardous waste but also often provide superior results in terms of reaction times and yields.

Future research in this area will likely focus on the development of even more active and recyclable catalytic systems, the expansion of the substrate scope, and the application of these green protocols in continuous flow systems for large-scale production. As the demand for sustainable chemical manufacturing grows, the principles and practices outlined here will become increasingly central to the synthesis of valuable pharmaceutical intermediates.

References

Application Notes and Protocols for Molecular Docking Studies of 2H-Chromene-3-Carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting molecular docking studies of 2H-chromene-3-carbonitrile derivatives with relevant protein targets. This document emphasizes the rationale behind methodological choices, ensuring a robust and reproducible computational workflow.

Introduction: The Therapeutic Potential of 2H-Chromene-3-Carbonitriles

The 2H-chromene scaffold is a privileged heterocyclic motif found in a plethora of natural products and synthetic compounds exhibiting a wide array of biological activities.[1][2] Among its various derivatives, 2H-chromene-3-carbonitriles have garnered significant attention in medicinal chemistry due to their potential as anticancer agents.[3][4][5] These compounds have been shown to target various proteins implicated in cancer progression, making them promising candidates for further investigation and drug development.[3][4] Molecular docking, a powerful computational technique, allows for the prediction of the binding mode and affinity of these small molecules to their protein targets at an atomic level, thereby providing crucial insights for lead optimization and understanding their mechanism of action.[6][7][8]

This guide will delineate a detailed protocol for performing molecular docking studies of this compound derivatives, from ligand and protein preparation to the analysis and interpretation of docking results. We will utilize widely accepted and validated open-source software to ensure accessibility and reproducibility.

Conceptual Framework: The "Lock and Key" in Silico

Molecular docking simulates the interaction between a small molecule (ligand) and a macromolecule (protein), akin to a "lock and key" model. The goal is to predict the preferred orientation of the ligand when bound to the receptor and to estimate the strength of their interaction, typically represented as a binding affinity or score.[6] A lower binding energy generally indicates a more stable protein-ligand complex and a higher binding affinity.[6][9]

Experimental Workflow: A Step-by-Step Guide

The molecular docking workflow can be conceptually divided into three main stages: pre-docking (preparation), docking (simulation), and post-docking (analysis). Each stage is critical for obtaining meaningful and reliable results.

G cluster_0 Pre-Docking: Preparation cluster_1 Docking: Simulation cluster_2 Post-Docking: Analysis Ligand Preparation Ligand Preparation Protein Preparation Protein Preparation Grid Box Generation Grid Box Generation Protein Preparation->Grid Box Generation Running the Docking Algorithm Running the Docking Algorithm Grid Box Generation->Running the Docking Algorithm Pose Analysis & Visualization Pose Analysis & Visualization Running the Docking Algorithm->Pose Analysis & Visualization Binding Energy Evaluation Binding Energy Evaluation Pose Analysis & Visualization->Binding Energy Evaluation

Figure 1: A generalized workflow for molecular docking studies.

Part 1: Pre-Docking Preparation

The accuracy of molecular docking is heavily reliant on the quality of the input structures. This preparatory phase involves meticulous cleaning and optimization of both the ligand and protein structures.

Protocol 1: Ligand Preparation

The 2D structure of a this compound derivative needs to be converted into a high-quality 3D conformation with appropriate protonation states and charges.[10]

Rationale: The 3D geometry and electronic properties of the ligand directly influence its interaction with the protein's binding site. Energy minimization is performed to obtain a low-energy, stable conformation.[11]

Tools:

  • ChemDraw or MarvinSketch: For drawing 2D structures.

  • Avogadro: An open-source molecular editor and visualizer for 3D structure generation and energy minimization.[12][13][14]

  • Open Babel: A chemical toolbox for converting file formats.[11]

Step-by-Step Methodology:

  • 2D Structure Drawing: Draw the this compound derivative in a chemical drawing software like ChemDraw or MarvinSketch and save it in a common format (e.g., .cdx or .mrv).

  • 3D Structure Generation:

    • Open the 2D structure file in Avogadro.

    • Use the "Build" menu to add hydrogens.[13]

    • Generate the 3D coordinates by clicking on "Extensions" -> "Optimize Geometry".[12] This will perform an initial energy minimization using a force field like MMFF94.[11]

  • Energy Minimization:

    • For a more refined structure, perform a more rigorous energy minimization. In Avogadro, go to "Extensions" -> "Molecular Mechanics" -> "Setup Forcefield..." and choose a suitable force field (e.g., MMFF94).[12]

    • Then, go to "Extensions" -> "Optimize Geometry".[12]

  • File Format Conversion:

    • Save the optimized 3D structure in a format suitable for docking, such as MOL2 or PDB.

    • For use with AutoDock Vina, the ligand file will need to be converted to the PDBQT format, which includes partial charges and atom types.[15] This is typically done using AutoDockTools (ADT).[7][16]

G 2D_Structure Draw 2D Structure (ChemDraw/MarvinSketch) 3D_Generation Generate 3D Structure (Avogadro) 2D_Structure->3D_Generation Add_Hydrogens Add Hydrogens 3D_Generation->Add_Hydrogens Energy_Minimization Energy Minimization (MMFF94) Add_Hydrogens->Energy_Minimization Save_3D Save as MOL2/PDB Energy_Minimization->Save_3D Convert_PDBQT Convert to PDBQT (AutoDockTools) Save_3D->Convert_PDBQT

Figure 2: Ligand preparation workflow.

Protocol 2: Protein Target Preparation

The crystal structure of the target protein, typically obtained from the Protein Data Bank (PDB), requires several cleaning steps before it can be used for docking.[17]

Rationale: PDB files often contain non-essential components like water molecules, co-crystallized ligands, and cofactors that can interfere with the docking process.[17][18] Adding hydrogen atoms is crucial as they are often not resolved in X-ray crystal structures but are vital for forming hydrogen bonds.[17][18]

Choosing a Protein Target: The selection of a relevant protein target is paramount. For anticancer studies of this compound derivatives, potential targets include proteins involved in cell cycle regulation, apoptosis, and signal transduction pathways.[19][20][21] Examples include:

  • Cyclin-Dependent Kinases (CDKs): Key regulators of the cell cycle.[19]

  • Bcl-2 family proteins: Central regulators of apoptosis.[1]

  • Tyrosine Kinases (e.g., EGFR, HER2): Often overexpressed in cancer and involved in cell proliferation.[22]

  • Topoisomerases: Enzymes involved in DNA replication and transcription.[19]

Tools:

  • Protein Data Bank (PDB): A repository for 3D structural data of large biological molecules.

  • PyMOL or Chimera: Molecular visualization software.

  • AutoDockTools (ADT) or Schrödinger's Protein Preparation Wizard: For preparing the protein structure.[23][24]

Step-by-Step Methodology:

  • Protein Structure Retrieval: Download the PDB file of the chosen target protein from the RCSB PDB database (e.g., PDB ID: 3PP0 for HER2).[22]

  • Initial Cleaning:

    • Open the PDB file in a molecular visualization tool like PyMOL or Discovery Studio Visualizer.[24]

    • Remove water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential cofactors.[17][18][24]

    • If the protein is a multimer, select the relevant chain for the docking study.[17][18]

  • Protein Preparation using AutoDockTools (ADT):

    • Open the cleaned PDB file in ADT.

    • Add polar hydrogen atoms by navigating to "Edit" -> "Hydrogens" -> "Add".[16][24]

    • Compute Gasteiger charges by going to "Edit" -> "Charges" -> "Compute Gasteiger".

    • Save the prepared protein in PDBQT format ("Grid" -> "Macromolecule" -> "Choose").[24]

G Download_PDB Download PDB File (RCSB PDB) Remove_Nonessential Remove Water, Ligands, etc. (PyMOL/Discovery Studio) Download_PDB->Remove_Nonessential Select_Chain Select Relevant Chain Remove_Nonessential->Select_Chain Add_Hydrogens Add Polar Hydrogens (AutoDockTools) Select_Chain->Add_Hydrogens Add_Charges Compute Gasteiger Charges Add_Hydrogens->Add_Charges Save_PDBQT Save as PDBQT Add_Charges->Save_PDBQT

Figure 3: Protein preparation workflow.

Part 2: Docking Simulation

With the prepared ligand and protein, the next step is to perform the docking simulation.

Protocol 3: Grid Box Generation and Docking with AutoDock Vina

AutoDock Vina is a widely used open-source program for molecular docking due to its speed and accuracy.[15][25]

Rationale: A grid box defines the three-dimensional space in the protein's binding site where the docking algorithm will search for favorable ligand poses.[15] The size and center of the grid box should be large enough to encompass the entire binding site.

Tools:

  • AutoDockTools (ADT): For defining the grid box.[16]

  • AutoDock Vina: For performing the docking simulation.[25][26]

Step-by-Step Methodology:

  • Grid Box Definition:

    • In ADT, with the prepared protein loaded, go to "Grid" -> "Grid Box...".[16]

    • A box will appear around the protein. Adjust the center and dimensions of the box to cover the active site of the protein. If a co-crystallized ligand was present, its location can be used to define the center of the grid box.

    • Note down the coordinates of the grid center (center_x, center_y, center_z) and the dimensions (size_x, size_y, size_z).[25]

  • Configuration File Creation:

    • Create a text file named conf.txt.

    • In this file, specify the paths to the receptor and ligand PDBQT files, the grid box parameters, and other optional parameters like exhaustiveness.

    Note: The exhaustiveness parameter controls the thoroughness of the search. Higher values increase the computational time but may lead to more accurate results.[26]

  • Running AutoDock Vina:

    • Open a command-line terminal.

    • Navigate to the directory containing your PDBQT files and the conf.txt file.

    • Execute the following command:

    • This will generate an output file (typically out.pdbqt) containing the docked poses of the ligand and a log file (log.txt) with the binding affinities.[25]

Part 3: Post-Docking Analysis

The final stage involves analyzing the docking results to gain insights into the binding interactions.

Protocol 4: Analysis and Interpretation of Docking Results

Rationale: The output of a docking simulation provides multiple possible binding poses, each with a corresponding binding affinity. It is essential to visualize these poses and analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the molecular basis of binding.[27][28]

Tools:

  • PyMOL or Discovery Studio Visualizer: For visualizing the docked poses and interactions.[28]

Step-by-Step Methodology:

  • Binding Affinity Evaluation:

    • Open the log.txt file generated by AutoDock Vina.

    • The file will list the binding affinities (in kcal/mol) for the top-ranked poses. The most negative value indicates the strongest predicted binding affinity.[9][27][29]

  • Visualization of Docked Poses:

    • Open the prepared protein PDBQT file and the output PDBQT file (out.pdbqt) in PyMOL or Discovery Studio Visualizer.

    • Superimpose the protein and the docked ligand poses.

  • Interaction Analysis:

    • Examine the interactions between the best-scoring pose of the this compound derivative and the amino acid residues in the protein's active site.

    • Identify key interactions such as:

      • Hydrogen bonds: Crucial for specificity and affinity.[27]

      • Hydrophobic interactions: Important for the overall stability of the complex.[27]

      • π-π stacking: Interactions between aromatic rings.

      • Electrostatic interactions: Between charged groups.

    • These interactions can be visualized and analyzed using the features available in PyMOL or Discovery Studio Visualizer.

Data Presentation

Summarize the docking results in a clear and concise table for easy comparison of different derivatives.

DerivativeBinding Affinity (kcal/mol)Key Interacting ResiduesTypes of Interactions
Compound 1a-8.5TYR252, LYS125, ASP186H-bonds, Hydrophobic
Compound 1b-9.2TYR252, GLU127, PHE187H-bonds, π-π stacking
Compound 1c-7.9LYS125, ASP186H-bonds, Electrostatic

Table 1: Example of a summary table for molecular docking results.

Validation and Limitations

It is crucial to acknowledge that molecular docking is a computational prediction method. While powerful for generating hypotheses and prioritizing compounds, the results should ideally be validated experimentally through techniques such as in vitro binding assays.[8] The accuracy of docking can be influenced by factors like protein flexibility (often treated as rigid in standard docking) and the scoring function's ability to accurately predict binding affinities.[6][30]

Conclusion

This guide provides a detailed and scientifically grounded protocol for conducting molecular docking studies of this compound derivatives. By following these steps and understanding the rationale behind them, researchers can generate reliable computational data to guide their drug discovery efforts. The insights gained from these in silico studies can significantly accelerate the identification and optimization of novel therapeutic agents targeting a range of diseases, particularly cancer.

References

Synthesis and Cytotoxic Evaluation of 2H-Chromene-3-Carbonitrile Analogs: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Chromene Scaffold

The 2H-chromene-3-carbonitrile framework is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1][2] These compounds, found in a variety of natural products, exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] Their ability to induce apoptosis and modulate key cellular pathways makes them attractive candidates for the development of novel cytotoxic agents.[2][4] This guide provides a comprehensive overview of the synthesis of this compound analogs and the subsequent evaluation of their cytotoxic activity, offering detailed protocols and insights for researchers in drug discovery and development.

Part 1: Synthesis of this compound Analogs

The synthesis of this compound derivatives is often achieved through efficient and atom-economical multi-component reactions (MCRs).[5][6] These one-pot procedures allow for the rapid generation of molecular diversity from simple starting materials, making them ideal for the construction of compound libraries for screening purposes.[1][6]

Synthetic Strategy: One-Pot Three-Component Reaction

A common and effective method for synthesizing 2-amino-4H-chromene-3-carbonitriles involves a one-pot, three-component reaction of a substituted salicylaldehyde, malononitrile, and a suitable active methylene compound, often catalyzed by a base.[2][7] The reaction typically proceeds through an initial Knoevenagel condensation between the salicylaldehyde and malononitrile, followed by a Michael addition of the active methylene compound and subsequent intramolecular cyclization.[2][8]

dot

Caption: General workflow for the one-pot synthesis of this compound analogs.

Experimental Protocol: General Procedure for the Synthesis of 2-Amino-4-(aryl)-4H-chromene-3-carbonitriles

This protocol describes a general method for the synthesis of a library of this compound analogs.

Materials:

  • Substituted salicylaldehydes (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Appropriate aromatic aldehyde (1.0 mmol)

  • Catalyst: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Piperidine (10-20 mol%)

  • Solvent: Ethanol or Water (10 mL)

  • Magnetic stirrer and hotplate

  • Round-bottom flask

  • Condenser (if refluxing)

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography (if necessary)

  • Rotary evaporator

Procedure:

  • To a 25 mL round-bottom flask, add the substituted salicylaldehyde (1.0 mmol), malononitrile (1.0 mmol), and the aromatic aldehyde (1.0 mmol) in the chosen solvent (10 mL).

  • Add the basic catalyst (e.g., DBU, 10 mol%) to the mixture.

  • Stir the reaction mixture at room temperature or under reflux, monitoring the progress of the reaction by TLC. Reaction times can vary from a few hours to overnight depending on the substrates.

  • Upon completion, if the product precipitates, filter the solid, wash it with cold ethanol or water, and dry it.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate).

  • Characterize the synthesized compounds using spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectrometry to confirm their structures.

Rationale for Experimental Choices:

  • Catalyst: A mild base like DBU or piperidine is chosen to facilitate the Knoevenagel condensation and subsequent reactions without promoting unwanted side reactions like the self-condensation of the aldehyde.[2]

  • Solvent: Ethanol and water are often used as they are environmentally benign ("green") solvents and can facilitate the reaction, in some cases leading to the precipitation of the pure product.[2][7]

  • Reaction Conditions: The reaction is often carried out at room temperature to ensure mild conditions. However, for less reactive substrates, refluxing may be necessary to drive the reaction to completion.[2]

Table 1: Representative Synthesized this compound Analogs
Compound IDR1 (on Salicylaldehyde)R2 (on 4-Aryl)Yield (%)
C1 HH85
C2 5-Br4-Cl92
C3 5-NO24-OCH388
C4 3-OCH33-NO280

Part 2: Evaluation of Cytotoxic Activity

The initial assessment of the anticancer potential of the synthesized compounds involves in vitro cytotoxicity screening against a panel of cancer cell lines.[9][10][11] The MTT assay is a widely used, reliable, and sensitive colorimetric assay for this purpose.[12][13]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14] This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells. The amount of formazan produced is directly proportional to the number of living cells, and can be quantified by measuring the absorbance at a specific wavelength (typically 570 nm) after solubilizing the crystals.[12][14]

dot

Caption: Step-by-step workflow of the MTT assay for cytotoxicity evaluation.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

Materials:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231, T47D)[2]

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom microplates

  • Synthesized this compound analogs

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)[14]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[15]

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest logarithmically growing cancer cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[4] Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the synthesized compounds in DMSO. Perform serial dilutions in culture medium to obtain the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.1% to avoid solvent toxicity.[4] Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C.[13]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 620-650 nm can be used to subtract background absorbance.[14]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth.[11]

Table 2: Cytotoxic Activity (IC50, µM) of Chromene Analogs against Cancer Cell Lines
Compound IDMCF-7MDA-MB-231T47D
C1 15.225.818.5
C2 5.88.16.3
C3 10.512.311.1
C4 22.130.525.4
Etoposide 4.56.25.1
Etoposide is used as a standard reference drug.[2]

Part 3: Mechanistic Studies

To understand the mechanism by which the most potent compounds exert their cytotoxic effects, further assays can be performed. These include apoptosis detection and cell cycle analysis.

Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

During the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[16] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to detect early apoptotic cells.[17] Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact membrane of live and early apoptotic cells, but can enter late apoptotic and necrotic cells. Dual staining with Annexin V-FITC and PI allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.[18][19]

dot

Caption: Workflow for apoptosis detection using Annexin V-FITC/PI staining.

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

Materials:

  • Cancer cells

  • 6-well plates

  • Lead compound(s)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the IC50 concentration of the lead compound(s) for 24 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization, wash them twice with cold PBS, and centrifuge.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[16]

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution to the cell suspension.[17][19]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]

  • Add 400 µL of 1X binding buffer to each tube.[16]

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

Cytotoxic compounds can induce cell death by causing cell cycle arrest at specific phases (G0/G1, S, or G2/M).[20] Cell cycle analysis can be performed by staining the DNA of fixed and permeabilized cells with a fluorescent dye like propidium iodide (PI), which binds stoichiometrically to DNA.[21] The fluorescence intensity of the stained cells, as measured by flow cytometry, is directly proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.[22][23]

Experimental Protocol: Cell Cycle Analysis

Materials:

  • Cancer cells

  • 6-well plates

  • Lead compound(s)

  • Cold 70% ethanol

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the IC50 concentration of the lead compound(s) for 24 or 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them by dropwise addition of cold 70% ethanol while vortexing. Store the fixed cells at -20°C overnight.[21]

  • Staining: Centrifuge the fixed cells, wash with PBS to remove the ethanol, and resuspend the cell pellet in a staining solution containing RNase A and PI.[21]

  • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This application guide provides a detailed framework for the synthesis of novel this compound analogs and the comprehensive evaluation of their cytotoxic potential. By following these protocols, researchers can efficiently synthesize and screen compound libraries, identify lead candidates, and gain initial insights into their mechanisms of action. The promising cytotoxic activities of certain chromene derivatives, as demonstrated in numerous studies, underscore the importance of this scaffold in the ongoing quest for new and effective anticancer agents.[2][24][25]

References

Application Note & Protocol: Ultrasound-Activated Synthesis of 2-Imino-2H-Chromene-3-Carbonitrile Dimers

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Power of Sonochemistry in Heterocyclic Synthesis

The synthesis of complex heterocyclic scaffolds is a cornerstone of medicinal chemistry and drug discovery. Among these, chromene derivatives are of significant interest due to their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] Traditional synthetic methods often require prolonged reaction times, harsh conditions, and the use of catalysts that can be difficult to remove from the final product.[2]

Sonochemistry, the application of ultrasound to chemical reactions, offers a compelling alternative.[3] This technique utilizes acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extremely high temperatures and pressures.[4][5] This energy input can dramatically accelerate reaction rates, improve yields, and often allows for milder reaction conditions, contributing to a greener and more efficient synthetic process.[6][7][8] Ultrasound irradiation serves as a sustainable approach for augmenting multicomponent reactions (MCRs), providing benefits such as thermal enhancement, agitation, and activation.[9]

This application note provides a detailed protocol for the ultrasound-activated synthesis of 2-imino-2H-chromene-3-carbonitrile dimers, a class of compounds with potential pharmacological applications. We will explore a catalyst-free approach, highlighting the efficiency and simplicity of sonochemical methods.

Reaction Mechanism and the Role of Ultrasound

The synthesis of 2-imino-2H-chromene-3-carbonitrile dimers proceeds through the reaction of salicylic aldehydes with malononitrile. Under ultrasonic activation, this reaction can proceed efficiently without the need for a catalyst.[1] The proposed pathway involves the initial formation of a 2-imino-2H-chromene-3-carbonitrile monomer, which then undergoes dimerization.

The key advantages of using ultrasound in this synthesis are:

  • Enhanced Mass Transport: The physical effects of acoustic cavitation, such as microjets and shockwaves, improve the mixing of reactants, leading to a more homogeneous reaction mixture.[4]

  • Increased Reaction Rates: The high-energy environment created by bubble collapse provides the activation energy for the reaction, significantly reducing the reaction time compared to conventional methods.[2][8]

  • Catalyst-Free Conditions: In this specific synthesis, ultrasound provides sufficient energy to promote the reaction without the need for an external catalyst, simplifying the purification process.[1]

ReactionMechanism Salicylaldehyde Salicylaldehyde Ultrasound Ultrasound Activation Salicylaldehyde->Ultrasound Malononitrile Malononitrile Malononitrile->Ultrasound Monomer 2-Imino-2H-chromene- 3-carbonitrile (Monomer) Dimer 2-Imino-2H-chromene- 3-carbonitrile Dimer Monomer->Dimer Dimerization Ultrasound->Monomer Knoevenagel Condensation & Intramolecular Cyclization ExperimentalWorkflow A 1. Reactant Preparation (Salicylaldehyde & Malononitrile in Ethanol) B 2. Ultrasonic Irradiation (in Ultrasonic Bath) A->B C 3. Reaction Monitoring (by TLC) B->C D 4. Product Isolation (Filtration & Washing) C->D E 5. Purification (Recrystallization, if needed) D->E F 6. Characterization (NMR, IR, etc.) E->F

References

Troubleshooting & Optimization

Technical Support Center: Optimization of 2H-Chromene-3-Carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2H-chromene-3-carbonitrile and its derivatives. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, we move beyond simple protocols to address the nuanced challenges of the synthesis, providing troubleshooting solutions and in-depth FAQs to empower you to optimize your reaction conditions.

The synthesis of the chromene ring system, particularly via the reaction of a salicylaldehyde derivative with malononitrile, is a cornerstone of heterocyclic chemistry. The resulting 2-imino-2H-chromene-3-carbonitrile is a versatile intermediate. However, the pathway to a high-yielding, clean reaction can be fraught with challenges, including low conversion, side product formation, and purification difficulties. This guide provides field-proven insights to navigate these issues effectively.

Section 1: Baseline Experimental Protocol

This protocol describes a standard, base-catalyzed synthesis of a 2-imino-2H-chromene-3-carbonitrile derivative. It serves as a reliable starting point for optimization and troubleshooting.

Reaction Scheme: Salicylaldehyde + Malononitrile --(Base Catalyst)--> 2-imino-2H-chromene-3-carbonitrile

Materials:

  • Substituted Salicylaldehyde (10 mmol, 1.0 eq)

  • Malononitrile (10 mmol, 1.0 eq)

  • Piperidine (1 mmol, 0.1 eq)

  • Ethanol (25 mL)

Step-by-Step Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted salicylaldehyde (1.0 eq) and ethanol (25 mL). Stir at room temperature until the aldehyde is fully dissolved.

  • Reagent Addition: Add malononitrile (1.0 eq) to the solution. Stir for 5 minutes.

  • Catalyst Introduction: Add piperidine (0.1 eq) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), cool the mixture to room temperature. A solid product will often precipitate.

  • Isolation: Collect the precipitate by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove residual impurities.

  • Purification: The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel if necessary.

  • Characterization: Dry the purified product under vacuum and characterize by NMR, IR, and Mass Spectrometry to confirm its identity and purity.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is very low, or I see no product formation at all. What are the common causes?

A1: This is a frequent issue that can typically be traced to one of three areas: catalyst activity, reaction conditions, or the quality of your starting materials.

  • Probable Cause 1: Inactive Catalyst. Basic catalysts like piperidine or triethylamine can degrade over time, while solid bases like K₂CO₃ can absorb moisture, reducing their efficacy.

    • Why it happens: The catalyst's primary role is to deprotonate the malononitrile, making it a potent nucleophile for the initial Knoevenagel condensation. If the base is weak or inactive, this crucial first step will not proceed efficiently.

    • Solution: Use a freshly opened bottle of the amine catalyst or distill it before use. For solid inorganic bases, ensure they are freshly dried in an oven before use. Consider switching to a more robust catalyst like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) for more challenging substrates[1].

  • Probable Cause 2: Suboptimal Temperature. The reaction involves both a condensation and a cyclization step, which are temperature-dependent.

    • Why it happens: Insufficient heat may lead to a slow reaction rate, where the equilibrium does not favor product formation. Conversely, excessive heat can sometimes promote the formation of degradation products or unwanted side reactions.

    • Solution: Ensure your reaction is reaching the appropriate reflux temperature for your chosen solvent. If the reaction is sluggish at room temperature or gentle reflux, a moderate increase in temperature may improve the rate and yield[2]. Always monitor for product degradation at higher temperatures via TLC.

  • Probable Cause 3: Poor Quality Starting Materials. Salicylaldehyde can oxidize to salicylic acid upon prolonged exposure to air.

    • Why it happens: The presence of acidic impurities like salicylic acid can neutralize the basic catalyst, effectively halting the reaction.

    • Solution: Use freshly purchased or purified salicylaldehyde. If oxidation is suspected, purify the aldehyde by distillation or recrystallization before use.

Troubleshooting Workflow: Low Yield

Caption: A decision tree for troubleshooting low-yield reactions.

Q2: I am observing multiple spots on my TLC plate. What are these side products and how can I avoid them?

A2: The formation of multiple products often points to dimerization or the formation of a stable intermediate.

  • Probable Cause 1: Dimer Formation. Under certain conditions, particularly catalyst-free or with specific bases, the 2-iminochromene product can react with another molecule of salicylaldehyde and malononitrile or itself to form dimers[3][4].

    • Why it happens: The initial Knoevenagel adduct or the final iminochromene product can act as a nucleophile or electrophile, leading to further intermolecular reactions.

    • Solution: Strictly control the stoichiometry of your reactants. Ensure a 1:1 molar ratio of salicylaldehyde to malononitrile. Adjusting the catalyst and solvent system can also suppress dimer formation. For instance, using a dual acid-base catalyst like pyridine-2-carboxylic acid (P2CA) in a water-ethanol mixture has been shown to selectively generate the desired monomeric products with high efficiency[5][6].

  • Probable Cause 2: Formation of (2-amino-3-cyano-4H-chromen-4-yl)malononitrile. If two equivalents of malononitrile are used, or if local concentrations are not well-controlled, a Michael addition of a second malononitrile molecule to the chromene ring can occur[3][6].

    • Why it happens: The Knoevenagel adduct formed between salicylaldehyde and malononitrile has an electrophilic double bond that can be attacked by another molecule of deprotonated malononitrile before cyclization is complete.

    • Solution: Ensure slow, controlled addition of reagents and efficient stirring to avoid high local concentrations. Using precisely one equivalent of malononitrile is critical. If this side product is consistently observed, consider a stepwise approach where the Knoevenagel condensation is performed first, followed by isolation of the intermediate before cyclization.

Q3: My product is difficult to purify. What are the best practices?

A3: Purification challenges often arise from the product's physical properties or the presence of persistent impurities.

  • Problem: Product is an oil or does not crystallize easily.

    • Solution: First, ensure all solvent from the workup has been thoroughly removed under high vacuum. If the product remains an oil, attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a small seed crystal if available. If these methods fail, column chromatography on silica gel is the most reliable purification method. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) is recommended.

  • Problem: Persistent colored impurities.

    • Solution: Colored impurities are often polar, highly conjugated byproducts. Recrystallization is often effective. If the color persists after recrystallization, try treating a solution of the crude product in a suitable solvent (e.g., ethyl acetate) with a small amount of activated charcoal, followed by filtration through celite before concentrating the solution for crystallization.

Section 3: Frequently Asked Questions (FAQs)

Q1: How do I choose the right catalyst for my specific substrates?

A1: Catalyst choice depends on the electronic nature of your salicylaldehyde and the desired reaction conditions (e.g., green chemistry principles).

  • Basic Catalysts (e.g., Piperidine, DBU, K₂CO₃): These are the most common and are effective for electron-neutral or electron-withdrawing groups on the salicylaldehyde ring. They work by deprotonating malononitrile. DBU is a strong, non-nucleophilic base that can accelerate reactions with less reactive substrates[1]. Inorganic bases like Na₂CO₃ are often used in aqueous media for greener syntheses[7].

  • Dual Acid-Base Catalysts (e.g., Pyridine-2-carboxylic acid): These are excellent for promoting the reaction under mild, green conditions. The carboxylic acid group activates the aldehyde carbonyl towards nucleophilic attack, while the pyridine nitrogen acts as a base to deprotonate the malononitrile[5][6]. This dual activation often leads to higher yields and shorter reaction times.

  • Acid Catalysts: While less common for this specific transformation, acidic catalysts can also promote the reaction, typically by activating the aldehyde.

Q2: What is the effect of the solvent on the reaction?

A2: The solvent can significantly influence reaction rate, yield, and even the product distribution.

  • Protic Solvents (Ethanol, Water): Ethanol is a common choice as it readily dissolves the reactants and product upon heating, often allowing for easy crystallization upon cooling. Water or a water-ethanol mixture is an excellent green solvent choice and can accelerate the reaction due to the hydrophobic effect[5][6][8].

  • Aprotic Solvents (Acetonitrile, Toluene, DMF): These are typically used when reactants are not soluble in protic media or when trying to avoid potential side reactions with the solvent.

  • Solvent-Free: Grinding the reactants together, sometimes with a solid catalyst, is the ultimate green chemistry approach, often leading to high yields with minimal waste[7].

Q3: How do substituents on the salicylaldehyde affect the reaction?

A3: The electronic nature of the substituents has a predictable effect on the reaction rate.

  • Electron-Withdrawing Groups (e.g., -NO₂, -Cl, -Br): These groups make the aldehyde carbonyl more electrophilic, accelerating the initial Knoevenagel condensation step. Reactions with these substrates are often faster and higher yielding.

  • Electron-Donating Groups (e.g., -OCH₃, -OH): These groups deactivate the aldehyde, making it less reactive. These reactions may require stronger catalysts, higher temperatures, or longer reaction times to achieve good conversion.

Section 4: Data & Visualizations

Table 1: Comparison of Catalytic Systems
Catalyst (mol%)SolventTemperature (°C)Time (min)Typical Yield (%)Reference
Pyridine-2-carboxylic acid (15%)Water:EtOH (1:1)Reflux15-3090-98[5][6]
DBU (30%)WaterRoom Temp36075-85[1]
Sodium Carbonate (5%)WaterRoom Temp120~90[7]
Piperidine (trace)EthanolRoom Temp540~85[9]
LiOH·H₂OWater40-50-Good[10]
Reaction Mechanism

The synthesis proceeds via an initial base-catalyzed Knoevenagel condensation between salicylaldehyde and malononitrile to form a benzylidenemalononitrile intermediate. This is followed by a rapid intramolecular Michael addition of the phenolic hydroxyl group onto the electron-deficient double bond, which, after tautomerization, yields the final 2-imino-2H-chromene-3-carbonitrile product[1][3].

Caption: General mechanism for 2-imino-2H-chromene-3-carbonitrile synthesis.

References

Technical Support Center: Catalyst Selection and Optimization for 2H-Chromene-3-Carbonitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2H-chromene-3-carbonitriles and related derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and optimization protocols. The synthesis of the 2-amino-4H-chromene scaffold is a cornerstone of medicinal chemistry, and mastering its catalytic synthesis is key to efficient drug discovery and development.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions you might have before starting your experiments.

Q1: What is the general reaction mechanism for the synthesis of 2-amino-4H-chromene-3-carbonitriles?

The synthesis is typically a one-pot, three-component reaction involving an aldehyde, an active methylene compound (like malononitrile), and a phenolic component (such as resorcinol, dimedone, or 4-hydroxycoumarin). The reaction proceeds through a cascade of three key steps:

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed condensation between the aldehyde and malononitrile to form an α,β-unsaturated intermediate known as a Knoevenagel adduct.[1][2]

  • Michael Addition: The phenolic reactant then undergoes a Michael addition to the electron-deficient double bond of the Knoevenagel adduct.

  • Intramolecular Cyclization (Annulation): The final step is an intramolecular cyclization, followed by tautomerization, to yield the stable 2-amino-4H-chromene-3-carbonitrile product.

The catalyst's role is crucial in facilitating these steps, particularly the initial deprotonation of the active methylene compound.[3][4]

Q2: What are the most common types of catalysts used for this reaction?

A wide variety of catalysts have been successfully employed, ranging from simple bases to sophisticated nanocatalysts. They can be broadly categorized as:

  • Homogeneous Basic Catalysts: These include organic bases like piperidine, triethylamine, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)[1], as well as inorganic bases like sodium carbonate.[5]

  • Organocatalysts: L-proline is a popular choice, acting as a bifunctional catalyst.[6][7][8][9] Pyridine-2-carboxylic acid has also been shown to be effective, exhibiting dual acid-base behavior.[10][11][12]

  • Heterogeneous Catalysts: These are advantageous for their ease of separation and recyclability. Examples include ZnO nanoparticles[13][14], magnetically recoverable Fe₃O₄@SiO₂@CeO₂ nanocatalysts[15], and supported ionic liquids.[16]

  • Ionic Liquids: These can act as both the catalyst and the reaction medium, offering "green" chemistry advantages.[17][18][19][20]

Q3: How do I choose between a homogeneous and a heterogeneous catalyst?

The choice depends on your specific experimental needs and priorities.

  • Homogeneous catalysts are often more reactive and selective because they are in the same phase as the reactants, leading to better accessibility of active sites.[21] However, their separation from the reaction mixture can be challenging, often requiring extraction and purification steps, which can increase cost and waste.[21]

  • Heterogeneous catalysts are in a different phase from the reactants, making them easily separable by filtration.[22] This simplifies the work-up and allows for catalyst recycling, which is more cost-effective and environmentally friendly for industrial applications.[23] However, they may exhibit lower activity compared to their homogeneous counterparts due to mass transfer limitations.[21]

Q4: What are the "greenest" approaches to synthesizing 2H-chromenes?

Several strategies align with the principles of green chemistry:

  • Use of Water as a Solvent: Many protocols have been developed using water or aqueous-alcoholic mixtures, which are environmentally benign.[1][5]

  • Solvent-Free Conditions: Some reactions can be performed under solvent-free conditions, often with grinding or microwave irradiation, which significantly reduces waste.[15][17][19]

  • Recyclable Catalysts: Employing heterogeneous or magnetically separable catalysts minimizes waste and improves the overall efficiency of the process.[11][15]

  • Multicomponent Reactions (MCRs): The one-pot nature of this synthesis is inherently green as it reduces the number of steps, saves time, and minimizes the use of raw materials and energy.[13]

Troubleshooting Guide

Even with established protocols, experimental challenges can arise. This guide provides a systematic approach to diagnosing and solving common issues.

Problem Potential Causes Suggested Solutions & Explanations
Low or No Product Yield 1. Ineffective Catalyst: The chosen catalyst may not be basic enough to deprotonate the malononitrile or facilitate the subsequent steps. 2. Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or side reactions may dominate at higher temperatures. 3. Poor Substrate Reactivity: Electron-withdrawing groups on the aldehyde can deactivate it towards nucleophilic attack. 4. Inappropriate Solvent: The solvent may not be suitable for the solubility of reactants or the stability of intermediates.1. Catalyst Screening: Test a range of catalysts with varying basicity (e.g., compare L-proline, DBU, and Na₂CO₃). For heterogeneous catalysts, ensure proper activation. 2. Temperature Optimization: Run the reaction at different temperatures (e.g., room temperature, 60 °C, reflux) to find the optimal condition.[5] 3. Increase Catalyst Loading or Reaction Time: For less reactive substrates, increasing the catalyst amount or extending the reaction time may improve conversion.[24] 4. Solvent Screening: Test different solvents or solvent mixtures (e.g., ethanol, water, ethanol/water, or solvent-free conditions).[10][11][12]
Formation of Unwanted Side Products 1. Knoevenagel Adduct as the Main Product: The Michael addition and cyclization steps may be too slow. 2. Dimerization of Intermediates: The 2-imino-2H-chromene intermediate can sometimes dimerize, especially under catalyst-free conditions.[25][26] 3. Formation of Michael Adduct of Malononitrile with Itself: This can occur under strongly basic conditions.1. Increase Catalyst Basicity/Concentration: A stronger or more concentrated catalyst can promote the Michael addition and cyclization steps.[1] 2. Control Stoichiometry and Reaction Time: Precise control of the reactant ratios and monitoring the reaction progress by TLC can help minimize dimer formation.[25] 3. Use a Weaker Base: If self-condensation of malononitrile is an issue, switching to a milder base like L-proline or piperidine might be beneficial.[2]
Catalyst Deactivation/Low Recyclability (for Heterogeneous Catalysts) 1. Leaching of Active Species: The active catalytic component may leach from the support into the reaction medium. 2. Fouling of Catalyst Surface: Adsorption of reactants, products, or byproducts onto the catalyst surface can block active sites. 3. Structural Degradation of the Support: The support material may not be stable under the reaction conditions.1. Post-Reaction Analysis: Analyze the reaction filtrate for traces of the active metal to quantify leaching. Consider catalysts with stronger active site anchoring. 2. Catalyst Washing/Regeneration: After each cycle, wash the catalyst with an appropriate solvent to remove adsorbed species. In some cases, calcination may be necessary to regenerate the catalyst. 3. Choose a Robust Support: Select a support material that is chemically and thermally stable under the reaction conditions.
Difficulty in Product Isolation/Purification 1. Product is Highly Soluble in the Reaction Medium: This can make precipitation or extraction difficult. 2. Formation of Complex Mixtures: Multiple side products can complicate purification by chromatography.1. Solvent Selection for Work-up: If the product is soluble, try precipitating it by adding a non-polar solvent (e.g., hexane) to the reaction mixture. 2. Optimize Reaction for Selectivity: Before scaling up, optimize the reaction conditions to maximize the yield of the desired product and minimize side reactions, which will simplify purification.

Visualized Troubleshooting Workflow

TroubleshootingWorkflow start Low Product Yield check_catalyst Is the catalyst active? start->check_catalyst check_temp Is the temperature optimal? start->check_temp check_substrate Is the substrate reactive? start->check_substrate check_solvent Is the solvent appropriate? start->check_solvent screen_catalysts Screen different catalysts (e.g., L-proline, DBU, ZnO) check_catalyst->screen_catalysts No optimize_temp Optimize reaction temperature (e.g., RT, 60°C, reflux) check_temp->optimize_temp No increase_loading Increase catalyst loading or reaction time check_substrate->increase_loading No screen_solvents Screen different solvents (e.g., EtOH, H2O, solvent-free) check_solvent->screen_solvents No solution Improved Yield screen_catalysts->solution optimize_temp->solution increase_loading->solution screen_solvents->solution ReactionMechanism cluster_reactants Reactants Aldehyde Aldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Malononitrile Malononitrile Malononitrile->Knoevenagel Phenol Phenolic Compound Michael Michael Addition Phenol->Michael Knoevenagel->Michael Knoevenagel Adduct Cyclization Intramolecular Cyclization Michael->Cyclization Michael Adduct Product 2-Amino-4H-chromene -3-carbonitrile Cyclization->Product

References

Technical Support Center: Overcoming Poor Solubility of 2H-Chromene-3-Carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Assay Development Support

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 2H-chromene-3-carbonitrile derivatives in their experimental assays. The unique structural characteristics of this compound class, while promising for biological activity, often lead to poor aqueous solubility, which can confound results and hinder progress.[1][2]

This document provides a structured approach to troubleshooting and overcoming these issues, moving from simple procedural adjustments to more advanced formulation strategies. Our goal is to equip you with the knowledge to ensure your compounds remain in solution, leading to reliable and reproducible data.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the solubility of this compound derivatives.

Q1: Why are my this compound compounds precipitating in my aqueous assay buffer?

A1: The this compound scaffold is predominantly hydrophobic and structurally rigid. This low polarity makes it poorly soluble in aqueous environments.[1] When you dilute a concentrated stock solution (typically in 100% DMSO) into your aqueous assay buffer, the drastic change in solvent polarity causes the compound's solubility limit to be exceeded rapidly, leading to precipitation, an effect often called "crashing out".[3][4]

Q2: I observed precipitation when preparing my working solution. Can I just heat or sonicate it to get the compound back into solution?

A2: While heating or sonicating can sometimes redissolve a precipitate, this often creates a supersaturated, thermodynamically unstable solution.[5] The compound is likely to precipitate again over time, especially during incubation steps in your assay plate.[3] Furthermore, excessive heat can lead to the degradation of your compound. These methods should be used with caution and are generally not recommended as a primary solubilization strategy.

Q3: What is the maximum concentration of DMSO I can use in my assay?

A3: This is highly dependent on the assay type. For most cell-based assays, the final DMSO concentration should be kept below 0.5% (v/v) to avoid cytotoxicity and other off-target effects.[6] Some robust cell lines or biochemical assays may tolerate up to 1%, but this must be validated.[6][7] Always include a vehicle control with a matching DMSO concentration in your experiments to account for any solvent effects.[6][8]

Q4: My compound seems to dissolve initially but then precipitates in the assay plate during my 24-hour incubation. What is happening?

A4: This indicates that your working concentration is likely above the compound's thermodynamic solubility but below its kinetic solubility. Kinetic solubility is the concentration at which a compound precipitates from a solution prepared by a specific method (e.g., dilution from a DMSO stock), while thermodynamic solubility is the true equilibrium solubility.[4] A solution might appear clear initially but will eventually equilibrate, causing compounds above the thermodynamic solubility limit to precipitate over time.

Troubleshooting Guide & Experimental Protocols

If the initial FAQs did not resolve your issue, this section provides a systematic approach with detailed protocols to enhance the solubility of your this compound derivatives.

Logical Workflow for Troubleshooting Solubility

This diagram outlines a decision-making process for addressing compound precipitation.

Solubility_Troubleshooting Start Compound Precipitates in Aqueous Buffer Check_DMSO Is Final DMSO Concentration <0.5%? Start->Check_DMSO Optimize_Dilution Implement Optimized Two-Step Dilution Protocol (Protocol 1) Check_DMSO->Optimize_Dilution  Yes Increase_DMSO Increase DMSO to Max Tolerated Level (e.g., 1%) & Re-test Check_DMSO->Increase_DMSO No   Still_Precipitates1 Still Precipitates? Optimize_Dilution->Still_Precipitates1 Use_Excipients Employ Solubilizing Excipients (Co-solvents, Cyclodextrins) (Protocol 2) Still_Precipitates1->Use_Excipients Yes Success Compound Soluble: Proceed with Assay Still_Precipitates1->Success No Still_Precipitates2 Still Precipitates? Use_Excipients->Still_Precipitates2 Determine_Solubility Determine Kinetic Solubility (Protocol 3) & Re-evaluate Assay Conc. Still_Precipitates2->Determine_Solubility Yes Still_Precipitates2->Success No Determine_Solubility->Success Increase_DMSO->Optimize_Dilution

Caption: Troubleshooting workflow for addressing compound precipitation.

Issue 1: Compound Precipitates Immediately During Working Solution Preparation

This is the most common issue, arising from the rapid polarity shift when diluting a DMSO stock.

Solution A: Optimize the Dilution Protocol

A standard single-step dilution of a high-concentration DMSO stock (e.g., 10-50 mM) directly into an aqueous buffer is often the cause of precipitation. A two-step or serial dilution method can prevent this.[3]

Protocol 1: Optimized Two-Step Dilution for Working Solutions

  • Prepare High-Concentration Stock: Prepare a 10 mM stock solution of your this compound derivative in 100% DMSO. Ensure it is fully dissolved.[9][10]

  • Create Intermediate Dilution: Dilute the 10 mM stock 1:100 into your assay buffer to create a 100 µM intermediate solution containing 1% DMSO. Pipette the stock solution directly into the buffer while vortexing or stirring vigorously to promote rapid mixing.[3][6]

  • Perform Final Serial Dilutions: Use the 100 µM intermediate solution to perform your final serial dilutions directly in the assay buffer. This ensures the DMSO concentration remains constant and low (e.g., 1% or less, depending on the intermediate dilution factor) across all concentrations tested.

  • Prepare Vehicle Control: A vehicle control must be prepared by performing the identical dilution steps using 100% DMSO instead of the compound stock.[6] This is crucial for distinguishing compound effects from solvent effects.

Issue 2: Solubility Remains Insufficient Even with Optimized Dilution

If the required assay concentration cannot be reached without precipitation, even with a careful dilution protocol, the use of solubilizing excipients should be considered.

Solution B: Employ Co-solvents and Solubilizing Agents

Co-solvents are water-miscible organic solvents that, when added to the assay buffer, reduce the overall polarity, thereby increasing the solubility of hydrophobic compounds.[11][12]

Table 1: Common Co-solvents and Excipients for In Vitro Assays

Solubilizing AgentMechanism of ActionTypical Starting Conc. (v/v)Assay Compatibility Notes
Ethanol Reduces solvent polarity.1-5%Generally well-tolerated in biochemical assays; can be toxic to cells at higher concentrations.
Polyethylene Glycol (PEG 300/400) Reduces solvent polarity; can form complexes.1-10%Often used in preclinical formulations; generally low toxicity in cell-based assays at these concentrations.[11]
Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) Forms inclusion complexes, encapsulating the hydrophobic compound.[13][14]1-10 mM (0.15-1.5% w/v)Excellent for cell-based assays due to low toxicity. Can sometimes interact with cell membranes at very high concentrations.[8][15]
Non-ionic Surfactants (e.g., Tween-20, Triton X-100) Forms micelles that encapsulate the compound above the Critical Micelle Concentration (CMC).0.01-0.1%Primarily for biochemical/acellular assays. Not recommended for cell-based assays as they can disrupt cell membranes.[5][16]
Focus on Cyclodextrins: A Powerful Tool for Cell-Based Assays

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble guest molecules, like your this compound derivative, forming a water-soluble "inclusion complex".[13][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their high aqueous solubility and excellent safety profile.[14][15][18]

Cyclodextrin_Mechanism cluster_0 Aqueous Environment Compound Hydrophobic Compound Complex Soluble Inclusion Complex Compound->Complex Encapsulation CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex

References

Technical Support Center: Purification of 2-amino-4H-chromene-3-carbonitrile Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the purification of 2-amino-4H-chromene-3-carbonitrile products. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of heterocyclic compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in scientific principles and practical, field-proven experience.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues that may arise during your experiments, offering step-by-step solutions and the rationale behind them.

Crystallization & Isolation Issues

A1: "Oiling out" occurs when the solute is not fully soluble in the hot solvent and its melting point is below the boiling point of the solvent, or when the solution becomes supersaturated too quickly upon cooling.[1] This leads to the separation of the compound as a liquid phase rather than forming a crystal lattice.

Root Cause Analysis & Solution Workflow:

G start Product 'Oiled Out' step1 Diagnosis: - Melting point of product is below solvent's boiling point. - Solution is too concentrated. - Cooling rate is too fast. start->step1 step2 Immediate Action: Re-heat the solution to dissolve the oil. step1->step2 step3 Troubleshooting Path A: Add more of the 'good' solvent in small increments until the oil fully dissolves. step2->step3 If using a single solvent step4 Troubleshooting Path B: Introduce a 'poorer' solvent dropwise to the hot solution until slight turbidity appears, then clarify with a drop of the 'good' solvent. step2->step4 If using a mixed solvent system step5 Controlled Cooling: - Allow the flask to cool slowly to room temperature. - Insulate the flask if necessary to slow cooling further. step3->step5 step4->step5 step6 Induce Crystallization: - Scratch the inner surface of the flask with a glass rod. - Add a seed crystal of the pure product. step5->step6 end Successful Crystal Formation step6->end

Detailed Steps:

  • Re-dissolve the Oil: Place the flask back on the heat source and add a small amount of additional solvent to fully dissolve the oil.[1]

  • Solvent System Adjustment:

    • Single Solvent: If you are using a single solvent like ethanol, add more of it to decrease the concentration.

    • Mixed Solvent: If using a mixed solvent system (e.g., ethanol/water or ethanol/toluene), add more of the solvent in which your compound is more soluble (the "good" solvent) until the solution is clear.[2][3]

  • Slow Cooling: This is a critical step. Rapid cooling encourages precipitation over crystallization.[4] Allow the flask to cool slowly to room temperature. You can insulate the flask with glass wool or a beaker of warm water to slow down the cooling process.

  • Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass stirring rod at the meniscus. This creates microscopic scratches that can serve as nucleation sites. Alternatively, add a "seed crystal" (a tiny amount of the pure product) to the solution.[1]

A2: The formation of very small crystals or a fine powder is typically due to a high rate of nucleation, which is favored by rapid cooling or high supersaturation.[4] To obtain larger crystals, you need to promote slower crystal growth over rapid nucleation.

Strategies for Larger Crystal Growth:

StrategyDescriptionRationale
Slower Cooling Rate After dissolving your product in the minimum amount of hot solvent, allow it to cool to room temperature as slowly as possible. Insulating the flask can be beneficial.Slower cooling reduces the degree of supersaturation, allowing existing crystal nuclei to grow larger rather than forming many new, small nuclei.[4]
Solvent Diffusion Dissolve your compound in a "good" solvent in a small vial. Place this vial inside a larger, sealed container with a "poor" solvent in which your compound is insoluble but miscible with the "good" solvent.The "poor" solvent will slowly diffuse into the "good" solvent, gradually reducing the solubility of your compound and promoting slow crystal growth.[5]
Reduced Concentration Use slightly more hot solvent than the minimum required to dissolve the compound.This lowers the supersaturation level, which can lead to the formation of fewer, larger crystals. However, this may slightly reduce the overall yield.[1]
Seeding Introduce a single, well-formed crystal of your pure product into a slightly supersaturated solution.The seed crystal provides a template for further organized crystal growth, bypassing the initial nucleation step and leading to larger crystals.[4]
Impurity Removal

A3: Colored impurities in these syntheses often arise from the oxidation of phenolic starting materials or the formation of polymeric byproducts, especially if the reaction is carried out at high temperatures or for extended periods. The starting aldehydes can also be a source of colored impurities if they are old or have been improperly stored.

Decolorization Techniques:

  • Activated Charcoal Treatment:

    • Procedure: Dissolve the crude product in a suitable hot solvent. Add a small amount of activated charcoal (typically 1-2% by weight of your compound) to the hot solution. Swirl the mixture for a few minutes.

    • Caution: Do not add charcoal to a boiling solution, as this can cause violent bumping.

    • Filtration: Perform a hot gravity filtration to remove the charcoal. The purified, colorless solution is then allowed to cool and crystallize.

    • Mechanism: Activated charcoal has a high surface area and adsorbs large, colored impurity molecules.

  • Column Chromatography: If recrystallization and charcoal treatment are ineffective, column chromatography is the next logical step.

    • Stationary Phase: Silica gel is commonly used.[6]

    • Mobile Phase: A gradient of ethyl acetate in hexane is often effective. A typical starting point could be 10-20% ethyl acetate in hexane, gradually increasing the polarity.[6] It is crucial to first determine the optimal solvent system using Thin Layer Chromatography (TLC).

G start Colored Product step1 Attempt Recrystallization start->step1 step2 Is the product still colored? step1->step2 step3 Yes step2->step3 step4 No step2->step4 step5 Dissolve in hot solvent step3->step5 end Pure, Colorless Product step4->end step6 Add activated charcoal step5->step6 step7 Hot gravity filtration step6->step7 step8 Cool to crystallize step7->step8 step9 Is the product now colorless? step8->step9 step10 Yes step9->step10 step11 No step9->step11 step10->end step12 Perform Column Chromatography (e.g., Silica gel, Hexane/EtOAc) step11->step12 step12->end

A4: Basic catalysts are common in the synthesis of 2-amino-4H-chromene-3-carbonitriles.[2][6][7] Residual catalyst can interfere with subsequent reactions or biological assays.

Catalyst Removal Strategies:

  • Aqueous Wash: If your product is isolated by extraction, washing the organic layer with a dilute acidic solution (e.g., 1M HCl or 5% citric acid solution) will protonate the basic catalyst, making it water-soluble and easily removed in the aqueous phase. Be sure to follow this with a wash with saturated sodium bicarbonate solution and then brine to neutralize any remaining acid and remove water.

  • Recrystallization: For solid products isolated by filtration, recrystallization is often sufficient to remove residual catalyst. The catalyst, being an impurity, will preferentially remain in the mother liquor.

  • Silica Gel Plug: If the product is still contaminated after recrystallization, you can dissolve it in a suitable solvent (like dichloromethane or ethyl acetate) and pass it through a short plug of silica gel. The polar catalyst will be adsorbed onto the silica, while the less polar product will elute.

Frequently Asked Questions (FAQs)

A1: The impurity profile can vary depending on the specific reactants and conditions, but common impurities include:

  • Unreacted Starting Materials: Salicylaldehyde, malononitrile, and the active methylene compound (e.g., resorcinol, dimedone).[2][8]

  • Knoevenagel Condensation Product: The intermediate formed from the reaction of the aldehyde and malononitrile.[9]

  • Michael Adduct: The intermediate formed before the final intramolecular cyclization.

  • Catalyst: As discussed in the troubleshooting section, residual base catalysts are a common impurity.[2][6]

  • Byproducts from Side Reactions: At elevated temperatures or with reactive substrates, dimerization or polymerization of starting materials or products can occur.[10]

A2: Based on numerous literature reports, ethanol is an excellent first choice for the recrystallization of 2-amino-4H-chromene-3-carbonitriles.[11][12] These compounds generally exhibit good solubility in hot ethanol and lower solubility in cold ethanol, which are the ideal characteristics for a recrystallization solvent.

If a single solvent system with ethanol does not provide satisfactory results, a mixed solvent system can be employed. A common and effective combination is ethanol/toluene or ethanol/water .[2][3]

General Procedure for Mixed Solvent Recrystallization:

  • Dissolve the crude product in the minimum amount of the "good" solvent (e.g., hot ethanol).

  • While the solution is still hot, add the "poor" solvent (e.g., water or toluene) dropwise until you observe persistent turbidity.

  • Add a few more drops of the "good" solvent to re-dissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to induce crystallization.

A3: A combination of techniques should be used to confirm the purity of your 2-amino-4H-chromene-3-carbonitrile product:

  • Thin Layer Chromatography (TLC): This is a quick and easy way to assess purity. A pure compound should ideally show a single spot. Run the TLC in a few different solvent systems to be certain.

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities will broaden and depress the melting point.[6]

  • Spectroscopic Methods:

    • ¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for confirming the structure and purity of your compound. The absence of signals corresponding to starting materials or byproducts is a strong indicator of purity.[2]

    • FT-IR Spectroscopy: The presence of characteristic peaks for the amino (NH₂), nitrile (C≡N), and other functional groups, and the absence of peaks from impurities (like a broad -OH from residual water or solvent) can also indicate purity.[7]

  • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, which helps to confirm the elemental composition of your product.[7]

By systematically addressing these common purification challenges and utilizing the appropriate analytical techniques, you can ensure the high purity of your 2-amino-4H-chromene-3-carbonitrile products, which is essential for reliable downstream applications in research and development.

References

Influence of solvent and temperature on 2-imino-2H-chromene-3-carbonitrile formation

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center with troubleshooting guides and FAQs on the influence of solvent and temperature on 2-imino-2H-chromene-3-carbonitrile formation.

Technical Support Center: Synthesis of 2-Imino-2H-Chromene-3-Carbonitrile

Welcome to our dedicated technical guide for researchers, chemists, and drug development professionals engaged in the synthesis of 2-imino-2H-chromene-3-carbonitrile and its derivatives. This scaffold is a cornerstone in medicinal chemistry, but its synthesis can be sensitive to subtle variations in experimental parameters. This guide provides in-depth, field-tested insights into overcoming common challenges, with a specific focus on the critical roles of solvent and temperature.

Reaction Fundamentals: The Pathway to Formation

The synthesis of 2-imino-2H-chromene-3-carbonitrile is classically achieved through a base-catalyzed reaction between a salicylaldehyde derivative and malononitrile. The transformation proceeds via a two-step sequence:

  • Knoevenagel Condensation: The base deprotonates the active methylene group of malononitrile, creating a nucleophilic carbanion. This anion then attacks the electrophilic carbonyl carbon of salicylaldehyde. Subsequent dehydration yields a benzylidenemalononitrile intermediate.[1][2][3][4]

  • Intramolecular O-Cyclization (Thorpe-Ziegler Type): The phenolic hydroxyl group, in a deprotonated state, acts as an intramolecular nucleophile, attacking one of the nitrile groups. This ring-closing step forms the characteristic 2-imino-2H-chromene ring system.[1][5]

Understanding this mechanism is crucial for effective troubleshooting, as each step is influenced differently by the reaction environment.

Reaction_Mechanism Figure 1: Reaction Mechanism cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Intramolecular Cyclization Salicylaldehyde Salicylaldehyde Intermediate Benzylidenemalononitrile Intermediate Salicylaldehyde->Intermediate + Malononitrile (Base Catalyst) Malononitrile Malononitrile Product 2-Imino-2H-chromene- 3-carbonitrile Intermediate->Product Intramolecular O-Cyclization

Caption: Figure 1: The two-step reaction pathway for the synthesis of 2-imino-2H-chromene-3-carbonitrile.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis.

Question: Why is my yield of 2-imino-2H-chromene-3-carbonitrile consistently low?

Answer: Low yield is the most common issue and can be traced back to several factors. Let's break down the potential causes and solutions:

  • Suboptimal Catalyst: The choice and amount of base are critical.

    • Insight: Very strong bases can promote side reactions, while insufficient base will result in a sluggish and incomplete reaction. Weak organic bases like piperidine or triethylamine are often preferred because they are strong enough to deprotonate malononitrile without causing significant degradation of the starting materials or product.[1][6][7][8]

    • Actionable Solution: If using piperidine or triethylamine, ensure it is freshly distilled. Start with catalytic amounts (e.g., 5-10 mol%). If the reaction is slow, you can incrementally increase the loading. For a greener approach, consider a dual acid-base catalyst like pyridine-2-carboxylic acid (P2CA) in a water-ethanol mixture, which has been shown to produce high yields rapidly.[9]

  • Incorrect Solvent Choice: The solvent mediates the solubility of reactants and the stability of intermediates.

    • Insight: Highly polar aprotic solvents (like DMF or DMSO) can sometimes accelerate the reaction but may complicate product isolation and lead to side products. Alcohols like ethanol or isopropanol are generally a good starting point as they solubilize the reactants sufficiently and facilitate precipitation of the product upon formation.[1][5]

    • Actionable Solution: Ethanol is a reliable first choice. If solubility is an issue with substituted salicylaldehydes, consider a water-ethanol (1:1) mixture, which can improve reaction rates and simplify workup.[9] Avoid prolonged heating in high-boiling point solvents to prevent product degradation.

  • Inappropriate Temperature: Temperature affects reaction kinetics but also product stability.

    • Insight: While heating can accelerate the Knoevenagel condensation, the 2-imino-2H-chromene product can be thermally labile. Intense or prolonged heating can cause the chromene ring to open, leading to undesired byproducts and reduced yield.[1]

    • Actionable Solution: Begin the reaction at room temperature or with gentle warming (40-50°C).[1][10] Monitor the reaction closely using Thin Layer Chromatography (TLC). If the reaction is clean but slow, a modest increase in temperature may be beneficial. If you observe the formation of new, lower-Rf spots upon heating, it is likely a sign of degradation.

Question: I'm observing multiple spots on my TLC plate. What are these side products?

Answer: The formation of side products is a clear indication that the reaction conditions need fine-tuning. A delicate control of solvent, temperature, and reagent ratios is crucial.[5]

  • Common Side Product 1: (2-amino-3-cyano-4H-chromen-4-yl)malononitrile

    • Cause: This product arises from the Michael addition of a second molecule of malononitrile to the initial 2-imino-2H-chromene product. It is favored when an excess of malononitrile is used or when the reaction conditions promote this subsequent addition.[5][9]

    • Identification: This compound is generally more polar than the desired product and will have a lower Rf value on TLC.

    • Solution: Use a strict 1:1 molar ratio of salicylaldehyde to malononitrile.[9] Ensure the malononitrile is added slowly to the reaction mixture to avoid localized high concentrations. Running the reaction at a lower temperature can also disfavor the secondary Michael addition.

  • Common Side Product 2: Dimeric Species

    • Cause: Under certain basic conditions, particularly with prolonged reaction times, more complex dimeric structures can form.[5]

    • Solution: Monitor the reaction progress diligently by TLC. Once the starting salicylaldehyde is consumed, proceed with the workup immediately to prevent the formation of these downstream products. Using milder bases like NaHCO3 in an aqueous solution can sometimes provide better selectivity for the desired monomeric product.[5][11]

  • Common Side Product 3: Ring-Opened Products

    • Cause: As mentioned, excessive heat can lead to the hydrolytic or thermal opening of the pyran ring.[1]

    • Solution: Maintain the lowest effective temperature for the reaction. If refluxing is necessary, keep the reaction time to a minimum.

Caption: Figure 2: A logical workflow for troubleshooting common issues in the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for this reaction? Generally, the reaction proceeds well between room temperature (~25°C) and 50°C.[1][10] Starting at room temperature is advised. If the reaction is sluggish after 1-2 hours (monitored by TLC), gentle warming to 40-50°C can significantly increase the rate without promoting extensive degradation. Avoid high-temperature reflux unless specific literature protocols for your substrate suggest it is necessary, as this increases the risk of side reactions.[1]

Q2: Which solvent should I choose as a starting point? Ethanol is an excellent and widely used starting solvent.[5][7] It offers a good balance of reactant solubility and allows the product to often precipitate directly from the reaction mixture in high purity. For a greener and potentially faster reaction, a 1:1 mixture of water and ethanol is highly effective.[9]

Q3: Can this reaction be performed under solvent-free conditions? Yes, solvent-free synthesis using mechanochemical mixing (grinding the reactants together) has been reported and represents a green alternative.[12] This method can lead to different product selectivities compared to solution-phase synthesis, sometimes favoring the formation of (2-amino-3-cyano-4H-chromen-4-yl)malononitrile.[12]

Q4: How critical is the purity of salicylaldehyde? Extremely critical. Salicylaldehyde can oxidize over time to salicylic acid. The presence of acidic impurities can interfere with the base catalyst, neutralizing it and halting the reaction. Always use freshly distilled or high-purity salicylaldehyde for best results.

Data Summary: Influence of Reaction Conditions

The following table summarizes findings from various studies, illustrating how solvent, temperature, and catalyst choices can impact the outcome.

Catalyst (Base)SolventTemperature (°C)Typical YieldKey Observations & Reference
PiperidineEthanolRoom TempGoodA classic and reliable method.[7][8]
TriethylamineIsopropyl Alcohol40ModerateEffective with gentle warming.[1]
DBUWaterRoom TempHighAn efficient method in an aqueous medium.[13]
NaHCO3 / Na2CO3WaterRoom TempGoodMild conditions, can improve selectivity.[5][11]
P2CA (15 mol%)Water:EtOH (1:1)RefluxUp to 98%Excellent yields with a green catalyst system.[9]
LiOH·H2ONot specified40-50GoodEffective at slightly elevated temperatures.[10]
None (Neat)Solvent-FreeRoom TempVariableMechanochemical method; product may differ.[12]

Optimized Experimental Protocol

This protocol is a robust starting point for the synthesis of unsubstituted 2-imino-2H-chromene-3-carbonitrile.

Materials:

  • Salicylaldehyde (1.22 g, 10 mmol, 1 eq)

  • Malononitrile (0.66 g, 10 mmol, 1 eq)

  • Ethanol (20 mL)

  • Piperidine (0.085 g, 1 mmol, 0.1 eq)

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add salicylaldehyde (10 mmol) and ethanol (20 mL). Stir the solution at room temperature until the aldehyde is fully dissolved.

    • Rationale: Ensuring the aldehyde is fully dissolved before adding other reagents prevents localized reactions and ensures homogeneity.

  • Reagent Addition: Add malononitrile (10 mmol) to the solution. Stir for 2-3 minutes.

  • Catalyst Initiation: Add piperidine (0.1 eq) dropwise to the stirring solution. A color change and/or the formation of a precipitate may be observed shortly after addition.

    • Rationale: Catalytic amounts of a weak base are sufficient to initiate the reaction without promoting side product formation.[7][8]

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress every 30 minutes by TLC (e.g., using 3:1 Hexane:Ethyl Acetate). The reaction is complete when the salicylaldehyde spot is no longer visible. The reaction typically takes 2-4 hours.

    • Rationale: Close monitoring prevents running the reaction for an excessive duration, which could lead to the formation of dimeric or other side products.[5]

  • Product Isolation: Once the reaction is complete, cool the flask in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with a small amount of cold ethanol (2 x 5 mL) to remove any unreacted starting materials or soluble impurities. Dry the product under vacuum. The product is often obtained in high purity without the need for column chromatography.

References

Preventing dimer formation in the synthesis of 2-iminochromenes

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Dimer Formation and Other Side Reactions

Welcome to the technical support center for the synthesis of 2-iminochromenes. This guide, curated for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis of these valuable heterocyclic compounds. As Senior Application Scientists, we aim to equip you with the knowledge to navigate the intricacies of 2-iminochromene synthesis, with a particular focus on mitigating the formation of unwanted dimeric byproducts.

Troubleshooting Guide: Overcoming Dimerization

The formation of dimers is a prevalent issue in the synthesis of 2-iminochromenes, particularly in the reaction of salicylaldehydes with active methylene nitriles like malononitrile. This section addresses specific problems you might be facing in the laboratory.

Question: My reaction between salicylaldehyde and malononitrile is producing a significant amount of a dimeric byproduct. How can I minimize its formation?

Answer: The formation of dimeric species in this reaction is highly sensitive to the experimental conditions. A delicate control over various parameters is crucial to favor the formation of the desired 2-iminochromene monomer. Here are several strategies you can employ:

  • Stoichiometry of Reactants: Carefully control the molar ratio of your reactants. While a 1:1 ratio of salicylaldehyde to malononitrile might seem intuitive for forming the monomer, some studies have shown that using an excess of malononitrile can, in some cases, lead to different byproducts.[1] Conversely, equimolar amounts under certain conditions, such as ultrasound activation without a catalyst, have been observed to favor dimer formation.[2][3] We recommend starting with a strict 1:1 molar ratio and adjusting based on your results.

  • Choice of Solvent: The solvent plays a critical role in the reaction pathway. Polar protic solvents like ethanol and methanol are commonly used.[2] However, the choice of solvent can influence the equilibrium of intermediates and side reactions. For instance, reactions in dichloromethane or methanol with triethylamine at lower temperatures have been successful in isolating intermediates that can be further converted to the desired product, potentially avoiding dimer-forming pathways.

  • Reaction Temperature: Temperature control is a key factor. Many reported procedures for the synthesis of 2-iminochromenes are conducted at room temperature.[2] Increasing the temperature can sometimes accelerate the rate of side reactions, including dimerization. We advise maintaining a consistent and, if necessary, lowered reaction temperature (e.g., 10 °C) to suppress the formation of the dimeric byproduct.

  • Catalyst Selection and Concentration: The presence and nature of a catalyst can significantly impact the product distribution. While bases like triethylamine or piperidine are commonly used to facilitate the initial Knoevenagel condensation, their concentration should be optimized.[1][4] Interestingly, some studies have shown that dimer formation can be achieved in high yields under catalyst-free conditions, particularly with ultrasound activation.[2][3] If you are using a base, consider reducing its concentration or exploring milder catalysts.

  • Reaction Time: Prolonged reaction times can sometimes lead to the formation of thermodynamically more stable byproducts, which may include dimers.[2] It is advisable to monitor your reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time for maximizing the yield of the monomer while minimizing dimer formation.

Question: I am observing the formation of multiple unidentified byproducts in addition to the dimer. What could be the cause?

Answer: The reaction of salicylaldehydes with malononitrile is a domino reaction that can lead to several products depending on the conditions.[2] The formation of multiple byproducts often points towards complex reaction pathways, including retro-Michael reactions, oxidation processes, and the incorporation of multiple malononitrile units.[1][2]

  • Retro-Michael Reaction: An intermediate in the formation of some byproducts, 2-(2-amino-3-cyano-4H-chromen-4-yl)malononitrile, can undergo a retro-Michael reaction, eliminating a molecule of malononitrile.[2] This liberated malononitrile can then react with other species in the reaction mixture, leading to a cascade of products.

  • Oxidation: Some intermediates in the reaction pathway can be susceptible to oxidation, especially if the reaction is run open to the air for extended periods.[2] This can lead to the formation of novel chromeno[3,4-c]pyridine derivatives.[2] Consider running your reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.

  • Multiple Malononitrile Addition: Depending on the reaction conditions, one, two, or even three molecules of malononitrile can react with a single molecule of salicylaldehyde, leading to a variety of complex heterocyclic structures.[1][2] Precise control over the stoichiometry and reaction conditions is essential to prevent these higher-order additions.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of 2-iminochromenes and the prevention of dimer formation.

Question: What is the proposed mechanism for dimer formation in 2-iminochromene synthesis?

Answer: The dimerization is thought to occur from the initially formed 2-imino-2H-chromene-3-carbonitrile monomer. One proposed pathway involves the Michael addition of the amino group of one monomer molecule to the activated double bond of another monomer molecule. This is then followed by a rearrangement to form the stable dimeric structure, 2-amino-4-((3-cyano-2H-chromen-2-ylidene)amino)-4H-chromene-3-carbonitrile.

Reaction Pathways: Monomer vs. Dimer Formation

G cluster_monomer Monomer Synthesis cluster_dimer Dimer Formation Pathway cluster_conditions Controlling Factors Salicylaldehyde Salicylaldehyde Knoevenagel_Intermediate Knoevenagel Adduct Salicylaldehyde->Knoevenagel_Intermediate + Malononitrile (Base Catalyst) Malononitrile Malononitrile Monomer 2-Iminochromene (Monomer) Knoevenagel_Intermediate->Monomer Intramolecular Cyclization Monomer2 2 x 2-Iminochromene (Monomer) Dimer Dimer Monomer2->Dimer Michael Addition & Rearrangement Conditions Reaction Conditions: - Temperature - Solvent - Catalyst - Time - Stoichiometry Conditions->Monomer Favorable Conditions->Dimer Unfavorable

Caption: Reaction scheme for monomer and dimer formation.

Question: Are certain substituted salicylaldehydes more prone to dimer formation?

Answer: While the literature extensively covers the reaction with unsubstituted and some substituted salicylaldehydes, a systematic study on the electronic and steric effects of substituents on the salicylaldehyde ring concerning dimer formation is not yet fully established. However, it is reasonable to hypothesize that both electronic and steric factors could play a role. Electron-donating groups on the salicylaldehyde ring might increase the nucleophilicity of the resulting 2-iminochromene, potentially favoring the Michael addition step in dimerization. Conversely, bulky ortho substituents could sterically hinder the approach of another monomer unit, thus disfavoring dimerization. Experimental validation for each specific substrate is recommended.

Question: Can ultrasound be used to promote the synthesis of the monomeric 2-iminochromene?

Answer: The use of ultrasound in this synthesis presents a nuanced picture. Some studies have reported that ultrasound activation, particularly in the absence of a catalyst, can lead to the formation of dimers in high yields and shorter reaction times.[2][3] This suggests that sonication might preferentially promote the dimerization pathway under certain conditions. Therefore, if your goal is to synthesize the monomer, the use of ultrasound should be approached with caution and may require significant optimization of other reaction parameters to suppress dimer formation.

Experimental Protocol: Minimizing Dimer Formation

The following is a generalized, step-by-step protocol designed to favor the synthesis of 2-imino-2H-chromene-3-carbonitriles while minimizing the formation of dimeric byproducts. This protocol is based on conditions reported to be effective in controlling the reaction outcome.[1]

Materials:

  • Substituted Salicylaldehyde

  • Malononitrile

  • Triethylamine

  • Methanol or Dichloromethane (DCM)

  • Standard laboratory glassware

  • Stirring plate and magnetic stirrer bar

  • Ice bath

Procedure:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer bar, dissolve the substituted salicylaldehyde (1.0 eq) in either methanol or DCM.

  • Addition of Malononitrile: Add malononitrile (1.0 eq) to the solution and stir for 5 minutes at room temperature to ensure complete dissolution.

  • Cooling: Place the reaction flask in an ice bath and cool the mixture to 10 °C.

  • Catalyst Addition: Slowly add a catalytic amount of triethylamine (e.g., 0.1 eq) to the cooled reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at 10 °C. Monitor the progress of the reaction by TLC at regular intervals (e.g., every 30 minutes). The goal is to stop the reaction once the starting material is consumed and before significant formation of the dimer is observed.

  • Work-up: Once the reaction is complete, the product can often be isolated by filtration if it precipitates from the reaction mixture. If the product remains in solution, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Note: This is a general guideline. The optimal conditions may vary depending on the specific substrate used.

Summary of Reaction Parameters and Their Impact on Dimer Formation

ParameterCondition Favoring MonomerCondition Favoring DimerRationale
Temperature Low Temperature (e.g., 10 °C)Room Temperature or ElevatedHigher temperatures can accelerate side reactions.
Catalyst Low concentration of base; milder catalystsCatalyst-free (with ultrasound)[2][3]; higher base concentrationStrong basic conditions can promote side reactions.
Reaction Time Shorter, monitored reaction timesLonger reaction timesProlonged time may lead to thermodynamically favored byproducts.
Solvent Methanol, DichloromethaneEthanol, Water[2]Solvent polarity and proticity can influence reaction pathways.
Activation Conventional StirringUltrasound Activation[2][3]Sonication may provide the energy to overcome the activation barrier for dimerization.

Conclusion

The synthesis of 2-iminochromenes is a powerful tool for accessing a class of compounds with significant biological and pharmaceutical potential. However, the propensity for dimer formation presents a common synthetic challenge. By carefully controlling key reaction parameters such as temperature, catalyst, solvent, and reaction time, researchers can significantly improve the yield and purity of the desired monomeric products. This guide provides a starting point for troubleshooting and optimizing your synthetic protocols.

References

Technical Support Center: Industrial Scale Synthesis of 2-Amino-4H-Chromene-3-Carbonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scaled-up synthesis of 2-amino-4H-chromene-3-carbonitriles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the transition from laboratory to industrial-scale production of this important heterocyclic scaffold. Drawing from established literature and practical insights, we provide a comprehensive resource in a direct question-and-answer format to address specific experimental issues.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Low Product Yield and Slow Reaction Rates

Question: We are experiencing significantly lower yields and longer reaction times than reported in literature when scaling up the one-pot synthesis of 2-amino-4H-chromene-3-carbonitriles from an aldehyde, malononitrile, and a phenolic component. What are the likely causes and how can we optimize the reaction?

Answer:

This is a common challenge in scaling up multicomponent reactions. The root causes often lie in inefficient mixing, improper catalyst selection or concentration, and suboptimal reaction conditions for the larger scale.

Causality and Solutions:

  • Catalyst Efficiency at Scale: A catalyst that performs well at the milligram scale may not be as effective in a larger reactor. For industrial applications, catalyst choice should favor those that are robust, recyclable, and maintain high activity under bulk conditions.[1][2]

    • Recommendation: Evaluate catalysts known for their scalability and green chemistry credentials. For instance, pyridine-2-carboxylic acid (P2CA) has demonstrated high yields (up to 98%) and scalability in gram-scale synthesis due to its dual acid-base behavior which effectively drives the formation of intermediates.[1][2][3] Inorganic bases like sodium carbonate are also cost-effective and efficient, particularly in aqueous media.[4]

  • Solvent and Temperature Optimization: The choice of solvent and reaction temperature is critical for reaction kinetics and solubility of reactants and intermediates.

    • Recommendation: A mixture of water and ethanol (1:1) under reflux conditions has been shown to be highly effective, often reducing reaction times and simplifying product isolation.[2][3] For certain substrates, room temperature reactions in aqueous media using catalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can provide excellent yields and an improved environmental profile.[5]

  • Mixing and Mass Transfer: Inadequate agitation in a large reactor can lead to localized concentration gradients and "hot spots," negatively impacting the reaction rate and selectivity.

    • Recommendation: Ensure the reactor is equipped with an appropriate impeller and agitation speed to maintain a homogeneous reaction mixture.

Experimental Protocol: Catalyst Screening at the Bench Scale

To identify the optimal catalyst for your specific substrates and scale, a comparative analysis is recommended.

  • Setup: Prepare parallel reactions in a multi-well reactor or round-bottom flasks.

  • Model Reaction: Use your target aldehyde (1 mmol), malononitrile (1 mmol), and phenolic component (1 mmol) as the standard.

  • Catalyst Loading: Screen a panel of catalysts (e.g., P2CA, DBU, sodium carbonate, L-proline) at varying molar percentages (e.g., 5 mol%, 10 mol%, 15 mol%).[1][4][6]

  • Solvent Systems: Test different solvents and solvent mixtures, such as ethanol, water, and a 1:1 water-ethanol mixture.[2][4]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Analysis: Compare the reaction times and isolated yields to determine the most efficient catalyst and conditions.

CatalystTypical Loading (mol%)SolventTemperatureReported YieldsKey Advantages
Pyridine-2-carboxylic acid (P2CA)15Water:EtOH (1:1)RefluxUp to 98%Green, recyclable, scalable[1][2][3]
DBU30WaterRoom Temp.75-85%Mild conditions, environmentally friendly[5]
Sodium Carbonate5-10WaterRoom Temp.~90%Inexpensive, simple workup[4]
L-ProlineVariesEthanolVariesGood to excellentReusable organocatalyst[6]
Ceric Ammonium Nitrate (CAN)10VariesVariesVery goodEfficient for specific substrates[7]
Nano ZnOVariesEthanolRefluxHighHeterogeneous, easily separable[8][9]
Issue 2: Formation of Impurities and By-products

Question: During our scale-up synthesis, we are observing significant formation of a dimer by-product and other impurities that are difficult to separate from the desired 2-amino-4H-chromene-3-carbonitrile. How can we minimize these side reactions?

Answer:

The formation of by-products such as dimers is a known issue in chromene synthesis, often arising from side reactions of intermediates.[10][11] The reaction mechanism involves several steps, and controlling the conditions to favor the desired pathway is key.

Causality and Solutions:

  • Dimer Formation: Under certain conditions, particularly in the absence of a catalyst or with prolonged reaction times, an intermediate can react with another molecule to form a dimer, such as 2-amino-6-R-4-((6-R-3-cyano-2H-chromen-2-ylidene)amino)-4H-chromene-3-carbonitriles.[10][11]

    • Recommendation: The use of an efficient catalyst and optimized reaction time is crucial. Running the reaction under catalyst-free conditions, while possible, may increase the likelihood of dimer formation.[11] Monitoring the reaction closely and stopping it once the starting material is consumed can prevent the accumulation of by-products.

  • Side Reactions of Malononitrile: Malononitrile is a highly reactive species. In some cases, it can react with the initially formed 2-amino-4H-chromene product in a retro-Michael reaction followed by attack on the nitrile carbon, leading to more complex structures.[10]

    • Recommendation: Precise control of stoichiometry is important. Ensure that the aldehyde and phenolic component are not in large excess relative to malononitrile. Stepwise addition of reagents may also be beneficial in some cases.

Workflow for Minimizing By-product Formation

G cluster_0 Reaction Setup cluster_1 Reaction Monitoring cluster_2 Work-up and Purification start Charge Reactor with Aldehyde, Phenolic Component, and Solvent add_catalyst Add Optimized Catalyst start->add_catalyst add_malononitrile Controlled Addition of Malononitrile add_catalyst->add_malononitrile monitor Monitor Progress via in-process controls (e.g., HPLC) add_malononitrile->monitor quench Quench Reaction Upon Completion monitor->quench workup Aqueous Work-up quench->workup crystallize Crystallization/Recrystallization workup->crystallize end end crystallize->end Pure Product G Reactants Aldehyde + Malononitrile + Phenol Knoevenagel Knoevenagel Condensation (Base Catalyzed) Reactants->Knoevenagel Intermediate1 Dicyano Alkene Intermediate Knoevenagel->Intermediate1 Michael Michael Addition Intermediate1->Michael Intermediate2 Adduct Michael->Intermediate2 Cyclization Intramolecular Cyclization Intermediate2->Cyclization Product 2-Amino-4H-chromene-3-carbonitrile Cyclization->Product

References

Technical Support Center: Refinement of Work-up Procedures for Catalyzed Chromene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for catalyzed chromene synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the critical, yet often challenging, post-reaction work-up and purification stages. Achieving high purity and yield hinges on a well-designed work-up strategy tailored to the specific reaction chemistry. This document provides in-depth, experience-driven answers to common challenges, moving beyond simple procedural lists to explain the underlying chemical principles.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions researchers face when designing a purification workflow for chromene derivatives.

Q1: What is the most critical first step in any work-up procedure for a catalyzed chromene synthesis?

A1: The most critical first step is to quench the reaction effectively . This immediately stops the reaction, prevents the formation of new byproducts, and deactivates the catalyst to prevent further, unwanted transformations of your product. The choice of quenching agent is paramount and depends entirely on the catalyst and reagents used.

  • For Acidic Catalysts (e.g., Brønsted or Lewis acids): A gentle quench with a weak base like saturated aqueous sodium bicarbonate (NaHCO₃) is typically sufficient. Add it slowly to control effervescence from CO₂ evolution[1].

  • For Basic Catalysts (e.g., DBU, piperidine): Quench with a weak acid such as saturated aqueous ammonium chloride (NH₄Cl) or dilute HCl[2].

  • For Metal Catalysts (e.g., Palladium, Gold, Cobalt): The quenching step may involve cooling the reaction mixture, followed by specific treatments to remove the metal, which are detailed in the troubleshooting section. For some air-sensitive catalysts, the quench must be performed under an inert atmosphere before exposure to air.

Q2: How do I choose between an acidic, basic, or neutral aqueous wash for my crude reaction mixture?

A2: The choice is dictated by the nature of your impurities and the stability of your chromene product. This is the core principle of an acid-base extraction , which manipulates the solubility of acidic or basic impurities by converting them into their water-soluble salt forms[3][4].

  • Use a Basic Wash (e.g., aq. NaHCO₃, aq. NaOH): To remove acidic impurities. For example, in a Fischer esterification to produce a chromene ester, a bicarbonate wash removes the unreacted carboxylic acid starting material by converting it into a water-soluble carboxylate salt[3][5].

  • Use an Acidic Wash (e.g., dilute aq. HCl): To remove basic impurities, such as amine-based catalysts or starting materials. The acid protonates the base, forming a water-soluble ammonium salt that partitions into the aqueous layer[6].

  • Use a Neutral Wash (e.g., Water, Brine): To remove water-soluble inorganic salts or highly polar organic compounds (like glycerol or DMSO). A final wash with brine (saturated aq. NaCl) is crucial as it helps to break emulsions and reduces the solubility of the organic product in the aqueous layer, driving it back into the organic phase.

Q3: My chromene product is a non-crystalline oil. What are my purification options beyond standard column chromatography?

A3: While flash column chromatography is the workhorse of purification, it can be time-consuming and lead to product loss on the stationary phase. For oils, consider these alternatives:

  • Acid-Base Extraction: If your product has an acidic or basic handle, you can use extraction to selectively pull it into the aqueous phase, wash the organic phase to remove neutral impurities, and then readjust the pH of the aqueous phase to recover your product[6][7].

  • Kugelrohr or Short-Path Distillation: If your chromene oil is thermally stable and has a sufficiently low boiling point, distillation under reduced pressure can be an excellent method for removing non-volatile impurities.

  • Preparative Thin-Layer Chromatography (Prep TLC): For small-scale reactions (<100 mg), Prep TLC can be a rapid and effective way to achieve high purity.

  • Co-crystal Formation: It may be possible to form a crystalline salt or co-crystal of your product by adding a suitable counter-ion or co-former, which can then be purified by recrystallization[8].

Q4: What are the key considerations for developing a "green" and efficient work-up procedure?

A4: Green chemistry principles emphasize minimizing waste and using less hazardous materials. Many modern chromene syntheses are designed with this in mind.[9]

  • Solvent Choice: Opt for environmentally benign solvents like ethanol, water, or polyethylene glycol (PEG) when possible[10][11]. Minimize the total volume of solvent used.

  • Catalyst Choice: Using heterogeneous or magnetic catalysts simplifies work-up, as they can be removed by simple filtration or with a magnet, respectively, and often reused[12][13].

  • One-Pot Reactions: Multi-component reactions that proceed in a single step reduce the need for intermediate work-ups and purifications, saving time, solvent, and materials[14][15].

  • Chromatography-Free Purification: Designing reactions that yield a product pure enough to be isolated by simple filtration or recrystallization is a key goal of green synthesis[9][10].

Troubleshooting Guide: From Crude Mixture to Pure Product

This section provides solutions to specific problems encountered during the work-up and purification of chromene compounds.

Problem Encountered Underlying Cause(s) Recommended Solution(s) & Rationale
An emulsion forms during aqueous extraction, and the layers will not separate. - High concentration of surfactants or polar, insoluble byproducts. - The densities of the organic and aqueous phases are too similar.1. Add Brine (Saturated NaCl): This increases the ionic strength and density of the aqueous phase, helping to force separation.[1] 2. Filter through Celite: Pass the entire mixture through a pad of Celite to break up the emulsion physically. 3. Change the Organic Solvent: Add a small amount of a different organic solvent to alter the density and polarity of the organic phase. 4. Centrifugation: If available, centrifuging the mixture can accelerate the separation of layers.
My product is lost during the aqueous work-up. - The chromene derivative has significant water solubility. - The product may have inadvertently been converted to a water-soluble salt during an acid/base wash.1. Back-Extraction: Before discarding any aqueous layers, check them by TLC. If product is present, perform a "back-extraction" by adding fresh organic solvent to the aqueous layer to recover the compound.[16] 2. Minimize Washes: Reduce the number and volume of aqueous washes. 3. Use Brine: Use brine exclusively instead of pure water for washes to decrease the solubility of the organic product in the aqueous phase. 4. pH Adjustment: If an acid/base wash was used, ensure the pH was readjusted correctly to neutralize your product before extraction.
Residual metal catalyst remains after work-up and standard filtration. - The catalyst is homogeneously dissolved and exists as fine colloidal particles. - The catalyst has complexed with the chromene product.1. Specific Aqueous Washes: For copper salts, wash with saturated aqueous NH₄Cl to form a water-soluble blue complex.[17] 2. Filtration through a Scavenging Agent: Filter the crude organic solution through a short plug of silica gel, Celite, or a specialized metal scavenger resin. This can adsorb the polar catalyst residues.[2] 3. Precipitation: In some cases, adding a non-polar solvent like hexane can cause the catalyst or its byproducts (e.g., triphenylphosphine oxide) to precipitate, allowing for removal by filtration.[17]
The crude product solidifies or becomes an intractable goo upon solvent removal. - The product may have a low melting point. - High concentration of polymeric or tarry byproducts.1. Avoid Full Evaporation: Do not rotovap to complete dryness. Leave a small amount of a high-boiling solvent (like toluene) and attempt to triturate or recrystallize directly from this concentrated solution. 2. Trituration: Add a solvent in which your product is insoluble but the impurities are soluble (e.g., cold diethyl ether, pentane). Stir or sonicate the mixture. The product should remain as a solid, which can be collected by filtration. 3. Initial "Goo" Filtration: Dissolve the crude material in a minimal amount of a good solvent (e.g., dichloromethane) and filter it through a silica plug to remove the most insoluble, high-molecular-weight impurities before attempting further purification.[1]
The desired product does not crystallize from solution. - The compound may be an oil at room temperature. - Residual impurities are inhibiting crystal lattice formation. - The chosen solvent system is not optimal.1. Improve Purity: First, ensure the compound is sufficiently pure (>95%) via another method, as impurities are a common cause of crystallization failure. 2. Systematic Solvent Screening: Use small vials to test a range of solvents and solvent mixtures (e.g., ethyl acetate/hexanes, dichloromethane/pentane).[18][19] 3. Slow Crystallization Techniques: Try slow evaporation, vapor diffusion, or solvent layering to encourage the growth of high-quality crystals.[8][20] 4. Scratching & Seeding: Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites. If you have a pure crystal, add a tiny amount ("seed") to the supersaturated solution to initiate crystallization.[8][19]
Visualized Workflows and Protocols
Decision Tree for Chromene Purification Strategy

This diagram outlines a logical pathway for selecting an appropriate work-up and purification strategy based on the characteristics of the reaction and product.

G start Crude Reaction Mixture quench 1. Quench Reaction (e.g., NaHCO3, NH4Cl) start->quench extract 2. Liquid-Liquid Extraction (e.g., EtOAc/Water) quench->extract product_state Is the crude product a solid or an oil? extract->product_state recrystallize Attempt Recrystallization / Trituration product_state->recrystallize Solid chromatography Purify by Flash Column Chromatography product_state->chromatography Oil solid_path Solid oil_path Oil purity_check1 Is product >95% pure? recrystallize->purity_check1 purity_check2 Is product >95% pure? chromatography->purity_check2 purity_check1->chromatography No final_product Final Pure Product purity_check1->final_product Yes purity_check2->recrystallize No, but solidifies purity_check2->final_product Yes

Caption: A decision tree for selecting a purification method.

Experimental Protocol: General Acid-Base Work-up for Catalyst and Byproduct Removal

This protocol describes a standard liquid-liquid extraction sequence to separate neutral chromene products from acidic and basic impurities.

  • Reaction Quench & Solvent Addition:

    • Cool the reaction vessel to room temperature.

    • Quench the reaction appropriately as described in the FAQs.

    • Dilute the crude mixture with an immiscible organic solvent (e.g., ethyl acetate, dichloromethane). The volume should be 2-3 times the reaction volume.

  • Transfer to Separatory Funnel:

    • Transfer the diluted mixture to a separatory funnel of appropriate size.

  • Basic Wash (Removes Acidic Impurities):

    • Add an equal volume of saturated aqueous NaHCO₃ solution.

    • Stopper the funnel, invert, and vent frequently to release any pressure from CO₂ evolution[1].

    • Shake vigorously for 30-60 seconds. Allow the layers to separate fully.

    • Drain the lower aqueous layer.

  • Acidic Wash (Removes Basic Impurities):

    • To the remaining organic layer in the funnel, add an equal volume of dilute (e.g., 1M) aqueous HCl.

    • Shake and vent as before. Allow layers to separate.

    • Drain the lower aqueous layer.

  • Neutral Wash (Removes Water-Soluble Salts):

    • Wash the organic layer with an equal volume of deionized water, followed by a final wash with saturated aqueous NaCl (brine)[7]. The brine wash helps to initiate the drying process.

  • Drying and Concentration:

    • Drain the organic layer into an Erlenmeyer flask.

    • Add a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄), swirl, and let it stand for 10-15 minutes until the solution is clear.

    • Filter or decant the dried solution away from the drying agent into a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude, purified product.

Workflow for Homogeneous Catalyst Removal

This diagram illustrates a general workflow for dealing with soluble catalysts that are not removed by simple filtration.

G start Crude Product in Organic Solvent wash 1. Specific Aqueous Wash (e.g., NH4Cl for Cu, KF for Sn) start->wash check1 TLC/NMR Check: Catalyst Still Present? wash->check1 plug 2. Filter Through Plug (Silica, Celite, or Scavenger Resin) check1->plug Yes end Catalyst-Free Product check1->end No check2 TLC/NMR Check: Catalyst Still Present? plug->check2 chromatography 3. Full Column Chromatography check2->chromatography Yes check2->end No chromatography->end

Caption: A sequential workflow for removing homogeneous catalysts.

References

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Cytotoxic Effects of 2H-Chromene-3-Carbonitriles on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the anticancer potential of novel 2H-chromene-3-carbonitrile derivatives. We will move beyond simple viability assays to construct a multi-faceted, self-validating experimental plan that not only quantifies cytotoxicity but also begins to elucidate the underlying mechanism of action.

Introduction: The Therapeutic Potential of 2H-Chromene-3-Carbonitriles

The 4H-chromene scaffold is a privileged structure in medicinal chemistry, forming the core of many natural and synthetic compounds with a wide array of biological activities.[1][2] Among these, derivatives of 2-amino-4H-chromene-3-carbonitrile have emerged as particularly promising candidates for anticancer drug development.[3][4] These compounds have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines, making them an exciting area of investigation.[1][2][5]

However, the journey from a newly synthesized compound to a viable drug candidate is arduous and requires meticulous validation. The objective of this guide is to present an integrated workflow for assessing the cytotoxic effects of novel this compound compounds, comparing their potency against established chemotherapeutics, and probing their apoptotic mechanism.

Foundational Experimental Design: The Rationale Behind the Strategy

A robust validation strategy relies on a carefully planned experimental design. The choices made at this stage are critical for generating clean, interpretable, and trustworthy data.

  • Strategic Cell Line Selection : It is insufficient to test a novel compound on a single cell line. We recommend a panel of well-characterized human cancer cell lines to assess the breadth and selectivity of the compound's activity. For this guide, we will consider:

    • MCF-7 & T47D (Breast Cancer) : Estrogen receptor-positive (ER+) lines, representing a common breast cancer subtype.[6]

    • MDA-MB-231 (Breast Cancer) : A triple-negative breast cancer (TNBC) line, known for its aggressive phenotype.[1]

    • HepG2 (Hepatocellular Carcinoma) : A widely used model for liver cancer.[3][6]

    • A549 (Lung Cancer) : A common model for non-small cell lung cancer.[7]

  • The Importance of a Benchmark : To contextualize the potency of our novel compounds, a direct comparison with a standard-of-care chemotherapeutic agent is essential. Doxorubicin, a topoisomerase II inhibitor with a broad spectrum of activity, serves as an excellent positive control and benchmark for our study.[7][8][9]

  • Controls are Non-Negotiable : Every experiment must include appropriate controls. A vehicle control (e.g., 0.1% DMSO, the solvent for the compounds) is mandatory to ensure that the observed effects are due to the compound itself and not the solvent.[5] Untreated cells serve as the baseline for normal cell health and proliferation.

Quantifying Cytotoxicity: A Two-Pronged Approach

To establish the cytotoxic profile of the chromene derivatives, we will employ two distinct but complementary assays. This dual-assay approach provides a more complete picture than a single method, as one measures metabolic activity (an indicator of viability) while the other measures membrane integrity (a direct indicator of cytotoxicity).[10]

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric method for assessing cell metabolic activity, which generally correlates with the number of viable cells.[11][12] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6]

Step-by-Step Methodology:

  • Cell Seeding : Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment : Prepare serial dilutions of the this compound derivatives and the Doxorubicin control (e.g., from 0.01 µM to 100 µM). Remove the old media from the cells and add 100 µL of media containing the desired compound concentrations. Include vehicle-only and untreated control wells.

  • Incubation : Incubate the plates for 48 hours under standard cell culture conditions.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.[5]

  • Formazan Solubilization : Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement : Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against the logarithm of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀), the concentration at which 50% of cell growth is inhibited.[11]

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity.[12]

Step-by-Step Methodology:

  • Cell Seeding and Treatment : Follow steps 1 and 2 from the MTT assay protocol in a separate 96-well plate. It is crucial to also include a "maximum LDH release" control by adding a lysis buffer (provided in commercial kits) to a set of untreated wells 30 minutes before the endpoint.

  • Incubation : Incubate for the same 48-hour period.

  • Supernatant Collection : Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.

  • LDH Reaction : Add 50 µL of the LDH reaction mixture (from a commercial kit) to each well containing the supernatant.[12]

  • Incubation and Stop Reaction : Incubate at room temperature for 30 minutes, protected from light. Add 50 µL of the stop solution.[12]

  • Absorbance Measurement : Measure the absorbance at 490 nm.

  • Data Analysis : Calculate cytotoxicity as a percentage of the maximum LDH release control after subtracting background values.

Comparative Analysis: Interpreting the Cytotoxicity Data

The IC₅₀ values derived from the MTT assay provide a quantitative measure of potency. By summarizing this data in a table, we can directly compare the novel compounds to each other and to the Doxorubicin benchmark.

CompoundCancer TypeMCF-7 IC₅₀ (µM)T47D IC₅₀ (µM)MDA-MB-231 IC₅₀ (µM)HepG2 IC₅₀ (µM)A549 IC₅₀ (µM)
Chromene-A Breast/Liver/Lung1.82.55.23.14.5
Chromene-B Breast/Liver/Lung15.622.118.935.428.3
Chromene-C Breast/Liver/Lung0.9 1.2 2.1 1.5 1.8
Doxorubicin Breast/Liver/Lung2.5[7]0.2[7]>1012.2[7]>20[7]
(Note: Data is hypothetical for illustrative purposes but reflects plausible experimental outcomes. Doxorubicin values are representative ranges from literature.)

Key Insights from the Data:

  • Potency : Chromene-C demonstrates the highest potency across all cell lines, with IC₅₀ values often superior to or comparable with Doxorubicin.[1]

  • Spectrum of Activity : Chromene-C shows broad-spectrum activity, whereas Doxorubicin is less effective against the MDA-MB-231 and A549 lines in this hypothetical example.

  • Structure-Activity Relationship (SAR) : The significant difference in potency between Chromene-A, B, and C suggests that small structural modifications can drastically alter cytotoxic activity. This is a critical insight for guiding future chemical synthesis and optimization.

Elucidating the Mechanism of Action: Is it Apoptosis?

After confirming cytotoxicity, the next logical question is how these compounds kill cancer cells. Chromene derivatives are often reported to induce apoptosis, or programmed cell death.[5][13][14] We can validate this using flow cytometry for a quantitative assessment and Western blotting for molecular confirmation.

Protocol 3: Apoptosis Detection via Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay is a gold standard for detecting apoptosis.[15][16][17] In early apoptosis, the cell membrane flips phosphatidylserine (PS) to the outer leaflet, where it can be detected by fluorescently-labeled Annexin V. In late apoptosis or necrosis, the membrane becomes permeable, allowing the DNA-binding dye PI to enter the cell.[15]

Step-by-Step Methodology:

  • Cell Culture : Seed cells in 6-well plates and treat with the IC₅₀ concentration of the most potent compound (Chromene-C) and Doxorubicin for 24 hours. Include vehicle-treated cells as a negative control.

  • Cell Harvesting : Collect both adherent and floating cells. Wash with cold PBS.

  • Staining : Resuspend cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation : Incubate for 15 minutes at room temperature in the dark.

  • Analysis : Add 400 µL of Binding Buffer and analyze immediately on a flow cytometer.[16]

Interpreting the Results:

  • Viable Cells : Annexin V-negative and PI-negative.

  • Early Apoptotic Cells : Annexin V-positive and PI-negative.

  • Late Apoptotic/Necrotic Cells : Annexin V-positive and PI-positive. A significant increase in the Annexin V-positive populations in Chromene-C-treated cells compared to the vehicle control would strongly suggest apoptosis induction.[14]

Protocol 4: Western Blot for Key Apoptotic Markers

To confirm the apoptotic pathway at the molecular level, we use Western blotting to detect the cleavage of key effector proteins.[18][19] The activation of caspases, particularly caspase-3, and the subsequent cleavage of its substrate, Poly (ADP-ribose) polymerase (PARP), are hallmarks of apoptosis.[18]

Step-by-Step Methodology:

  • Protein Extraction : Treat cells as in the flow cytometry protocol. Lyse the cells and quantify total protein concentration.

  • SDS-PAGE : Separate 20-30 µg of protein per sample on a polyacrylamide gel.

  • Protein Transfer : Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting : Block the membrane and probe with primary antibodies against Cleaved Caspase-3, Cleaved PARP, and a loading control (e.g., β-Actin).

  • Detection : Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

Expected Outcome: The appearance of bands corresponding to the cleaved (active) forms of Caspase-3 and PARP in lanes from Chromene-C-treated cells, but not in the vehicle control, provides definitive molecular evidence of apoptosis.

Visualizing the Scientific Process

Diagrams are essential for communicating complex workflows and biological pathways clearly.

Integrated Experimental Workflow

The following diagram outlines the entire validation process, from initial screening to mechanistic confirmation.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Future Directions start Synthesize Novel 2H-Chromene-3-Carbonitriles select_cells Select Panel of Cancer Cell Lines (MCF-7, A549, etc.) start->select_cells assay_setup Seed Cells & Treat with Compounds + Controls select_cells->assay_setup mt_assay MTT Assay (Metabolic Activity) assay_setup->mt_assay ldh_assay LDH Assay (Membrane Integrity) assay_setup->ldh_assay ic50 Calculate IC50 Values & Compare Potency mt_assay->ic50 ldh_assay->ic50 select_potent Select Lead Compound (e.g., Chromene-C) ic50->select_potent flow_cytometry Flow Cytometry (Annexin V / PI Staining) select_potent->flow_cytometry western_blot Western Blot Analysis (Cleaved Caspase-3, Cleaved PARP) select_potent->western_blot apoptosis_confirm Confirm Apoptosis as Mechanism of Death flow_cytometry->apoptosis_confirm western_blot->apoptosis_confirm pathway Pathway Analysis (e.g., Bcl-2 family) apoptosis_confirm->pathway invivo In Vivo Xenograft Model Studies pathway->invivo G cluster_0 cluster_1 cluster_2 compound This compound (e.g., Chromene-C) bcl2 Bcl-2 compound->bcl2 Inhibition mito Mitochondrion bcl2->mito Prevents Pore Formation cyt_c Cytochrome c Release mito->cyt_c MOMP cas9 Caspase-9 (Initiator) cyt_c->cas9 Activates cas3 Caspase-3 (Effector) cas9->cas3 Activates parp PARP cas3->parp Cleaves apoptosis Apoptosis cas3->apoptosis cleaved_parp Cleaved PARP parp->cleaved_parp cleaved_parp->apoptosis

References

A Comparative Analysis of the Biological Activities of 2H-Chromene and 4H-Chromene Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of heterocyclic compounds, chromene scaffolds stand out for their remarkable prevalence in natural products and their diverse pharmacological activities. The two major isomers, 2H-chromene and 4H-chromene, form the foundation for a vast array of synthetic derivatives with significant therapeutic potential. This guide provides a comparative study of the biological activities of these two isomeric classes, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data and mechanistic insights. Our exploration will delve into their anticancer, antimicrobial, and enzyme-inhibiting properties, elucidating the subtle yet critical structural differences that dictate their biological profiles.

The Structural Dichotomy: 2H- vs. 4H-Chromene

The fundamental difference between 2H- and 4H-chromenes lies in the position of the sp³-hybridized carbon atom within the pyran ring. In 2H-chromenes, this carbon is at position 2, adjacent to the oxygen atom, while in 4H-chromenes, it is at position 4. This seemingly minor variation significantly influences the molecule's overall geometry, electronic distribution, and, consequently, its interaction with biological targets.

Anticancer Activity: A Tale of Two Isomers

Both 2H- and 4H-chromene analogs have demonstrated significant potential as anticancer agents, albeit often through different mechanisms of action.[1][2]

4H-Chromene Analogs: Disruptors of the Cytoskeleton

A significant body of research has highlighted the role of 4H-chromene derivatives as potent inhibitors of tubulin polymerization.[3][4] By binding to the colchicine site on β-tubulin, these compounds disrupt the dynamic instability of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[3] This disruption leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis.[1]

A plausible signaling pathway for the anticancer activity of 4H-chromene analogs is depicted below:

G cluster_cell Cancer Cell 4H_Chromene 4H-Chromene Analog Tubulin Tubulin Dimers 4H_Chromene->Tubulin Inhibits polymerization Microtubules Microtubule Disruption G2M_Arrest G2/M Cell Cycle Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Caspase_Activation Caspase Activation Apoptosis->Caspase_Activation Bcl2_Down Bcl-2 Downregulation Apoptosis->Bcl2_Down Bax_Up Bax Upregulation Apoptosis->Bax_Up

Anticancer mechanism of 4H-chromene analogs.
2H-Chromene Analogs: Inducers of Apoptosis through Diverse Pathways

While some 2H-chromenes may also affect microtubule dynamics, their anticancer activity is more frequently associated with the direct induction of apoptosis through caspase activation, independent of significant cell cycle arrest.[5][6] For instance, 2-aryl-3-nitro-2H-chromenes have been shown to be potent inducers of apoptosis in breast cancer cell lines.[5] The mechanism often involves the intrinsic apoptotic pathway, characterized by the regulation of Bcl-2 family proteins and subsequent activation of caspase-9 and caspase-3.

A generalized signaling pathway for the apoptotic activity of 2H-chromene analogs is illustrated below:

G cluster_cell Cancer Cell 2H_Chromene 2H-Chromene Analog Bcl2_Family Modulation of Bcl-2 Family Proteins 2H_Chromene->Bcl2_Family Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bcl2_Family->Mitochondrion Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase3_Activation Caspase-3 Activation Apoptosome->Caspase3_Activation Apoptosis Apoptosis Caspase3_Activation->Apoptosis

Apoptotic pathway induced by 2H-chromene analogs.
Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activity of representative 2H- and 4H-chromene analogs against various cancer cell lines. It is important to note that direct comparisons are most valid when the assays are performed under identical conditions.

Compound ClassRepresentative AnalogCancer Cell LineIC₅₀ (µM)Reference
2H-Chromene 8-methoxy-3-nitro-2-(4-chlorophenyl)-2H-chromeneMCF-7 (Breast)0.2[5]
6-bromo-3-nitro-8-ethoxy-2H-chromeneK562 (Leukemia)<20[7]
4H-Chromene 2-amino-4-(3-bromo-4,5-dimethoxyphenyl)-7-(dimethylamino)-4H-chromene-3-carbonitrileJurkat (T-cell leukemia)<1[8]
2-amino-4-(3-nitrophenyl)-4H-benzo[h]chromene-3-carbonitrileHCT-116 (Colon)0.3-3.78 (range)[1][8]
Crolibulin™Advanced solid tumorsIn clinical trials[2]

*Exact IC₅₀ value not specified in the abstract, but activity is noted in the given range.

Antimicrobial Activity: A Broad Spectrum of Action

Both 2H- and 4H-chromene derivatives have been extensively investigated for their antimicrobial properties against a wide range of bacteria and fungi.[1][9][10] The mechanism of their antimicrobial action is often attributed to their ability to disrupt cell membrane integrity, inhibit essential enzymes, or interfere with nucleic acid synthesis.

Comparative Antimicrobial Data

The table below presents a comparison of the antimicrobial activity of selected 2H- and 4H-chromene analogs. The Minimum Inhibitory Concentration (MIC) is a standard measure of antimicrobial efficacy.

Compound ClassRepresentative AnalogMicroorganismMIC (µg/mL)Reference
2H-Chromene 2-amino-4H-benzo[h]chromenesStaphylococcus aureus9.3[1][8]
2-amino-4H-benzo[h]chromenesGram-positive bacteria & fungi0.007-0.49[1][8]
4H-Chromene 2-amino-4H-chromene derivativeEscherichia coliNot specified[10]
2-amino-4H-chromene derivativeBacillus subtilisNot specified[10]
Azo-substituted 4H-chromeneStaphylococcus aureus0.007-3.9[11]
Azo-substituted 4H-chromeneCandida albicans0.007-3.9[11]

Enzyme Inhibition: Targeting Key Pathological Mediators

The chromene scaffold has proven to be a versatile template for the design of potent and selective enzyme inhibitors.

  • Cyclooxygenase-2 (COX-2) Inhibition: Certain 2-phenyl-4H-chromen-4-one derivatives have been identified as selective COX-2 inhibitors, a key target in anti-inflammatory drug development.[12][13][14] The selectivity for COX-2 over COX-1 is crucial for reducing the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).

  • Carbonic Anhydrase (CA) Inhibition: Both 2H- and 7H-furo-chromene derivatives have shown selective inhibitory activity against tumor-associated carbonic anhydrase isoforms IX and XII, which are involved in pH regulation and tumor progression.[13]

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are step-by-step methodologies for key assays used to evaluate the biological activities of chromene analogs.

Protocol 1: MTT Assay for Cytotoxicity

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well tissue culture plates

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Test compounds (chromene analogs) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the chromene analogs in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

G Start Seed Cells in 96-well Plate Incubate_24h Incubate 24h Start->Incubate_24h Treat_Cells Treat with Chromene Analogs Incubate_24h->Treat_Cells Incubate_48_72h Incubate 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Add Solubilization Solution Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance End Calculate IC₅₀ Read_Absorbance->End

Workflow for the MTT cytotoxicity assay.
Protocol 2: Agar Well Diffusion Assay for Antimicrobial Activity

This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.

Materials:

  • Petri dishes with appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi)

  • Bacterial or fungal culture

  • Sterile cotton swabs

  • Sterile cork borer (6-8 mm diameter)

  • Test compounds (chromene analogs) dissolved in a suitable solvent

  • Positive control (standard antibiotic/antifungal)

  • Negative control (solvent)

Procedure:

  • Inoculation: Inoculate the surface of the agar plate evenly with the microbial culture using a sterile cotton swab.

  • Well Preparation: Create wells in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters. A larger diameter indicates greater antimicrobial activity.

G Start Inoculate Agar Plate with Microbe Create_Wells Create Wells in Agar Start->Create_Wells Add_Samples Add Test Compounds & Controls to Wells Create_Wells->Add_Samples Incubate Incubate at Optimal Temperature Add_Samples->Incubate Measure_Zones Measure Zones of Inhibition Incubate->Measure_Zones End Compare with Controls Measure_Zones->End

Workflow for the agar well diffusion assay.

Conclusion

The comparative analysis of 2H- and 4H-chromene analogs reveals a fascinating interplay between structure and biological function. While both isomeric scaffolds provide a fertile ground for the development of new therapeutic agents, their distinct spatial arrangements lead to different primary mechanisms of action. 4H-chromenes have emerged as potent anticancer agents primarily through their interaction with tubulin, while 2H-chromenes often exert their cytotoxic effects through more direct apoptotic pathways. Both classes exhibit a broad spectrum of antimicrobial activity and the potential for selective enzyme inhibition.

The choice between a 2H- or 4H-chromene backbone for drug design should be guided by the specific biological target and the desired therapeutic outcome. Further structure-activity relationship (SAR) studies, particularly those involving direct comparisons of isomeric pairs with identical substitution patterns, will be invaluable in refining our understanding and unlocking the full therapeutic potential of these remarkable heterocyclic compounds.

References

Confirming the structure of novel chromene derivatives using 2D NMR techniques

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist in the field of analytical chemistry, I've witnessed firsthand the pivotal role of Nuclear Magnetic Resonance (NMR) spectroscopy in the rapid advancement of drug discovery. Novel heterocyclic compounds, such as chromene derivatives, form the backbone of many modern therapeutic agents. Their biological activity is intrinsically tied to their precise three-dimensional structure. While 1D NMR provides a foundational sketch, it often falls short in the face of complex substitution patterns, stereoisomerism, and the subtle electronic effects inherent to the chromene scaffold.

This guide is designed for researchers and drug development professionals who seek to move beyond basic spectral interpretation. Here, we will dissect the strategic application of a suite of two-dimensional (2D) NMR experiments—COSY, HSQC, HMBC, and NOESY/ROESY—to unambiguously confirm the constitution and configuration of novel chromene derivatives. We will move beyond a simple recitation of techniques, focusing instead on the logic behind experimental selection and the synergistic power of combining these datasets to build an unassailable structural proof.

The Challenge: Why 1D NMR Is Not Enough for Novel Chromenes

The chromene core, a benzopyran system, presents specific structural elucidation challenges. The presence of multiple aromatic protons, coupled aliphatic protons on the pyran ring, and potentially numerous substituents leads to significant signal overlap in a 1D ¹H NMR spectrum.[1][2] Furthermore, crucial quaternary carbons, such as the C-2 atom in many 2,2-disubstituted chromenes, are silent in ¹H and DEPT experiments, leaving gaps in the structural puzzle.[3] Differentiating between constitutional isomers (e.g., 5- vs. 7-methoxy substitution) or determining the relative stereochemistry of substituents at chiral centers can be impossible with 1D data alone.[1] This is where the resolving power of 2D NMR becomes indispensable.

The core principle of 2D NMR is to spread spectral information across two frequency dimensions, revealing correlations between nuclei that are either scalar (J-coupled) or dipolar (through-space) coupled.[4][5] This allows us to build a comprehensive picture of the molecular framework, bond by bond.

The Strategic Workflow

A systematic approach is critical for efficient and accurate structure elucidation. The following workflow outlines a field-proven strategy for analyzing a novel chromene derivative.

G cluster_0 Step 1: Foundational Analysis cluster_1 Step 2: Mapping the Proton Network cluster_2 Step 3: Linking Protons to Carbons cluster_3 Step 4: Assembling the Carbon Skeleton cluster_4 Step 5: Defining 3D Stereochemistry P1 Acquire High-Quality 1D ¹H & ¹³C Spectra P2 DEPT-135 / DEPT-90 (Identify CH, CH₂, CH₃) P1->P2 Initial Carbon Typing P3 COSY (¹H-¹H Correlations) P2->P3 Proceed to 2D P3_desc Identifies neighboring protons, establishes spin systems (e.g., aromatic ring patterns, aliphatic chains). P3->P3_desc P4 HSQC (¹H-¹³C One-Bond Correlations) P3->P4 P4_desc Assigns carbons directly attached to protons. Confirms CH, CH₂, CH₃ groups. P4->P4_desc P5 HMBC (¹H-¹³C Long-Range Correlations) P4->P5 P5_desc Connects fragments across quaternary carbons and heteroatoms. Key for placing substituents. P5->P5_desc P6 NOESY / ROESY (¹H-¹H Through-Space Correlations) P5->P6 P6_desc Determines spatial proximity. Crucial for relative stereochemistry and conformational analysis. P6->P6_desc

Caption: Systematic workflow for 2D NMR-based structure elucidation.

Technique Comparison and Data Interpretation

To illustrate the power of this workflow, let's consider a hypothetical novel chromene derivative: (4R,4'S)-4'-(4-methoxyphenyl)-2,2-dimethyl-3',4'-dihydro-2H,2'H-[4,6'-bichromen]-7-ol .

Technique Information Gained Application to Hypothetical Chromene
COSY Reveals proton-proton (¹H-¹H) couplings, typically over 2-3 bonds.[6]- Identifies the ABX spin system of the aromatic protons on Ring A. - Shows the coupling between H-3 and H-4 on Ring A'. - Confirms isolated spin systems, like the two methyl groups at C-2.
HSQC Correlates each proton directly to the carbon it is attached to (¹H-¹³C one-bond correlation).[6]- Unambiguously assigns the chemical shifts of all protonated carbons (e.g., C-5, C-6, C-8, C-3', C-4', etc.). - Distinguishes between CH, CH₂, and CH₃ groups based on DEPT information.
HMBC Shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds).[6]- Crucial for assembly : A correlation from the methyl protons (H-11/H-12) to C-2 and C-3 confirms their position. - A correlation from H-5 to the quaternary C-4 and C-8a connects the pyran and benzene rings of Ring A. - Correlations from H-4' to carbons in the methoxyphenyl ring confirm the substitution pattern.
NOESY/ROESY Reveals protons that are close in space (<5 Å), irrespective of bonding.[7][8]- Key for Stereochemistry : An NOE correlation between H-4' (on Ring A') and the ortho protons of the methoxyphenyl ring would confirm their cis relationship. - An NOE between H-5 (on Ring A) and H-4' would establish the relative orientation of the two chromene units.

Experimental Protocols: A Practical Guide

The following are generalized, step-by-step methodologies for acquiring high-quality 2D NMR data, which should be adapted based on the specific instrument and sample concentration.[9][10][11]

General Sample Preparation
  • Dissolution : Dissolve 5-10 mg of the purified chromene derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure no undissolved material is present.[6]

  • Filtration : Filter the solution through a glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

  • Shimming : After inserting the sample into the spectrometer, perform automatic or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

Protocol 1: COSY (Correlation Spectroscopy)
  • Load Standard Parameters : Select a standard gradient-selected COSY experiment (e.g., cosygpqf on Bruker systems).[6]

  • Set Spectral Width : Set the spectral width (sw) in both dimensions (F1 and F2) to cover all proton signals observed in the 1D ¹H spectrum.[9]

  • Acquisition Parameters :

    • Number of Scans (ns) : Set to 2 or 4 for a moderately concentrated sample.

    • Increments (t1) : Set the number of increments in the indirect dimension (F1) to 256 or 512. Higher values increase resolution but also experiment time.

    • Relaxation Delay (d1) : Use a relaxation delay of 1.5-2.0 seconds.

  • Processing : Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation. Symmetrize the spectrum if necessary.

Protocol 2: HSQC (Heteronuclear Single Quantum Coherence)
  • Load Standard Parameters : Select a standard sensitivity-enhanced, gradient-selected HSQC experiment (e.g., hsqcedetgpsisp2.3 on Bruker systems). This version also provides editing to differentiate CH/CH₃ from CH₂ signals.

  • Set Spectral Widths :

    • F2 (¹H dimension) : Set to the same width as the 1D ¹H spectrum.[9]

    • F1 (¹³C dimension) : Set to cover the expected range for carbons in the chromene derivative (e.g., 0-170 ppm).

  • Acquisition Parameters :

    • Number of Scans (ns) : Typically 2-8 scans per increment, depending on concentration.

    • Increments (t1) : Use 128-256 increments for routine analysis.

    • ¹J(CH) Coupling Constant : Set the evolution delay based on an average one-bond C-H coupling constant, typically ~145 Hz.[12]

  • Processing : Apply a squared sine-bell window function in F2 and a sine-bell function in F1 before Fourier transformation.

Protocol 3: HMBC (Heteronuclear Multiple Bond Correlation)
  • Load Standard Parameters : Select a standard gradient-selected HMBC experiment (e.g., hmbcgplpndqf on Bruker systems).

  • Set Spectral Widths : Same as for the HSQC experiment.[9]

  • Acquisition Parameters :

    • Number of Scans (ns) : This is a less sensitive experiment; use 8-32 scans per increment.

    • Increments (t1) : Use 256-512 increments.

    • Long-Range Coupling Constant : Optimize the evolution delay for an average long-range coupling of 7-8 Hz. This value is a compromise to observe both two- and three-bond correlations.[6]

  • Processing : Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.

Protocol 4: NOESY (Nuclear Overhauser Effect Spectroscopy)
  • Load Standard Parameters : Select a standard phase-sensitive gradient-selected NOESY experiment (e.g., noesygpph on Bruker systems).

  • Set Spectral Width : Set the spectral width in both dimensions to cover all proton signals.[9]

  • Acquisition Parameters :

    • Number of Scans (ns) : Use 8-16 scans per increment.

    • Increments (t1) : Use 256-512 increments.

    • Mixing Time (d8) : This is a critical parameter. For small to medium-sized molecules like chromenes (MW < 700), a mixing time of 500-800 ms is a good starting point.[7]

  • Processing : Apply a squared sine-bell window function in both dimensions before Fourier transformation.

Note on ROESY: For molecules in the intermediate molecular weight range (roughly 700-1200 Da), the NOE can be zero or very weak. In such cases, a ROESY experiment is the better choice as the ROE is always positive.[7][13]

Case Study: Piecing Together the Puzzle

Let's apply these techniques to our hypothetical chromene.

G cluster_A Ring A cluster_B Ring A' cluster_C Ring B' A_H5 H-5 A_H6 H-6 A_H5->A_H6 COSY A_C4 C-4 (Quat.) A_H5->A_C4 A_C7 C-7 (Quat.) A_H5->A_C7 A_C8a C-8a (Quat.) A_H5->A_C8a B_H4 H-4' A_H5->B_H4 A_H8 H-8 A_H6->A_H8 A_C11_12 H-11/12 (Me) A_C11_12->A_C4 HMBC B_H3_ax H-3'ax B_H3_eq H-3'eq B_H3_ax->B_H3_eq B_H3_ax->B_H4 B_H3_eq->B_H4 B_H4->A_C4 C_H_ortho H-ortho B_H4->C_H_ortho B_H4->C_H_ortho NOESY C_OMe OMe

References

A Comparative Guide to the Efficacy of Synthetic 2H-Chromene-3-carbonitriles and Natural Products

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of drug discovery and development, the quest for novel, efficacious, and safe therapeutic agents is paramount. This guide provides a comprehensive comparison of the biological efficacy of a promising class of synthetic compounds, 2H-chromene-3-carbonitriles, with that of structurally related natural products. As researchers and drug development professionals, understanding the nuances of these compound classes, from their synthesis and sourcing to their mechanisms of action and biological activities, is crucial for making informed decisions in preclinical and clinical development.

This guide is structured to provide an in-depth, objective analysis, grounded in scientific literature and established experimental protocols. We will delve into the anticancer, antimicrobial, antioxidant, and anti-inflammatory properties of both synthetic and natural chromene-containing compounds, presenting available quantitative data and detailed methodologies for their evaluation.

The Contenders: Synthetic vs. Natural Chromenes

Synthetic 2H-Chromene-3-carbonitriles: This class of compounds is characterized by a 2H-chromene core functionalized with a carbonitrile group at the 3-position. Their synthesis is often achieved through efficient and versatile multicomponent reactions, allowing for the generation of a diverse library of derivatives with tailored functionalities.[1][2][3][4] This synthetic accessibility is a significant advantage, enabling systematic structure-activity relationship (SAR) studies to optimize potency and selectivity.

Natural Products with a Chromene Scaffold: The chromene (or benzopyran) ring is a privileged structure found in a vast array of natural products, including flavonoids, coumarins, and tocopherols (Vitamin E).[5][6][7][8] These compounds are isolated from various plant and fungal sources and have a long history of use in traditional medicine.[8] Their biological activities are well-documented, though their isolation and purification can be more complex and less scalable than synthetic routes.

Anticancer Efficacy: A Battle for Cellular Control

The chromene scaffold is a common feature in many compounds exhibiting potent anticancer activity.[9][10][11] Both synthetic 2H-chromene-3-carbonitriles and natural chromene derivatives have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis through various mechanisms.[9][12][13]

Comparative Anticancer Activity Data

While direct head-to-head studies are limited, the available literature provides valuable insights into the cytotoxic potential of these compound classes against various cancer cell lines.

Compound ClassSpecific Derivative(s)Cancer Cell Line(s)Reported IC50 ValuesReference(s)
Synthetic 2H-Chromene-3-carbonitriles 2-amino-4-(nitroalkyl)-4H-chromene-3-carbonitrilesMDA-MB-231, MCF-7, T47D (Breast)3.46–18.76 µg/mL[14]
2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromene derivativesVarious human tumor cells< 1 µM[15]
1H-benzo[f]chromene derivativesMCF-7, HCT-116, HepG-20.3 to 3.78 µg/mL[15][16]
Natural Chromene Derivatives Coumarin derivativesA549 (Lung)Varies by derivative[17]
Flavonoids (e.g., Quercetin)VariousVaries by derivative[18]
Psoralidin (a natural chromene)Gastric, colon, breastPotent cytotoxic effects[9]

Expert Insights: The synthetic 2H-chromene-3-carbonitriles often exhibit potent cytotoxicity with IC50 values in the low micromolar and even nanomolar range.[15] The ability to readily modify their structure allows for the optimization of activity against specific cancer types, including aggressive forms like triple-negative breast cancer (TNBC).[13] Natural products like coumarins and flavonoids also demonstrate significant anticancer effects, often through multiple mechanisms of action.[17] However, their potency can be more variable depending on the specific natural product.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for assessing the cytotoxic effects of potential anticancer agents. Its principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals. The intensity of the purple color is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density to ensure they are in the exponential growth phase during the assay.

  • Compound Treatment: After allowing the cells to adhere overnight, treat them with serial dilutions of the test compounds (both synthetic and natural) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Following the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting a dose-response curve.

MTT_Assay_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well Plate compound_prep 2. Prepare Serial Dilutions of Compounds treat_cells 3. Treat Cells with Compounds compound_prep->treat_cells add_mtt 4. Add MTT Reagent treat_cells->add_mtt incubate 5. Incubate (2-4 hours) add_mtt->incubate solubilize 6. Solubilize Formazan Crystals incubate->solubilize read_absorbance 7. Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability 8. Calculate % Viability & IC50 read_absorbance->calculate_viability

Caption: Workflow of the MTT cytotoxicity assay.

Antimicrobial Efficacy: Combating Microbial Resistance

The rise of antimicrobial resistance necessitates the discovery of novel antimicrobial agents. Chromene derivatives, both synthetic and natural, have emerged as promising candidates in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[12][19][20]

Comparative Antimicrobial Activity Data

The following table summarizes the reported minimum inhibitory concentrations (MICs) for various chromene derivatives against different microbial strains.

Compound ClassSpecific Derivative(s)Microbial Strain(s)Reported MIC Values (µg/mL)Reference(s)
Synthetic Chromenes Chromene-based azo chromophoresS. aureus, E. coli, Fungi0.007 to 3.9[21]
Coumarin derivativesS. aureus, E. coli, KlebsiellaVaries by derivative[22]
Natural Chromenes Aegelinol and AgasyllinS. aureus, S. typhi, E. cloacae16 - 125[23]
Coumarin derivatives from Lime PeelB. cereus, S. aureus, M. luteusVaries by derivative[24]

Expert Insights: Synthetic chromene derivatives have demonstrated remarkable potency against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting MIC values in the sub-microgram per milliliter range.[21] This highlights the potential of synthetic chemistry to fine-tune antimicrobial activity. Natural coumarins also possess significant antibacterial properties, though their efficacy can be more moderate.[23] A key advantage of some chromene derivatives is their potential to overcome existing resistance mechanisms in bacteria.[12]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Step-by-Step Methodology:

  • Prepare Inoculum: Culture the microbial strain overnight and then dilute it to a standardized concentration (e.g., 0.5 McFarland standard).

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in a 96-well microplate containing appropriate growth medium.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbes with no compound) and a negative control (medium only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Broth_Microdilution_Workflow cluster_setup Setup cluster_assay Assay cluster_analysis Analysis prep_inoculum 1. Prepare Standardized Microbial Inoculum serial_dilutions 2. Prepare Serial Dilutions of Compounds in 96-well Plate inoculate 3. Inoculate Wells with Microbes serial_dilutions->inoculate incubate 4. Incubate (18-24 hours) inoculate->incubate read_mic 5. Determine MIC (Lowest Concentration with No Visible Growth) incubate->read_mic

Caption: Workflow of the Broth Microdilution Assay for MIC Determination.

Antioxidant Capacity: Quenching Reactive Oxygen Species

Both synthetic and natural chromene derivatives are recognized for their antioxidant properties, which are crucial in combating oxidative stress-related diseases.[25]

Comparative Antioxidant Activity Data

The antioxidant capacity is often evaluated using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Compound ClassAssayReported ActivityReference(s)
Synthetic 2H-Chromene-3-carbonitriles DPPH, H2O2Promising antioxidant potential[26]
Natural Chromene Derivatives (Flavonoids, Coumarins) DPPH, ABTS, FRAPHigh antioxidant activity[23][27]

Expert Insights: Natural products, particularly flavonoids and coumarins, are well-established as potent antioxidants.[27] Their structures often contain multiple hydroxyl groups that can readily donate hydrogen atoms to neutralize free radicals. Synthetic chromenes also exhibit antioxidant activity, and their potential can be modulated through chemical modifications.[26]

Experimental Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow.

Step-by-Step Methodology:

  • Prepare Solutions: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol) and various concentrations of the test compounds.

  • Reaction Mixture: In a 96-well plate, mix the DPPH solution with the test compound solutions. Include a control (DPPH solution with solvent) and a standard antioxidant (e.g., ascorbic acid or Trolox).

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at a specific wavelength (around 517 nm).

  • Calculate Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

DPPH_Assay_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Analysis prep_solutions 1. Prepare DPPH and Compound Solutions mix_reagents 2. Mix DPPH and Compound in 96-well Plate prep_solutions->mix_reagents incubate 3. Incubate in Dark (30 min) mix_reagents->incubate read_absorbance 4. Read Absorbance (~517 nm) incubate->read_absorbance calculate_activity 5. Calculate % Scavenging Activity read_absorbance->calculate_activity

Caption: Workflow of the DPPH Radical Scavenging Assay.

Anti-inflammatory Effects: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases. Chromene derivatives have shown promise as anti-inflammatory agents by modulating key inflammatory pathways.[28][29][30][31][32]

Comparative Anti-inflammatory Activity Data

The anti-inflammatory effects are often assessed by measuring the inhibition of pro-inflammatory cytokines like TNF-α and IL-6 in stimulated immune cells.

Compound ClassCell ModelEffectReference(s)
Synthetic 2-phenyl-4H-chromen-4-one derivatives RAW264.7 macrophagesInhibition of NO, IL-6, and TNF-α production[28][29]
Natural Chromene Derivatives (Flavonoids) RAW264.7 macrophagesInhibition of pro-inflammatory cytokine production[28]

Expert Insights: Both synthetic and natural chromene derivatives have demonstrated the ability to suppress the production of key pro-inflammatory mediators.[28][29] Synthetic derivatives offer the advantage of targeted design to inhibit specific inflammatory pathways, such as the TLR4/MAPK signaling pathway.[28][29] Natural flavonoids are also well-known for their anti-inflammatory properties, often attributed to their antioxidant and enzyme-inhibiting activities.

Experimental Protocol: Inhibition of TNF-α and IL-6 Production

This cell-based assay quantifies the ability of a compound to inhibit the production of the pro-inflammatory cytokines TNF-α and IL-6 from immune cells, such as macrophages, stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Step-by-Step Methodology:

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for a short period (e.g., 1-2 hours).

  • LPS Stimulation: Stimulate the cells with LPS to induce an inflammatory response. Include an unstimulated control and an LPS-only control.

  • Incubation: Incubate the cells for a specified time (e.g., 24 hours) to allow for cytokine production.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration compared to the LPS-only control.

Anti_Inflammatory_Assay_Workflow cluster_setup Cell Culture & Treatment cluster_incubation_collection Incubation & Collection cluster_analysis Analysis culture_cells 1. Culture Macrophages in 96-well Plate pretreat 2. Pre-treat with Compounds culture_cells->pretreat stimulate 3. Stimulate with LPS pretreat->stimulate incubate 4. Incubate (24 hours) stimulate->incubate collect_supernatant 5. Collect Supernatant incubate->collect_supernatant elisa 6. Quantify TNF-α & IL-6 via ELISA collect_supernatant->elisa calculate_inhibition 7. Calculate % Inhibition elisa->calculate_inhibition

Caption: Workflow for Measuring Inhibition of TNF-α and IL-6 Production.

Conclusion: A Synergistic Future

This comparative guide highlights that both synthetic 2H-chromene-3-carbonitriles and natural products containing the chromene scaffold are rich sources of biologically active compounds with significant therapeutic potential.

  • Synthetic 2H-chromene-3-carbonitriles offer the distinct advantage of tunability and accessibility . The ability to rapidly generate diverse libraries of these compounds through multicomponent synthesis allows for the fine-tuning of their biological activities and the optimization of their pharmacokinetic properties. This makes them highly attractive for targeted drug discovery programs.

  • Natural chromene derivatives provide a foundation of proven biological activity and structural diversity . Their long history of use in traditional medicine and their presence in our diet underscore their general safety profile. They continue to serve as invaluable lead compounds and sources of inspiration for the design of novel synthetic analogs.

Ultimately, the choice between a synthetic or natural product approach is not mutually exclusive. A synergistic strategy, where the structural motifs of potent natural products inspire the design of novel, more effective synthetic derivatives, holds the greatest promise for the future of drug development. The detailed experimental protocols provided in this guide serve as a robust framework for researchers to objectively evaluate and compare the efficacy of these exciting classes of compounds, paving the way for the next generation of therapeutics.

References

Comparative docking analysis of different 2H-chromene-3-carbonitrile isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Comparative Docking Analysis of 2H-Chromene-3-Carbonitrile Isomers as Potential ERα Modulators

This guide provides a comprehensive walkthrough of a comparative molecular docking analysis for different isomers of this compound, a scaffold of significant interest in medicinal chemistry. We will explore the rationale behind experimental choices, provide detailed protocols, and interpret the resulting data to derive meaningful structure-activity relationships (SAR). The focus is to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights required to perform and understand such computational studies.

The 2H-chromene core is a privileged heterocyclic structure found in many natural and synthetic compounds.[1][2] Derivatives of this scaffold are known to exhibit a wide array of biological activities, including anticancer, antiviral, anti-inflammatory, and antibacterial properties.[3][4][5][6] The 2-imino-2H-chromene-3-carbonitrile variant, in particular, serves as a versatile building block for more complex therapeutic agents.[4]

In drug discovery, even subtle changes in a molecule's structure, such as the position of a functional group (isomerism), can dramatically alter its binding affinity and efficacy towards a biological target. Comparative docking analysis is a powerful in silico technique that allows us to predict and rationalize these differences at a molecular level before committing resources to chemical synthesis and in vitro testing.[7][8][9][10]

For this guide, we will perform a comparative analysis of four distinct this compound isomers against Estrogen Receptor Alpha (ERα) , a well-validated and critical target in the treatment of hormone-dependent breast cancer.[11] Certain chromene derivatives have already shown promise as selective estrogen receptor degraders (SERDs), making this a highly relevant target for our investigation.[11]

Experimental Design: Target and Ligand Selection

The foundation of a meaningful docking study lies in the careful selection of the protein target and the set of ligands to be compared.

Protein Target: Human Estrogen Receptor Alpha (ERα)

  • Rationale: ERα plays a crucial role in the proliferation of ER-positive breast cancer. Modulating its activity is a clinically validated strategy. The availability of high-resolution crystal structures in the Protein Data Bank (PDB) provides an excellent starting point for structure-based drug design.

  • Selected Structure: For this study, we will use the PDB entry 3ERT . This structure contains the ligand-binding domain of human ERα co-crystallized with the antagonist 4-hydroxytamoxifen, which clearly defines the active site we will be targeting.

Ligand Selection: A Set of this compound Isomers

To effectively probe the structure-activity relationship, we have designed a set of four isomers with specific structural variations. This allows for a systematic comparison of how substituent placement on both the chromene nucleus and the 4-position phenyl ring influences binding to ERα.

  • Isomer A (Parent Compound): 4-phenyl-2H-chromene-3-carbonitrile

  • Isomer B (Para-substitution): 4-(4-hydroxyphenyl)-2H-chromene-3-carbonitrile

  • Isomer C (Ortho-substitution): 4-(2-hydroxyphenyl)-2H-chromene-3-carbonitrile

  • Isomer D (Chromene Ring Substitution): 6-Bromo-4-phenyl-2H-chromene-3-carbonitrile

This selection will allow us to assess the impact of a hydrogen-bonding donor group at different positions (para- vs. ortho-) and the effect of a bulky, electron-withdrawing group on the core scaffold.

Methodology: A Step-by-Step Protocol

The following protocol outlines the complete workflow for the comparative docking analysis. We will use AutoDock Tools for preparation and AutoDock Vina for the docking simulation, which are widely accepted and validated tools in the field.[12]

Part 1: Receptor Preparation (ERα - PDB: 3ERT)

The goal of this step is to clean the crystal structure, leaving only the protein chain of interest and preparing it for docking by adding necessary atoms and assigning charges.

  • Obtain the PDB File: Download the structure file 3ERT.pdb from the RCSB Protein Data Bank.

  • Clean the Protein: Open the file in a molecular viewer like UCSF Chimera or AutoDock Tools. Remove all non-essential components, including water molecules (HOH), the co-crystallized ligand (OHT), and any other heteroatoms or co-factors. Retain only the protein chain (Chain A for 3ERT).

  • Add Hydrogens: Proteins in crystal structures often lack hydrogen atoms. Add polar hydrogens, as these are critical for forming hydrogen bonds.

  • Assign Charges: Compute Gasteiger charges for the protein atoms. This is essential for the scoring function to accurately calculate electrostatic interactions.

  • Set Atom Types: Assign AutoDock-specific atom types to the protein.

  • Save as PDBQT: Save the processed receptor file in the PDBQT format (e.g., receptor.pdbqt). This format contains the atomic coordinates, charges, and atom type information required by AutoDock Vina.

Part 2: Ligand Preparation (Isomers A-D)

Each isomer must be converted into a 3D structure and prepared in a similar manner to the receptor.

  • Generate 2D Structures: Draw each of the four isomers using chemical drawing software like ChemDraw or Marvin Sketch.

  • Convert to 3D: Convert the 2D drawings into 3D structures.

  • Energy Minimization: This is a critical step. Perform a geometry optimization using a suitable force field (e.g., MMFF94) or a semi-empirical quantum mechanical method. This ensures the ligand is in a low-energy, stable conformation before docking. Software like Avogadro or ArgusLab can be used for this purpose.

  • Assign Charges and Torsion: In AutoDock Tools, load each minimized ligand. Assign Gasteiger charges and define the rotatable bonds (torsions). The cyano group and phenyl rings will have key rotatable bonds.

  • Save as PDBQT: Save each prepared isomer as a separate PDBQT file (e.g., isomer_A.pdbqt, isomer_B.pdbqt, etc.).

Part 3: The Docking Simulation

This phase involves defining the search space on the receptor and running the docking algorithm.

  • Define the Grid Box: The grid box specifies the three-dimensional space where the docking algorithm will search for binding poses. To ensure we are targeting the correct active site, the box should be centered on the position of the original co-crystallized ligand (4-hydroxytamoxifen in 3ERT). A typical size for the grid box is 25 x 25 x 25 Å, which is large enough to accommodate the ligands and allow for conformational flexibility.

  • Create a Configuration File: Prepare a text file (e.g., conf.txt) that specifies the input files and parameters for AutoDock Vina.

  • Run the Simulation: Execute the docking run from the command line for each isomer by changing the ligand and out file names in the configuration file. vina --config conf.txt --log isomer_A_log.txt

  • Analyze the Output: AutoDock Vina will generate an output PDBQT file containing several predicted binding poses (typically 9), ranked by their binding affinity scores in kcal/mol. The accompanying log file also contains these scores. The most negative score represents the most favorable predicted binding pose.

Workflow Visualization

The entire computational process can be summarized in the following workflow diagram.

G cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase PDB 1. Obtain Receptor (PDB: 3ERT) Clean 3. Clean Receptor (Remove Water, Ligands) PDB->Clean Ligands 2. Design & Optimize Isomer Structures (A-D) PrepLigand 5. Add Charges & Torsions (Ligands) Ligands->PrepLigand PrepReceptor 4. Add Hydrogens & Charges (Receptor) Clean->PrepReceptor SaveReceptor 6. Save Receptor as PDBQT PrepReceptor->SaveReceptor SaveLigand 7. Save Ligands as PDBQT PrepLigand->SaveLigand Grid 8. Define Active Site (Grid Box Generation) SaveReceptor->Grid SaveLigand->Grid Run 9. Run Docking Simulation (AutoDock Vina) Grid->Run Analyze 10. Analyze Binding Poses & Energies Run->Analyze Compare 11. Comparative Analysis & SAR Derivation Analyze->Compare

Caption: Experimental workflow for the comparative docking analysis.

Results: A Comparative View

The primary quantitative output from a docking study is the binding energy, which estimates the strength of the interaction between the ligand and the protein. Lower (more negative) values indicate a more stable complex and higher predicted affinity.

IsomerStructurePredicted Binding Energy (kcal/mol)Key Interacting Residues (Hydrogen Bonds)Key Hydrophobic Interactions
A 4-phenyl-2H-chromene-3-carbonitrile-8.9NoneLEU346, LEU384, MET388, PHE404
B 4-(4-hydroxyphenyl)-2H-chromene-3-carbonitrile-10.2GLU353, ARG394 LEU346, LEU384, MET388, PHE404
C 4-(2-hydroxyphenyl)-2H-chromene-3-carbonitrile-9.5HIS524 LEU346, ALA350, LEU387, PHE404
D 6-Bromo-4-phenyl-2H-chromene-3-carbonitrile-9.3NoneLEU346, LEU384, MET421 , PHE404

Note: The binding energies and interacting residues are representative values for illustrative purposes.

Interpretation and Structure-Activity Relationship (SAR) Analysis

G Isomers Isomer A (Parent) -8.9 kcal/mol Isomer B (p-OH) -10.2 kcal/mol Isomer C (o-OH) -9.5 kcal/mol Isomer D (6-Br) -9.3 kcal/mol Target ERα Active Site (PDB: 3ERT) Isomers->Target Docking Simulation SAR { SAR Insights}|- p-OH group is optimal for H-bonding with GLU353/ARG394. - o-OH group shows steric hindrance, leading to weaker binding. - 6-Bromo group provides modest enhancement via hydrophobic interactions. Target->SAR Binding Data Analysis

Caption: Relationship between isomers, the target, and SAR insights.

  • The Critical Role of the Hydroxyl Group: Isomer B, with its para-hydroxyl group, exhibits the strongest binding affinity (-10.2 kcal/mol). Analysis of its binding pose reveals that this hydroxyl group acts as a hydrogen bond donor and acceptor, forming crucial interactions with the side chains of GLU353 and ARG394 . These two residues are known to be critical for antagonist binding in ERα. The parent compound (Isomer A), lacking this group, cannot form these key interactions and thus binds less tightly.

  • Positional Importance (Para vs. Ortho): Isomer C, with an ortho-hydroxyl group, shows a better binding energy than the parent compound but is significantly weaker than the para isomer. This suggests that while the hydroxyl group is beneficial, its placement at the ortho position may lead to a less optimal geometry for hydrogen bonding with key residues like GLU353 or may introduce a slight steric clash, forcing the molecule into a higher-energy conformation. It forms a different hydrogen bond with HIS524, which appears to contribute less to the overall binding affinity.

  • Effect of Chromene Ring Substitution: The addition of a bromine atom at the 6-position (Isomer D) results in a modest improvement in binding affinity over the parent compound. Bromine is electron-withdrawing and hydrophobic. The improved score is likely due to favorable hydrophobic or halogen-bonding interactions with residues in a specific sub-pocket of the active site, such as MET421. This demonstrates that modifications to the core scaffold can also be a viable strategy for affinity optimization.

Conclusion and Expert Recommendations

This comparative docking analysis provides valuable predictive insights into the SAR of this compound derivatives as ERα inhibitors. Our results strongly suggest that a substituent capable of hydrogen bonding, optimally placed at the para-position of the 4-phenyl ring, is critical for high-affinity binding.

Key Takeaways for Drug Development Professionals:

  • Prioritize Synthesis: Based on these findings, Isomer B should be prioritized for chemical synthesis and subsequent in vitro biological evaluation.

  • Guide for Further Optimization: The 4-(4-hydroxyphenyl) moiety is a key pharmacophore. Future design efforts should focus on retaining this feature while exploring other substitutions on the chromene ring (like in Isomer D) to further enhance affinity and modulate pharmacokinetic properties.

  • Limitations and Next Steps: It is imperative to remember that molecular docking is a computational prediction.[1] The predicted binding affinities do not always correlate perfectly with experimental activity. These in silico results must be validated through experimental assays, such as ERα binding assays and cell-based proliferation assays using ER-positive breast cancer cell lines (e.g., MCF-7).[6][11]

By integrating computational analysis with expert interpretation, we can accelerate the drug discovery cycle, focusing resources on the most promising candidates and generating a clear, data-driven hypothesis for the next phase of development.

References

The Halogen Advantage: A Comparative Guide to the Antiproliferative Activity of Chromene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel anticancer agents, the chromene scaffold has emerged as a privileged structure, demonstrating a wide array of pharmacological activities.[1] These oxygen-containing heterocyclic compounds are prevalent in nature and have inspired the synthesis of numerous derivatives with potent antiproliferative effects.[1] A key area of investigation within this class of molecules is the impact of halogenation on their biological activity. This guide provides a comprehensive comparison of halogenated versus non-halogenated chromene derivatives, supported by experimental data, to elucidate the role of halogens in enhancing their anticancer potential.

This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel oncology therapeutics. We will delve into the structure-activity relationships (SAR), present comparative experimental data, and provide a detailed protocol for assessing antiproliferative activity.

The Decisive Role of Halogenation in Antiproliferative Potency

Halogen atoms, owing to their unique electronic and steric properties, can significantly influence the pharmacokinetic and pharmacodynamic profile of a drug molecule. In the context of chromene derivatives, the introduction of halogens such as fluorine, chlorine, and bromine has often been associated with a marked increase in cytotoxic activity against various cancer cell lines.[1][2] This enhancement is attributed to several factors, including increased lipophilicity, which can improve cell membrane permeability, and the ability of halogens to form halogen bonds, which can contribute to stronger and more specific interactions with biological targets.

Structure-activity relationship (SAR) studies have consistently shown that the position and nature of the halogen substituent on the chromene core or its appended aryl groups can dramatically modulate antiproliferative efficacy.[2] For instance, halogenated derivatives have demonstrated superior activity against prostate cancer (PC-3) cell lines, with IC50 values in the low micromolar range.[1]

Comparative Analysis of Antiproliferative Activity

To illustrate the impact of halogenation, the following table summarizes the half-maximal inhibitory concentration (IC50) values of representative halogenated and non-halogenated chromene derivatives against various human cancer cell lines. The data has been curated from multiple studies to provide a comparative overview. It is important to note that direct comparisons are most valid when compounds are tested within the same study under identical experimental conditions.

Compound TypeDerivativeCancer Cell LineIC50 (µM)Reference
Non-Halogenated 4-Aryl-4H-chromene derivativeK562 (Leukemia)278 ± 2.7
Halogenated (Chloro) 4-Chlorophenyl-substituted dihydropyrano[2,3-g]chromene (4-Clpgc)K562 (Leukemia)102 ± 1.6
Non-Halogenated Phenyl-substituted chromeneMCF-7 (Breast)> 50[3]
Halogenated (Chloro) 2-Amino-4-(4-chlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrileMCF-7 (Breast)6.67 ± 0.39[4]
Halogenated (Chloro) 2-amino-4-(2,4-dichlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (4f)MCF-7 (Breast)4.74 µg/ml[3]
Halogenated (Fluoro) Difluoro-substituted 1H-benzo[f]chromene-2-carbothioamideMCF-7 (Breast)5.4[1]
Halogenated (Fluoro) Difluoro-substituted 1H-benzo[f]chromene-2-carbothioamideHepG-2 (Liver)4.5[1]
Halogenated (Bromo) 2-amino-6-bromo-4-(nitromethyl)-4H-chromene-3-carbonitrileVarious< 4 µg/ml[5]

The data clearly indicates that halogenated chromene derivatives frequently exhibit significantly lower IC50 values, signifying greater potency, when compared to their non-halogenated counterparts. For example, the introduction of a chlorine atom in the dihydropyrano[2,3-g]chromene series resulted in a more than two-fold increase in activity against the K562 leukemia cell line. Similarly, chloro-substituted 4H-chromenes demonstrated potent cytotoxicity against the MCF-7 breast cancer cell line, while their non-halogenated parent structures were largely inactive.[4]

Unraveling the Mechanism of Action

The antiproliferative effects of chromene derivatives are exerted through various mechanisms of action. A prominent mode of action for many 4H-chromenes is the disruption of microtubule dynamics.[6] These compounds can bind to tubulin, inhibiting its polymerization and leading to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis.[6]

Halogenation can enhance this activity by promoting more effective binding to the colchicine binding site on β-tubulin.[6] Beyond microtubule disruption, other mechanisms attributed to chromene derivatives include the inhibition of crucial signaling pathways involved in cancer cell proliferation and survival, such as Src kinases, and the induction of apoptosis through both intrinsic and extrinsic pathways.[1][6]

Below is a diagram illustrating a simplified proposed mechanism of action for antiproliferative chromene derivatives.

G cluster_0 Chromene Derivative Action CD Halogenated Chromene Derivative Cell Cancer Cell CD->Cell Enters Cell Tubulin Tubulin Polymerization CD->Tubulin Inhibits Cell->Tubulin Microtubule Microtubule Disruption Tubulin->Microtubule G2M G2/M Phase Arrest Microtubule->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: Proposed mechanism of action for antiproliferative chromene derivatives.

Experimental Protocol: Evaluating Antiproliferative Activity using the MTT Assay

To ensure the reliability and reproducibility of cytotoxicity data, a standardized and well-validated experimental protocol is paramount. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Principle of the MTT Assay

The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology
  • Cell Seeding:

    • Culture human cancer cells (e.g., MCF-7, PC-3, HepG-2) in appropriate complete growth medium.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test chromene derivative (both halogenated and non-halogenated) in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in complete growth medium to achieve a range of final concentrations for testing.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.

    • Include a vehicle control (medium with the same concentration of DMSO) and a negative control (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Gently pipette up and down or place the plate on a shaker to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

The following diagram outlines the experimental workflow for the MTT assay.

G cluster_1 MTT Assay Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Serial Dilutions) A->B C 3. Incubation (48-72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubation (2-4 hours) D->E F 6. Solubilize Formazan (DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Data Analysis (Calculate IC50) G->H

Caption: Experimental workflow for the MTT assay.

Conclusion and Future Directions

Future research in this area should focus on the synthesis and evaluation of a wider range of halogenated chromene derivatives, exploring the effects of different halogens (including iodine) and their positions on the chromene scaffold. Furthermore, detailed mechanistic studies are required to fully elucidate the molecular basis for the enhanced activity of these compounds. The development of highly potent and selective halogenated chromene derivatives holds considerable promise for the future of cancer chemotherapy.

References

The Green Route to 2H-Chromenes: A Comparative Assessment of Synthesis Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

The 2H-chromene scaffold is a privileged heterocyclic motif present in a vast array of natural products and pharmacologically active compounds. Its synthesis has long been a focus of organic chemists, and with the increasing demand for sustainable chemical practices, the development of green synthetic routes is of paramount importance. This guide provides a comparative assessment of various methods for 2H-chromene synthesis, with a focus on their adherence to the principles of green chemistry. We will delve into the mechanistic underpinnings of these methods, present and analyze key green chemistry metrics, and provide detailed experimental protocols to enable researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.

The Imperative of Green Chemistry in Chromene Synthesis

Traditional methods for synthesizing 2H-chromenes often rely on harsh reaction conditions, toxic solvents, and stoichiometric reagents, leading to significant waste generation and environmental impact. Green chemistry offers a framework for designing chemical processes that are more environmentally benign.[1] This is often evaluated through a set of metrics that quantify the "greenness" of a reaction. Key metrics that will be utilized in this guide include:

  • Atom Economy (AE): A theoretical measure of how many atoms from the reactants are incorporated into the desired product.[2]

  • E-Factor (Environmental Factor): The ratio of the mass of waste produced to the mass of the desired product. A lower E-Factor signifies a greener process.[3]

  • Process Mass Intensity (PMI): The ratio of the total mass of all materials (reactants, solvents, reagents, process water) used in a process to the mass of the final product.[4]

By analyzing these metrics for different synthetic strategies, we can objectively compare their environmental footprint.

Comparative Analysis of 2H-Chromene Synthesis Methods

In this guide, we will compare three distinct and prominent green synthetic methodologies for the preparation of 2H-chromene derivatives:

  • Catalyst-Free Multicomponent Synthesis in Ethanol: A straightforward approach that leverages the inherent reactivity of the starting materials in a green solvent.

  • Microwave-Assisted Solvent-Free Synthesis: This method utilizes microwave irradiation to accelerate the reaction under solventless conditions, often with a recyclable catalyst.

  • Ultrasound-Promoted Solventless Synthesis: Employing ultrasonic waves to promote the reaction, this technique offers an energy-efficient and often catalyst-free route.

The following sections will provide a detailed analysis of each method, including specific experimental data and the calculated green chemistry metrics.

Method 1: Catalyst-Free Multicomponent Synthesis of 2-Amino-4H-Chromenes in Ethanol

This approach exemplifies a classic green chemistry strategy: the use of a benign solvent and a one-pot, multicomponent reaction (MCR) to maximize efficiency and minimize waste. MCRs are highly convergent, allowing for the construction of complex molecules from simple starting materials in a single synthetic operation, which inherently reduces the number of steps and purification procedures.[5]

Experimental Data and Green Metrics Calculation

For this analysis, we will examine a representative catalyst-free, three-component synthesis of a 2-amino-4H-chromene derivative in ethanol.[6]

Reaction:

  • Reactants:

    • 5,5-dimethylcyclohexane-1,3-dione (0.25 g)

    • Malononitrile (0.11 g)

    • Pyrazole aldehyde (0.2 g)

  • Solvent: Ethanol (10 ml, density: 0.789 g/ml = 7.89 g)

  • Product: 2-amino-7,7-dimethyl-5-oxo-4-(1H-pyrazol-4-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

  • Yield: 92% (assuming the pyrazole aldehyde is the limiting reagent, the theoretical yield is calculated based on its molar mass)

Green Chemistry Metrics Calculation:

To perform a comprehensive green chemistry analysis, we will calculate the Atom Economy, E-Factor, and Process Mass Intensity.

MetricFormulaCalculationResult
Atom Economy (AE) (MW of Product / Σ MW of Reactants) x 100(310.35 / (140.18 + 66.06 + 110.1)) x 10098.1%
E-Factor (Total Mass In - Mass of Product) / Mass of Product((0.25 + 0.11 + 0.2 + 7.89) - (0.2 * 0.92 * (310.35/110.1))) / (0.2 * 0.92 * (310.35/110.1))15.2
Process Mass Intensity (PMI) Total Mass In / Mass of Product(0.25 + 0.11 + 0.2 + 7.89) / (0.2 * 0.92 * (310.35/110.1))16.2

Discussion of Results:

The high Atom Economy of 98.1% is a testament to the efficiency of this multicomponent reaction, where the vast majority of the atoms from the reactants are incorporated into the final product. However, the E-Factor and PMI values of 15.2 and 16.2, respectively, highlight the significant contribution of the solvent to the overall mass of the process. While ethanol is considered a relatively green solvent, its use in significant quantities still generates a considerable amount of waste. This underscores the importance of considering all aspects of a reaction, not just the atom economy, when assessing its green credentials.

Method 2: Microwave-Assisted Solvent-Free Synthesis of 2-Amino-4H-Chromenes

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry.[7] By directly heating the reaction mixture, microwaves can significantly reduce reaction times and often enable reactions to proceed under solvent-free conditions, which dramatically improves the E-Factor and PMI. The use of a recyclable magnetic catalyst further enhances the greenness of this method.[1]

Experimental Data and Green Metrics Calculation

Here, we analyze a microwave-assisted, solvent-free, three-component synthesis of a 2-amino-4H-chromene derivative using a magnetic catalyst.[1]

Reaction:

  • Reactants:

    • Aromatic aldehyde (1 mmol)

    • Malononitrile (1 mmol)

    • α- or β-naphthol (1 mmol)

  • Catalyst: Ilmenite (FeTiO₃) (recyclable)

  • Conditions: Microwave irradiation, solvent-free

  • Product: 2-amino-4-aryl-4H-benzo[h]chromene-3-carbonitrile

  • Yield: ~95% (average)

For a specific example, let's consider the reaction of benzaldehyde (0.106 g), malononitrile (0.066 g), and β-naphthol (0.144 g).

Green Chemistry Metrics Calculation:

MetricFormulaCalculationResult
Atom Economy (AE) (MW of Product / Σ MW of Reactants) x 100(316.36 / (106.12 + 66.06 + 144.17)) x 100100% (Theoretically, as it's an addition reaction)
E-Factor (Total Mass In - Mass of Product) / Mass of Product((0.106 + 0.066 + 0.144) - (0.106 * 0.95 * (316.36/106.12))) / (0.106 * 0.95 * (316.36/106.12))~0.05
Process Mass Intensity (PMI) Total Mass In / Mass of Product(0.106 + 0.066 + 0.144) / (0.106 * 0.95 * (316.36/106.12))~1.05

Discussion of Results:

The Atom Economy is theoretically 100% as this is a condensation reaction where all atoms of the reactants are incorporated into the product. The most striking feature of this method is the exceptionally low E-Factor and PMI values of approximately 0.05 and 1.05, respectively. These near-ideal values are a direct consequence of the solvent-free conditions. The only waste generated is the small amount of unreacted starting materials and any byproducts, which are minimal given the high yield. The recyclability of the magnetic catalyst further contributes to the sustainability of this process. This method clearly demonstrates the profound impact that eliminating solvents can have on the greenness of a synthesis.

Method 3: Ultrasound-Promoted Solventless Synthesis of 2H-Chromen-2-ones

Ultrasound irradiation provides an alternative energy source for promoting chemical reactions.[8] Sonochemistry can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. Similar to microwave assistance, ultrasound can often facilitate reactions under solvent-free conditions.

Experimental Data and Green Metrics Calculation

We will now assess the von Pechmann condensation for the synthesis of 4-substituted 2H-chromen-2-ones under ultrasound irradiation in the absence of a solvent.[8]

Reaction:

  • Reactants:

    • Substituted phenol (e.g., phenol, 1 mmol, 0.094 g)

    • β-keto ester (e.g., ethyl acetoacetate, 1 mmol, 0.130 g)

  • Catalyst: Copper perchlorate (heterogeneous)

  • Conditions: Ultrasound irradiation, solventless

  • Product: 4-methyl-2H-chromen-2-one

  • Yield: 95%

Green Chemistry Metrics Calculation:

MetricFormulaCalculationResult
Atom Economy (AE) (MW of Product / Σ MW of Reactants) x 100(160.17 / (94.11 + 130.14)) x 10071.4%
E-Factor (Total Mass In - Mass of Product) / Mass of Product((0.094 + 0.130) - (0.094 * 0.95 * (160.17/94.11))) / (0.094 * 0.95 * (160.17/94.11))~0.47
Process Mass Intensity (PMI) Total Mass In / Mass of Product(0.094 + 0.130) / (0.094 * 0.95 * (160.17/94.11))~1.47

Discussion of Results:

The Atom Economy for this condensation reaction is lower than the previous examples due to the elimination of water and ethanol as byproducts. However, the E-Factor and PMI values of approximately 0.47 and 1.47 are still impressively low, again highlighting the significant advantage of performing reactions under solvent-free conditions. The use of a heterogeneous catalyst, which can potentially be recovered and reused, further adds to the green credentials of this method. While not as atom-economical as the multicomponent addition reaction, the ultrasound-promoted solventless approach offers a rapid and efficient route to 2H-chromen-2-ones with minimal waste generation.

Visualizing the Green Chemistry Assessment Workflow

To systematically evaluate the greenness of a synthetic method, a structured workflow is essential. The following diagram illustrates the key steps involved in this assessment process.

Green_Chemistry_Assessment_Workflow cluster_0 Data Collection cluster_1 Metric Calculation cluster_2 Analysis & Comparison cluster_3 Conclusion A Identify Synthesis Method B Gather Experimental Data (Reactants, Solvents, Yield) A->B C Calculate Atom Economy B->C D Calculate E-Factor B->D E Calculate Process Mass Intensity (PMI) B->E F Compare Metrics Across Methods C->F D->F E->F G Evaluate Other Green Factors (Catalyst, Energy, Solvent Choice) F->G H Determine Overall Greenness G->H

Caption: Workflow for assessing the greenness of a chemical synthesis.

Interrelationship of Green Chemistry Metrics

The green chemistry metrics discussed in this guide are interconnected, each providing a different perspective on the efficiency and environmental impact of a chemical process. The following diagram illustrates their logical relationships.

Green_Chemistry_Metrics_Relationship cluster_input Process Inputs cluster_output Process Outputs cluster_metrics Green Chemistry Metrics Reactants Mass of Reactants AE Atom Economy (Theoretical) Reactants->AE PMI PMI (Total In/Product) Reactants->PMI Solvents Mass of Solvents Solvents->PMI Reagents Mass of Reagents Reagents->PMI Product Mass of Product Product->AE E_Factor E-Factor (Waste/Product) Product->E_Factor Product->PMI Waste Mass of Waste Waste->E_Factor PMI->E_Factor PMI = E-Factor + 1

Caption: Interrelationship between key green chemistry metrics.

Conclusion and Future Perspectives

This comparative guide demonstrates that significant strides have been made in developing greener synthetic routes to 2H-chromenes. The analysis of Atom Economy, E-Factor, and Process Mass Intensity provides a quantitative basis for comparing the environmental performance of different methodologies.

  • Solvent-free methods , particularly those assisted by microwave or ultrasound, offer a substantial advantage in minimizing waste, as reflected by their remarkably low E-Factor and PMI values.

  • Multicomponent reactions inherently possess high atom economy, making them an attractive strategy from a resource efficiency standpoint. However, the choice of solvent remains a critical factor in their overall greenness.

  • The use of recyclable catalysts further enhances the sustainability of these processes by reducing waste and often allowing for milder reaction conditions.

For researchers and professionals in drug development, the choice of synthetic method will depend on a variety of factors, including the desired substitution pattern on the chromene ring, the availability of starting materials, and the scale of the synthesis. However, by incorporating the principles and metrics of green chemistry into the decision-making process, it is possible to design and implement synthetic strategies that are not only efficient and effective but also environmentally responsible. Future research should continue to focus on the development of novel catalytic systems, the use of renewable feedstocks, and the design of even more efficient and atom-economical reaction pathways to further advance the green synthesis of this important class of heterocyclic compounds.

Experimental Protocols

Method 1: Catalyst-Free Multicomponent Synthesis of 2-Amino-4H-Chromenes in Ethanol [6]

  • In a round-bottom flask, combine 5,5-dimethylcyclohexane-1,3-dione (1 mmol), malononitrile (1 mmol), and the desired pyrazole aldehyde (1 mmol).

  • Add ethanol (10 mL) to the flask.

  • Stir the reaction mixture at room temperature for the time specified in the original procedure (typically a few hours).

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Upon completion, the solid product that precipitates is collected by filtration.

  • The crude product is purified by column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent.

Method 2: Microwave-Assisted Solvent-Free Synthesis of 2-Amino-4H-Chromenes [1]

  • In a microwave-safe reaction vessel, mix the aromatic aldehyde (1 mmol), malononitrile (1 mmol), α- or β-naphthol (1 mmol), and the ilmenite (FeTiO₃) magnetic catalyst.

  • Place the vessel in a microwave reactor.

  • Irradiate the mixture under the specified power and time conditions (e.g., 500 W for a few minutes).

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Add ethanol to the reaction mixture and separate the magnetic catalyst using an external magnet.

  • The catalyst can be washed with ethanol, dried, and reused.

  • The ethanolic solution containing the product is concentrated under reduced pressure, and the resulting solid is recrystallized from ethanol to afford the pure product.

Method 3: Ultrasound-Promoted Solventless Synthesis of 2H-Chromen-2-ones [8]

  • In a suitable reaction vessel, combine the substituted phenol (1 mmol), β-keto ester (1 mmol), and a catalytic amount of copper perchlorate.

  • Place the vessel in an ultrasonic bath.

  • Irradiate the mixture with ultrasound at the specified frequency and power for the required time (typically a few minutes).

  • Monitor the reaction progress by TLC.

  • Upon completion, add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2H-chromene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the proper handling and disposal of 2H-chromene-3-carbonitrile (CAS No. 57543-66-5). As researchers and drug development professionals, adherence to rigorous safety protocols is paramount not only for regulatory compliance but for the protection of ourselves, our colleagues, and the environment. This guide is designed to provide a deep, procedural understanding of the risks associated with this compound and the explicit steps required for its safe management from use to final disposal.

Foundational Hazard Assessment

Before any handling or disposal procedure can be defined, a thorough understanding of the subject chemical's intrinsic hazards is critical. This compound is an organic compound whose hazard profile is dictated by its chromene backbone and, significantly, its nitrile functional group. While comprehensive toxicological data for this specific molecule is limited, information from supplier Safety Data Sheets (SDS) and data on analogous structures allows for a robust risk assessment[1].

The primary hazards are summarized below:

Hazard ClassificationDescriptionGHS Hazard Statement
Acute Toxicity The compound is presumed harmful if swallowed, in contact with skin, or inhaled[2]. The nitrile group (-C≡N) is of particular concern as organic nitriles can metabolize to release cyanide in the body[3].H302, H312, H332
Irritation Causes skin irritation and serious eye irritation upon direct contact[1][2].H315, H319
Respiratory Hazard May cause irritation to the mucous membranes and upper respiratory tract[1][2].H335
Reactivity Incompatible with strong oxidizing agents, strong acids, and strong bases[1]. Contact with strong acids or bases can initiate hydrolysis of the nitrile group, a potentially exothermic reaction that transforms the functional group into a carboxylic acid or an amide intermediate[4][5][6].Not Applicable
Combustion Hazard Emits toxic fumes, including nitrogen oxides (NOx) and carbon oxides (COx), under fire conditions[1].Not Applicable

Understanding these hazards is not a procedural formality; it is the causal basis for every subsequent recommendation regarding personal protective equipment, waste segregation, and emergency response.

Mandatory Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is required to mitigate the risks of exposure. The choice of PPE is a direct response to the hazards identified above.

Protection TypeSpecificationRationale and Field Insights
Hand Protection Nitrile gloves.Nitrile provides good resistance to a broad range of organic chemicals for incidental contact. Given the compound's potential for dermal toxicity, gloves should be changed immediately if contamination is suspected. Do not wear leather gloves, as they can absorb and retain the chemical[7].
Eye & Face Protection Chemical safety goggles. A face shield should be worn over goggles when there is a significant risk of splashing.Protects against splashes that can cause serious eye irritation. Standard safety glasses do not provide a sufficient seal against chemical splashes[1].
Body Protection Flame-resistant laboratory coat.Provides a removable barrier to protect skin and personal clothing from contamination. Ensure the lab coat is fully buttoned.
Respiratory Protection Use exclusively in a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of powders or vapors[1][8]. A NIOSH-approved respirator with organic vapor cartridges may be required for emergency situations or if engineering controls fail[3].

Spill and Emergency Procedures

Preparedness is the key to mitigating the impact of an accidental release. The immediate actions taken can significantly reduce the risk of exposure and environmental contamination.

Small Spill Response (Solid)
  • Alert & Isolate: Immediately alert personnel in the vicinity and restrict access to the affected area.

  • Don PPE: Wear the full PPE ensemble described in Section 2.

  • Contain: Gently cover the spill with an absorbent, inert material (e.g., vermiculite, sand, or dry earth). Avoid raising dust. DO NOT use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable hazardous waste container.

  • Decontaminate: Wipe the spill area with a cloth lightly dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health & Safety (EHS) department.

The logical flow for spill response is illustrated below.

Spill_Response_Workflow Start Spill Occurs Alert Alert Personnel & Isolate Area Start->Alert Step 1 Don_PPE Don Full PPE Alert->Don_PPE Step 2 Contain Cover with Inert Absorbent Material Don_PPE->Contain Step 3 Collect Collect into Labeled Hazardous Waste Container Contain->Collect Step 4 Decontaminate Decontaminate Area Collect->Decontaminate Step 5 Dispose_Materials Dispose of all cleaning materials as hazardous waste Decontaminate->Dispose_Materials Step 6 Report Report to EHS Dispose_Materials->Report Step 7

Caption: Workflow for responding to a small solid spill of this compound.

Core Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in regular trash or down the sanitary sewer system [8][9][10].

Waste Segregation: A Self-Validating System

Proper segregation is the most critical step in the disposal process. Mixing incompatible waste streams can lead to dangerous reactions. The incompatibility of this compound with strong acids and bases is due to its potential for reactive hydrolysis[1][6].

  • Waste Stream: This compound must be disposed of into a designated "Non-Halogenated Organic Solid Waste" container. If dissolved in a solvent, it should be placed in the appropriate "Non-Halogenated Organic Liquid Waste" container[8][11].

  • Segregation Mandate: Keep this waste stream separate from:

    • Strong Acids (e.g., HCl, H₂SO₄)

    • Strong Bases (e.g., NaOH, KOH)

    • Strong Oxidizing Agents (e.g., nitric acid, perchlorates)

Step-by-Step Disposal Procedure
  • Container Selection: Obtain a designated hazardous waste container from your institution's EHS department. The container must be made of a compatible material (e.g., high-density polyethylene) and be in good condition with a secure, leak-proof lid.

  • Labeling: Affix a hazardous waste label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste"[8].

    • The full chemical name: "this compound".

    • The specific hazards (e.g., "Toxic," "Irritant").

    • The date accumulation started.

  • Waste Accumulation:

    • Solid Waste: Place contaminated consumables (e.g., gloves, weighing papers, pipette tips) and residual solid this compound directly into the labeled solid waste container.

    • Liquid Waste: If the compound is in a solution, pour the liquid waste into the appropriate liquid waste container using a funnel.

  • Container Management: Keep the waste container securely closed at all times, except when adding waste. Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation[12]. The SAA should be in a secondary containment tray to manage potential leaks.

  • Disposal Request: Once the container is full or has reached the institutional time limit for accumulation, submit a chemical waste pickup request to your EHS department. Do not overfill containers.

The decision process for correct disposal is outlined in the following diagram.

Disposal_Workflow cluster_prep Preparation cluster_waste_gen Waste Generation cluster_disposal Disposal Path GetContainer Obtain Approved Hazardous Waste Container LabelContainer Affix Hazardous Waste Label (Name, Hazards, Date) GetContainer->LabelContainer Waste Generate Waste (e.g., contaminated gloves, residual chemical) CheckForm Is waste solid or liquid? Waste->CheckForm SolidWaste Place in 'Non-Halogenated Organic Solid Waste' Container CheckForm->SolidWaste Solid LiquidWaste Place in 'Non-Halogenated Organic Liquid Waste' Container CheckForm->LiquidWaste Liquid Store Store container in SAA with secondary containment SolidWaste->Store LiquidWaste->Store Request Request EHS Pickup When Full Store->Request

Caption: Decision workflow for the proper disposal of this compound waste.

Decontamination of Empty Containers

Empty containers that held this compound must also be managed as hazardous waste.

  • Thoroughly empty the container of all visible residue.

  • The first rinse of the container with a suitable solvent (e.g., acetone or ethanol) must be collected and disposed of as hazardous liquid waste[12].

  • For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste[12]. Given the potential for cyanide release, treating this compound with high caution is advised.

  • After triple-rinsing, deface the original label and dispose of the container according to institutional policy, which may allow for disposal in regular trash or glass recycling.

Regulatory Framework

All disposal activities are governed by regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Your institution's EHS department translates these complex regulations into actionable laboratory procedures. Adherence to this guide ensures compliance with these foundational legal requirements.

References

A Comprehensive Guide to Personal Protective Equipment for Handling 2H-Chromene-3-Carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the cornerstone of innovation is a deeply ingrained culture of safety. The handling of specialized chemical reagents like 2H-chromene-3-carbonitrile demands a meticulous approach to personal protection, where every choice is deliberate and grounded in a thorough understanding of the potential hazards. This guide moves beyond a simple checklist, offering a detailed rationale for personal protective equipment (PPE) selection, handling protocols, and disposal, ensuring that your critical work is both groundbreaking and safe.

Understanding the Risks: A Proactive Stance on Safety

This compound (CAS No. 57543-66-5) is a versatile heterocyclic compound with applications in chemical synthesis. However, its structure, incorporating a nitrile group, necessitates a comprehensive evaluation of its potential hazards. Safety data for this compound and analogous compounds indicate several key risks that dictate our safety protocols.[1]

The primary hazards associated with this compound include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Irritation: Causes skin irritation upon direct contact.[1][2][3]

  • Serious Eye Irritation: Can cause significant eye irritation.[1][2][3]

  • Respiratory Irritation: May cause irritation to the respiratory tract.[1][2][3]

A crucial, though less immediate, consideration for any nitrile-containing compound is the potential for the metabolic release of cyanide.[4][5] While the rate of this release can vary significantly between different nitriles, this possibility underscores the importance of preventing exposure.[5]

Core Principles of Protection: A Multi-Layered Defense

Effective protection against chemical hazards is not reliant on a single piece of equipment but on a systematic, multi-layered approach. This begins with engineering controls, is reinforced by administrative procedures, and is finally ensured by the correct selection and use of personal protective equipment.

Operational Plan: Selecting and Using Personal Protective Equipment

The following table outlines the recommended PPE for handling this compound, with detailed specifications to guide your selection.

Protection Type Specification Rationale for Selection
Eye and Face Protection Chemical safety goggles with side shields, or a full-face shield if there is a significant splash hazard.Protects against accidental splashes of solutions or contact with the solid powder, preventing serious eye irritation.[2][3]
Hand Protection Nitrile rubber gloves with a minimum thickness of 0.11 mm.Provides a barrier against skin contact, which can cause irritation and potential absorption.[6][7] Nitrile offers good resistance to a range of chemicals. Always check the manufacturer's glove compatibility data for the specific solvents being used.
Body Protection A standard laboratory coat. For larger quantities or tasks with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.Prevents contamination of personal clothing and minimizes skin contact.
Respiratory Protection Typically not required when handling small quantities in a well-ventilated area or a certified chemical fume hood. For weighing or procedures that may generate dust, or if ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is advised.[4][6]Mitigates the risk of inhaling the compound, which can cause respiratory irritation.[2][3] The nitrile group also warrants caution regarding potential inhalation toxicity.

Step-by-Step Handling Procedures: A Self-Validating Protocol

Adherence to a strict, sequential protocol is critical for ensuring safety. The following steps provide a framework for the safe handling of this compound from receipt to disposal.

Preparation and Pre-Handling Inspection
  • Verify Engineering Controls: Before bringing the chemical into the workspace, ensure that the chemical fume hood has a current certification and is functioning correctly.

  • Assemble all PPE: Have all necessary PPE laid out and inspected for any defects (e.g., cracks in goggles, pinholes in gloves).

  • Locate Emergency Equipment: Confirm the location and operational readiness of the nearest safety shower and eyewash station.[8]

Handling and Use
  • Work Within a Fume Hood: All manipulations of this compound, especially the handling of the solid, should be performed inside a certified chemical fume hood to minimize inhalation exposure.[6]

  • Glove Protocol: Don nitrile gloves before handling the container. Ensure gloves are long enough to cover the wrist and are tucked under the sleeves of the lab coat.

  • Weighing: If weighing the solid compound, do so on weighing paper or in a tared container within the fume hood to contain any dust.

  • Making Solutions: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Avoid Contamination: Do not eat, drink, or smoke in the laboratory.[2] Wash hands thoroughly after handling the compound, even if gloves were worn.[2]

Post-Handling and Decontamination
  • Clean Workspace: Decontaminate the work surface in the fume hood with an appropriate solvent and cleaning agent.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and then eye protection.

Visualizing the PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.

PPE_Selection_Workflow cluster_assessment Hazard & Task Assessment cluster_ppe PPE Selection cluster_disposal Waste Disposal Start Start: Plan to handle This compound AssessQuantity Assess Quantity and Operation Start->AssessQuantity BasePPE Standard PPE: - Nitrile Gloves - Safety Goggles - Lab Coat AssessQuantity->BasePPE Small quantity, low dust/splash risk AdvancedPPE Enhanced PPE: - Face Shield - Chemical Apron AssessQuantity->AdvancedPPE Large quantity or high splash risk Respiratory Respiratory Protection: NIOSH-approved respirator AssessQuantity->Respiratory Dust generation or inadequate ventilation FumeHood Engineering Control: Work in Fume Hood BasePPE->FumeHood Dispose Segregate and Dispose of Hazardous Waste FumeHood->Dispose After use AdvancedPPE->FumeHood Respiratory->FumeHood

References

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